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Core Science & Biosynthesis

Foundational

Synthesis of 3-Methylphenyl 5-bromo-2-furoate from 5-bromo-2-furoic acid

An In-Depth Technical Guide to the Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of 3-Methylphenyl 5-bromo-2-furoate, a potentially...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-Methylphenyl 5-bromo-2-furoate, a potentially valuable intermediate in the fields of medicinal chemistry and materials science. The core of this process is the esterification of 5-bromo-2-furoic acid with 3-methylphenol. We will delve into the chemical principles, a detailed experimental protocol, and the critical safety considerations necessary for the successful and safe execution of this synthesis. The methodology described herein focuses on the Steglich esterification, a mild and highly efficient method suitable for substrates that may be sensitive to the harsh conditions of traditional acid-catalyzed esterification.[1][2]

Foundational Principles: The Steglich Esterification

The direct esterification of a carboxylic acid and an alcohol, known as Fischer esterification, typically requires strong acid catalysts and high temperatures, which can be incompatible with sensitive molecular functionalities. The Steglich esterification provides a superior alternative, proceeding under mild, often room-temperature conditions.[1][2] This method utilizes a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.[2][3]

The Underlying Mechanism

The efficacy of the Steglich esterification lies in a well-orchestrated, multi-step mechanism that circumvents the need for protonation of the carboxylic acid.

  • Activation of the Carboxylic Acid: The reaction initiates with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid (5-bromo-2-furoic acid). The resulting carboxylate then attacks the central carbon of the protonated DCC, forming a highly reactive O-acylisourea intermediate.[4][5][6] This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.

  • The Crucial Role of DMAP: While the alcohol (3-methylphenol) could, in principle, react directly with the O-acylisourea, this pathway is often slow. A competing and unproductive side reaction is the 1,3-rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the alcohol.[2][4] This is where DMAP's catalytic role is indispensable. As a more potent nucleophile than the alcohol, DMAP rapidly attacks the O-acylisourea intermediate.[1][7]

  • Formation of the Active Ester: This attack forms a highly reactive N-acylpyridinium species, effectively an "active ester."[7] This intermediate is not susceptible to the rearrangement that plagues the O-acylisourea and is highly electrophilic. DMAP, in this capacity, acts as an acyl transfer reagent.[4][7]

  • Nucleophilic Attack and Product Formation: The alcohol (3-methylphenol) then performs a nucleophilic attack on the acyl group of the N-acylpyridinium intermediate. This step forms the desired ester, 3-Methylphenyl 5-bromo-2-furoate, and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.[7]

  • Byproduct Formation: Throughout this process, the DCC is consumed and converted into N,N'-dicyclohexylurea (DCU), a stable urea compound that is largely insoluble in common organic solvents like dichloromethane (DCM) and can be easily removed by filtration.[2]

Steglich_Esterification Mechanism of Steglich Esterification cluster_activation Activation cluster_catalysis Catalytic Cycle cluster_products Products RCOOH 5-Bromo-2-furoic Acid O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl + DCC DCC DCC DCC->O_Acyl N_Acyl N-Acylpyridinium (Active Ester) O_Acyl->N_Acyl + DMAP DCU DCU (Byproduct) O_Acyl->DCU Forms Byproduct DMAP DMAP (Catalyst) DMAP->N_Acyl Ester 3-Methylphenyl 5-bromo-2-furoate N_Acyl->Ester + 3-Methylphenol ROH 3-Methylphenol ROH->Ester Ester->DMAP Regenerates Catalyst

Caption: The catalytic cycle of the Steglich esterification.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Properties
5-bromo-2-furoic acidC₅H₃BrO₃190.98585-70-6White to pale brown powder. Skin and eye irritant.[8][9][10]
3-Methylphenol (m-Cresol)C₇H₈O108.14108-39-4Colorless to yellowish liquid. Toxic and corrosive.
DCCC₁₃H₂₂N₂206.33538-75-0White crystalline solid. Potent skin sensitizer.
DMAPC₇H₁₀N₂122.171122-58-3White crystalline solid. Toxic.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile, colorless liquid. Suspected carcinogen.
Anhydrous MgSO₄MgSO₄120.377487-88-9White powder. Drying agent.
Hydrochloric Acid (1M)HCl36.467647-01-0Aqueous solution. Corrosive.
Sodium BicarbonateNaHCO₃84.01144-55-8Saturated aqueous solution.
BrineNaCl58.447647-14-5Saturated aqueous solution.
Experimental Workflow

Workflow Experimental Workflow A 1. Dissolve Reactants 5-bromo-2-furoic acid, 3-methylphenol, and DMAP in DCM. B 2. Cool Mixture Place flask in an ice bath (0 °C). A->B C 3. Add DCC Add DCC solution dropwise. B->C D 4. Reaction Stir at 0 °C for 30 min, then warm to RT and stir for 12-18h. Monitor via TLC. C->D E 5. Filter Byproduct Filter the reaction mixture to remove precipitated DCU. D->E F 6. Aqueous Work-up Wash filtrate sequentially with 1M HCl, sat. NaHCO₃, and brine. E->F G 7. Dry and Concentrate Dry organic layer with MgSO₄, filter, and evaporate solvent. F->G H 8. Purify Product Purify crude product via silica gel column chromatography. G->H I Final Product 3-Methylphenyl 5-bromo-2-furoate H->I

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure
  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-furoic acid (1.0 eq, e.g., 1.91 g, 10 mmol), 3-methylphenol (1.05 eq, 1.14 g, 10.5 mmol), and a catalytic amount of DMAP (0.1 eq, 0.12 g, 1 mmol).

  • Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) to the flask and stir until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • DCC Addition: In a separate beaker, dissolve DCC (1.1 eq, 2.27 g, 11 mmol) in 10 mL of anhydrous DCM. Add this DCC solution dropwise to the cooled reaction mixture over 15 minutes using a dropping funnel. A white precipitate (DCU) will begin to form.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Work-up - Filtration: Once the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated N,N'-dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM (2 x 10 mL).

  • Work-up - Extraction: Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove any residual DMAP and unreacted 3-methylphenol.

    • Wash with a saturated aqueous solution of NaHCO₃ (2 x 30 mL) to remove any unreacted 5-bromo-2-furoic acid.

    • Finally, wash with brine (1 x 30 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product should be purified by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 95:5 hexanes:ethyl acetate).[11] Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 3-Methylphenyl 5-bromo-2-furoate as the final product.

Safety, Handling, and Waste Disposal

Researcher safety is paramount. A thorough understanding of the hazards associated with each reagent is essential before beginning any experimental work.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (nitrile gloves are a minimum standard).

  • Ventilation: All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of volatile and toxic fumes, particularly from DCM and 3-methylphenol.[12][13]

  • Reagent-Specific Hazards:

    • 5-bromo-2-furoic acid: Causes skin and serious eye irritation.[8][9] Avoid contact with skin and eyes.

    • 3-Methylphenol (m-Cresol): Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle with extreme care.

    • DCC: A potent skin sensitizer. Repeated contact can cause severe allergic reactions. Avoid all skin contact.

    • DCM: A volatile solvent and a suspected carcinogen. Minimize exposure through inhalation and skin contact.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Halogenated organic waste (from DCM) should be collected in a designated container. Aqueous waste should be neutralized before disposal. Solid waste (DCU, used silica gel) should also be collected in designated containers.

Characterization of 3-Methylphenyl 5-bromo-2-furoate

To confirm the identity, structure, and purity of the synthesized compound, a suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure, confirming the successful formation of the ester linkage and the presence of both the furoate and methylphenyl moieties.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the ester carbonyl (C=O) group, typically in the range of 1720-1740 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product, showing the characteristic isotopic pattern for a bromine-containing compound.

By following this guide, researchers can confidently and safely synthesize 3-Methylphenyl 5-bromo-2-furoate, leveraging the mild and efficient Steglich esterification protocol.

References

  • Steglich Esterification.

  • The Role of DMAP in Steglich Esterification and Beyond.

  • Yamaguchi Esterification.

  • The Steglich Esterification.

  • DCC Coupling With HOBt Activation Mechanism | Organic Chemistry.

  • Synthesis of Esters.

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.

  • Amides from Carboxylic Acids-DCC and EDC Coupling.

  • Steglich esterification.

  • SAFETY DATA SHEET for 3-Furoic Acid.

  • SAFETY DATA SHEET for 5-Bromofuroic acid.

  • Safety Data Sheet for 4-Bromo-3-fluoro-2-methylphenol.

  • 5-BROMO-2-FUROIC ACID Product Information.

  • METHYL 5-BROMO-2-FUROATE synthesis.

  • 5-Bromo-2-furoic acid Product Information.

  • Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites.

  • Organic Preparation & Purification of an Ester.

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol.

  • 5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran.

  • Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst.

  • 5-Bromo-2-Furoic Acid Maufacturer in India.

  • METHYL 5-BROMO-2-FUROATE AldrichCPR.

  • One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes.

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.

  • 5-Bromo-3-methylfuran-2-carboxylic acid Product Information.

  • 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran.

  • 5-Bromo-3-methylfuran-2-carboxylic acid Product Information.

  • How to purify boronic acids/boronate esters?

  • Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives.

Sources

Exploratory

Spectroscopic Characterization of 3-Methylphenyl 5-bromo-2-furoate: A Predictive Technical Guide

Introduction In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is paramount. 3-Methylphenyl 5-bromo-2-furoate, a molecule incorporating a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is paramount. 3-Methylphenyl 5-bromo-2-furoate, a molecule incorporating a substituted aromatic ring and a halogenated heterocyclic system, represents a class of compounds with significant potential as intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients. The precise arrangement of its constituent atoms, and thus its chemical reactivity and biological activity, is confirmed through a suite of spectroscopic techniques. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for 3-Methylphenyl 5-bromo-2-furoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As no direct experimental spectra for this specific compound are readily available in the public domain, this document leverages established spectroscopic principles and data from closely related structural fragments—namely 5-bromo-2-furoic acid derivatives and m-cresol—to predict and interpret its spectral characteristics. This predictive approach serves as a robust framework for researchers engaged in the synthesis and characterization of this and similar molecules.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for 3-Methylphenyl 5-bromo-2-furoate.

Caption: Molecular structure of 3-Methylphenyl 5-bromo-2-furoate with atom numbering for NMR assignments.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 3-Methylphenyl 5-bromo-2-furoate in a deuterated solvent like chloroform (CDCl₃) would exhibit distinct signals for the protons on the furan ring and the 3-methylphenyl group.

Experimental Protocol (General)
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse (zg30).

    • Spectral width: ~16 ppm.

    • Acquisition time: ~4 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: 16-64, depending on sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.35d, J ≈ 3.7 Hz1HH-3The proton on the furan ring, deshielded by the adjacent ester group.
~6.50d, J ≈ 3.7 Hz1HH-4The proton on the furan ring, coupled to H-3.
~7.30t, J ≈ 7.8 Hz1HH-5'Aromatic proton on the 3-methylphenyl ring, split by two neighboring protons.
~7.10d, J ≈ 7.8 Hz1HH-6'Aromatic proton ortho to the ester oxygen.
~7.05s1HH-2'Aromatic proton ortho to the ester oxygen and meta to the methyl group.
~6.95d, J ≈ 7.8 Hz1HH-4'Aromatic proton ortho to the methyl group.
~2.40s3H-CH₃Methyl group protons on the phenyl ring.

The prediction for the furan protons is based on data for similar 5-bromo-2-furoate systems, where the electron-withdrawing nature of the ester group at C2 and the bromine at C5 influences the chemical shifts of H-3 and H-4. The aromatic protons of the 3-methylphenyl group are predicted based on the known spectrum of m-cresol, with adjustments for the ester linkage.[1]

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of 3-Methylphenyl 5-bromo-2-furoate would show a distinct signal for each unique carbon atom.

Experimental Protocol (General)
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C channel.

  • Acquisition Parameters:

    • Pulse sequence: Proton-decoupled single-pulse (zgpg30).

    • Spectral width: ~220 ppm.

    • Acquisition time: ~1 second.

    • Relaxation delay: 2 seconds.

    • Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~158C=OCarbonyl carbon of the ester.
~150C1'Aromatic carbon attached to the ester oxygen.
~145C2Furan carbon attached to the ester group.
~140C3'Aromatic carbon bearing the methyl group.
~130C5'Aromatic CH carbon.
~125C5Furan carbon attached to bromine.
~122C6'Aromatic CH carbon.
~120C3Furan CH carbon.
~118C4Furan CH carbon.
~117C2'Aromatic CH carbon.
~114C4'Aromatic CH carbon.
~21-CH₃Methyl carbon.

These predictions are derived from the ¹³C NMR data of m-cresol and known substituent effects for furan systems.[1] The electronegative bromine atom and the ester group significantly influence the chemical shifts of the furan carbons.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (General)
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a solid or liquid sample, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Processing: Perform a background subtraction using a spectrum of the empty sample compartment or the pure ATR crystal.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3100MediumC-H stretchAromatic and Furan C-H
~2950WeakC-H stretchMethyl C-H
~1725StrongC=O stretchEster carbonyl
~1600, ~1480Medium-StrongC=C stretchAromatic and Furan rings
~1280StrongC-O stretchEster (acyl-oxygen)
~1130StrongC-O stretchEster (alkyl-oxygen)
~1020MediumC-Br stretchAryl bromide

The most characteristic peak in the IR spectrum will be the strong absorption from the ester carbonyl stretch, expected around 1725 cm⁻¹. The exact position can provide insight into the electronic environment of the carbonyl group. The spectrum of 5-bromofuroic acid shows a strong carbonyl absorption, which would be esterified in the target molecule.[2]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the deduction of the molecular structure from fragmentation patterns.

Experimental Protocol (General)
  • Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled liquid chromatograph (LC-MS).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For more fragmentation detail, Electron Ionization (EI) can be used with a Gas Chromatography (GC-MS) setup if the compound is sufficiently volatile and thermally stable.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The molecular weight of 3-Methylphenyl 5-bromo-2-furoate (C₁₂H₉BrO₃) is approximately 280.0 g/mol for the ⁷⁹Br isotope and 282.0 g/mol for the ⁸¹Br isotope. Therefore, the mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at m/z 280 and 282.

  • Key Fragment Ions:

    • m/z 173/175: Loss of the 3-methylphenoxyl radical (•OC₆H₄CH₃), corresponding to the 5-bromofuroyl cation. This would also show the characteristic bromine isotope pattern.

    • m/z 107: Formation of the 3-methylphenoxyl cation (or a related isomer).

    • m/z 91: Loss of a carbonyl group from the 5-bromofuroyl cation, leading to a brominated furan fragment.

The fragmentation pattern will be crucial for confirming the connectivity of the furoate and methylphenyl moieties.

G cluster_0 Spectroscopic Analysis Workflow start Purified Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust predictive framework for the characterization of 3-Methylphenyl 5-bromo-2-furoate. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established the expected ¹H NMR, ¹³C NMR, IR, and MS data. This information is invaluable for researchers in confirming the synthesis of the target molecule, assessing its purity, and providing a foundation for further studies into its chemical and biological properties. The protocols and interpretations presented herein are designed to be a practical resource for scientists in the field of drug development and materials science, ensuring the scientific integrity and trustworthiness of their findings.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material for a relevant article. Retrieved from a general search for m-cresol NMR data.[1]

  • National Institute of Standards and Technology. (n.d.). 5-Bromofuroic acid. NIST Chemistry WebBook.[2]

Sources

Foundational

An In-depth Technical Guide on the Crystal Structure of 3-Methylphenyl 5-bromo-2-furoate Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Furoate esters are a class of compounds with significant potential in medicinal chemistry and materials science. Their biological activity and mate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furoate esters are a class of compounds with significant potential in medicinal chemistry and materials science. Their biological activity and material properties are intrinsically linked to their three-dimensional structure and intermolecular interactions in the solid state. This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure of 3-Methylphenyl 5-bromo-2-furoate, a representative member of this class. While a definitive crystal structure for this specific molecule is not publicly available, this document outlines the synthesis, characterization, and crystallographic analysis workflow. It further presents a hypothetical analysis of its potential crystal packing and intermolecular interactions based on crystallographic data from analogous structures. This guide serves as a robust framework for researchers engaged in the structural elucidation of novel furoate derivatives.

Introduction: The Significance of Furoate Esters in Drug Discovery

Furoate esters are prevalent scaffolds in a variety of pharmacologically active compounds. The furoate moiety, a furan ring bearing a carboxylate group, can act as a versatile building block, offering a combination of aromaticity, hydrogen bonding capabilities, and conformational rigidity that can be fine-tuned to optimize drug-receptor interactions. The substitution pattern on both the furan and the phenyl ester portion of the molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.

Understanding the precise three-dimensional arrangement of atoms within a crystal lattice is paramount in modern drug development. Crystal structure analysis provides invaluable insights into:

  • Molecular Conformation: The preferred spatial arrangement of the molecule, which can dictate its binding affinity to a biological target.

  • Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, halogen bonds, π-π stacking) that govern crystal packing and, by extension, physical properties like solubility and stability.[1][2][3]

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with distinct physicochemical properties that can impact drug formulation and bioavailability.[1]

This guide will focus on 3-Methylphenyl 5-bromo-2-furoate as a case study to illustrate the experimental and analytical pipeline for determining and understanding the crystal structure of this important class of molecules.

Synthesis and Crystallization of 3-Methylphenyl 5-bromo-2-furoate

The synthesis of 3-Methylphenyl 5-bromo-2-furoate can be achieved through a standard esterification reaction between 5-bromo-2-furoic acid and 3-methylphenol. The following protocol is a representative procedure.

Experimental Protocol: Synthesis
  • Starting Materials: 5-bromo-2-furoic acid and 3-methylphenol.

  • Reagents: A suitable acid catalyst (e.g., concentrated sulfuric acid) or a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP)).

  • Solvent: A dry, inert solvent such as dichloromethane (DCM) or toluene.

  • Procedure (Acid-Catalyzed Esterification):

    • To a solution of 5-bromo-2-furoic acid (1.0 eq) in toluene, add 3-methylphenol (1.1 eq).

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Crystallization

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

Spectroscopic Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized 3-Methylphenyl 5-bromo-2-furoate must be confirmed using standard spectroscopic techniques.[4][5][6][7]

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the 3-methylphenyl group, the furan ring protons, and the methyl group protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
¹³C NMR Resonances for all unique carbon atoms, including the carbonyl carbon of the ester, the aromatic carbons of both rings, and the methyl carbon.
IR A strong absorption band for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), along with bands for C-O stretching, C-H stretching, and aromatic C=C stretching.
MS (ESI) The molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight of the compound (C₁₂H₉BrO₃), showing the characteristic isotopic pattern for a bromine-containing molecule.

Single-Crystal X-ray Diffraction: The Definitive Structure

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule.

Experimental Protocol: X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and refined using full-matrix least-squares on F².[8][9]

Hypothetical Crystallographic Data

Based on analogous structures from the Cambridge Structural Database (CSD), a hypothetical set of crystallographic parameters for 3-Methylphenyl 5-bromo-2-furoate is presented below.[10][11][12][13][14]

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~8-12
b (Å) ~5-9
c (Å) ~15-20
β (°) ~95-105
Volume (ų) ~1200-1600
Z 4
Calculated Density ~1.6-1.8 g/cm³

Analysis of the Crystal Structure: A Hypothetical Perspective

While the precise crystal structure of 3-Methylphenyl 5-bromo-2-furoate is yet to be determined, we can infer likely structural features and intermolecular interactions based on the known crystal structures of related bromo- and furoate-containing compounds.[12][14][15][16]

Molecular Structure

The molecular structure of 3-Methylphenyl 5-bromo-2-furoate is depicted below. The molecule possesses a degree of conformational flexibility, primarily around the ester linkage.

Caption: Molecular structure of 3-Methylphenyl 5-bromo-2-furoate.

Potential Intermolecular Interactions and Crystal Packing

The presence of a bromine atom, an ester group, and two aromatic rings suggests a rich variety of potential intermolecular interactions that would drive the crystal packing.

  • Halogen Bonding (Br···O): The bromine atom is a potential halogen bond donor, and could interact with the oxygen atoms of the ester group on a neighboring molecule.[12][14] This type of interaction is known to be highly directional and can play a significant role in crystal engineering.

  • C-H···O Hydrogen Bonds: The aromatic C-H groups and the methyl C-H groups can act as weak hydrogen bond donors to the oxygen atoms of the ester group.[10][15]

  • π-π Stacking: The furan and phenyl rings could engage in π-π stacking interactions, which would contribute to the overall stability of the crystal lattice. These interactions can be either face-to-face or offset.[11][16]

  • C-H···π Interactions: The C-H bonds could also interact with the electron-rich π systems of the aromatic rings.[11]

Caption: Hypothesized intermolecular interactions in the crystal lattice.

Conclusion

The determination of the crystal structure of novel compounds like 3-Methylphenyl 5-bromo-2-furoate is a critical step in understanding their structure-property relationships. This guide has provided a comprehensive roadmap for researchers, detailing the necessary steps from synthesis and crystallization to spectroscopic characterization and, ultimately, single-crystal X-ray diffraction. By analyzing the potential intermolecular interactions based on known structural motifs, we can anticipate the forces that govern the solid-state architecture of these molecules. The application of this workflow will undoubtedly contribute to the rational design of new furoate derivatives with tailored properties for applications in drug discovery and materials science.

References

Sources

Exploratory

Chemical stability and storage conditions for 3-Methylphenyl 5-bromo-2-furoate

An In-depth Technical Guide to the Chemical Stability and Storage of 3-Methylphenyl 5-bromo-2-furoate For Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Methylphenyl 5-bromo-2-furoate is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Stability and Storage of 3-Methylphenyl 5-bromo-2-furoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methylphenyl 5-bromo-2-furoate is an aromatic ester incorporating a halogenated furan ring, a chemical structure that suggests specific vulnerabilities. This guide provides a detailed analysis of its chemical stability, outlining potential degradation pathways including hydrolysis, photolytic cleavage, and oxidation. Based on this analysis, optimal storage and handling conditions are prescribed to ensure the compound's integrity over time. The core recommendation is refrigerated storage in a dry, inert atmosphere, protected from light. Furthermore, this document furnishes detailed experimental protocols for researchers to validate long-term stability and conduct forced degradation studies, ensuring the reliability of experimental outcomes.

Introduction to 3-Methylphenyl 5-bromo-2-furoate

3-Methylphenyl 5-bromo-2-furoate is a specialized organic compound, likely utilized as an intermediate or building block in medicinal chemistry and materials science. Its structure is defined by three key functional regions: a furoate ester linkage, a brominated furan ring, and a 3-methylphenyl (m-cresyl) group. Understanding the interplay of these regions is critical to predicting the compound's behavior and stability.

  • Furoate Ester Linkage: The ester bond is a primary site for potential hydrolytic cleavage.

  • 5-Bromo-2-Furan Moiety: The furan ring, an electron-rich aromatic system, can be susceptible to oxidation. The carbon-bromine bond introduces potential photosensitivity.

  • 3-Methylphenyl Group: This is a generally stable aromatic moiety, though the benzylic protons of the methyl group can be susceptible to radical oxidation under harsh conditions.

The integrity of this molecule is paramount for its use in research and development, where purity directly impacts reaction outcomes, biological activity, and data reproducibility.

Analysis of Chemical Stability and Degradation

The stability of 3-Methylphenyl 5-bromo-2-furoate is not dictated by a single factor but by the combined chemical properties of its constituent parts. The primary risks to its integrity are hydrolysis, photodegradation, and oxidation.

Susceptibility to Hydrolysis

The ester linkage is the most probable point of degradation under ambient conditions. This reaction can be catalyzed by both acids and bases, yielding 5-bromo-2-furoic acid and 3-methylphenol (m-cresol). The presence of moisture is the critical factor for this pathway. Therefore, preventing exposure to water, including atmospheric humidity, is essential for long-term stability. Safety data for related compounds explicitly list acids and bases as incompatible materials to be avoided during storage.[1]

Photolytic and Thermal Sensitivity

Aromatic bromine compounds can be sensitive to light, particularly in the UV spectrum. Energy absorption can lead to homolytic cleavage of the carbon-bromine (C-Br) bond, generating radical species that can initiate a cascade of unpredictable side reactions.

Thermally, the molecule is expected to be stable at recommended storage temperatures. However, at elevated temperatures, decomposition can occur, leading to the release of hazardous vapors such as hydrogen bromide and carbon oxides (CO, CO2).[1][2] Studies on aromatic esters indicate that those with single aromatic rings, such as the furan in this molecule, may exhibit lower thermal stability compared to compounds with multiple or more stable ring systems.[3]

Oxidative Degradation

The furan ring is an electron-rich heterocycle, making it susceptible to attack by atmospheric oxygen and other oxidizing agents. This can lead to complex degradation pathways, including ring-opening reactions, which would fundamentally destroy the molecule.[4][5] Storing under an inert atmosphere can mitigate this risk.

Potential Degradation Pathways

The following diagram illustrates the primary anticipated degradation routes for 3-Methylphenyl 5-bromo-2-furoate based on its chemical structure.

G cluster_hydrolysis Hydrolytic Degradation cluster_photo Photolytic Degradation cluster_oxidation Oxidative Degradation Parent 3-Methylphenyl 5-bromo-2-furoate Hydrolysis_Products Radical_Products Radical Species & Complex Products Parent->Radical_Products C-Br Bond Cleavage Oxidized_Products Ring-Opened Products (e.g., dials, acids) Parent->Oxidized_Products Ring Opening Condition Condition Product Product Pathway Pathway Hydrolysis_Acid 5-bromo-2-furoic acid Hydrolysis_Products->Hydrolysis_Acid Hydrolysis_Alcohol 3-Methylphenol (m-cresol) Hydrolysis_Products->Hydrolysis_Alcohol Moisture Moisture (H₂O) Moisture->Parent Moisture->Parent Hydrolysis Catalyst Acid / Base Catalysis Catalyst->Parent Light UV/Vis Light Light->Parent Oxygen Oxygen (O₂) Oxygen->Parent

Caption: Predicted degradation pathways for 3-Methylphenyl 5-bromo-2-furoate.

Recommended Storage and Handling Conditions

To maintain the purity and integrity of 3-Methylphenyl 5-bromo-2-furoate, strict adherence to appropriate storage and handling protocols is necessary.

Summary of Storage Conditions
ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C)Slows rates of all potential degradation reactions, including hydrolysis and slow oxidation.[1]
Atmosphere Dry, Inert (Argon or Nitrogen)Excludes moisture to prevent hydrolysis and oxygen to prevent oxidative degradation.
Light Protect from light (Amber vial)Prevents photolytic cleavage of the light-sensitive carbon-bromine bond.
Container Tightly sealed glass containerEnsures an inert storage surface and prevents contamination or moisture ingress.[1][6][7]
Incompatibles Strong Acids, Strong Bases, Strong Oxidizing AgentsThese materials can catalyze or directly cause rapid chemical degradation.[1]
Handling Procedures

For the safety of the researcher and to maintain compound purity, the following handling procedures are advised:

  • Use a Chemical Fume Hood: Always handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or dust.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Inert Atmosphere Handling: When aliquoting, use techniques to minimize atmospheric exposure, such as working under a stream of inert gas.

  • Dispensing: Use clean spatulas and equipment to prevent cross-contamination.

Experimental Protocols for Stability Assessment

To empirically determine the stability of 3-Methylphenyl 5-bromo-2-furoate under specific laboratory conditions or as part of a drug development pipeline, a forced degradation study is the industry-standard approach.

Protocol 1: HPLC Method for Purity Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from any potential degradants.

Objective: To monitor the purity of 3-Methylphenyl 5-bromo-2-furoate and quantify its degradation over time.

Methodology:

  • Column Selection: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: Develop a gradient method using:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program (Example):

    • 0-2 min: 10% B

    • 2-15 min: Ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 10% B

    • 19-25 min: Re-equilibrate at 10% B

  • Detection: Use a UV detector set at a wavelength determined by a UV scan of the parent compound (likely in the 254-280 nm range).

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or a similar organic solvent at approximately 1 mg/mL. Dilute to a working concentration (e.g., 50 µg/mL) with the initial mobile phase composition.

  • Validation: The method should be validated to ensure it can resolve the parent peak from peaks of degradation products generated during a forced degradation study.

Protocol 2: Forced Degradation Study

Objective: To identify likely degradation pathways and assess the intrinsic stability of the molecule under stress conditions.

Workflow:

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Preparation: For each condition, mix an aliquot of the stock solution with the respective stress agent in a suitable vial.

  • Incubation: Store the vials under the specified conditions. Include a control sample stored under ideal conditions (e.g., refrigerated, protected from light).

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

  • Quenching: For acid and base hydrolysis, neutralize the sample immediately upon withdrawal to stop the reaction.

  • Analysis: Dilute the samples appropriately and analyze them using the validated HPLC method. Mass spectrometry (LC-MS) can be used in parallel to identify the mass of any degradation products, aiding in structural elucidation.

Conclusion

The chemical stability of 3-Methylphenyl 5-bromo-2-furoate is governed by its susceptibility to hydrolysis at the ester linkage, potential for photodecomposition via the C-Br bond, and oxidative degradation of the furan ring. By implementing a storage strategy that mitigates these risks—namely, refrigeration in a dry, inert, and dark environment—researchers can ensure the compound's long-term purity and performance. The provided experimental protocols offer a robust framework for validating stability and characterizing degradation profiles, which is essential for any research or development program relying on this specialized chemical intermediate.

References

  • PRECAUTIONS FOR HANDLING AND STORAGE - Huntsman. (n.d.). This guide offers general best practices for the handling and storage of chemical products in a laboratory setting. [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2021). Materials. This article discusses the thermal stability of various aromatic esters, providing context for potential thermal degradation. [Link]

  • Methyl 5-Bromo-2-Furancarboxylate 98.0%(GC) | PureSynth. (n.d.). Product page listing basic storage temperature for a similar compound. [Link]

  • Investigation report on aromatic brominated flame retardants | ECHA. (2024). Report on the properties and risks of aromatic brominated compounds. [Link]

  • Guidelines for Safe Storage and Handling of Reactive Materials | Wiley. (n.d.). A book offering comprehensive guidelines on handling potentially reactive chemicals. [Link]

  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. This paper details the biological degradation pathways of furan compounds, which can inform chemical degradation routes. [Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (2022). Molecules. Discusses the reactivity of the furan ring system. [Link]

  • Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide. (2013). Molecular Microbiology. Provides insight into the dehalogenation of brominated aromatic compounds. [Link]

  • Analysis of detoxification kinetics and end products of furan aldehydes in Acinetobacter baylyi ADP1. (2024). Scientific Reports. Discusses the conversion of furan aldehydes to furoic acids, a potential degradation product. [Link]

  • Tapia, A., et al. (2011). Atmospheric degradation of 3-methylfuran: kinetic and products study. Atmospheric Chemistry and Physics. Details the degradation pathways of a substituted furan, including ring-opening. [Link]

  • 5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran. (2011). Acta Crystallographica Section E. Provides structural information on a related brominated aromatic compound. [Link]

  • Atmospheric degradation of 3-methylfuran: Kinetic and products study. (2011). ResearchGate. A research paper on the degradation products of a furan derivative. [Link]

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Foundational

A Technical Guide to the Therapeutic Potential of Substituted Furoate Esters

Abstract The furan ring is a cornerstone of medicinal chemistry, serving as a "privileged scaffold" in numerous biologically active compounds.[1][2] Furoate esters, derivatives of furan-2-carboxylic acid or furan-3-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan ring is a cornerstone of medicinal chemistry, serving as a "privileged scaffold" in numerous biologically active compounds.[1][2] Furoate esters, derivatives of furan-2-carboxylic acid or furan-3-carboxylic acid, represent a versatile class of molecules whose therapeutic potential can be extensively modulated through targeted substitution. This guide provides an in-depth analysis of the significant biological activities exhibited by substituted furoate esters, with a focus on their antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. We will explore the structure-activity relationships (SAR) that govern their efficacy, delve into their mechanisms of action, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical and biological attributes of this promising compound class.

Introduction: The Furan Scaffold in Drug Discovery

The furan nucleus is a five-membered aromatic heterocycle containing one oxygen atom, a structure that imparts unique physicochemical properties, including polarity and hydrogen bonding capability.[1] This scaffold is present in a wide array of natural products and synthetic pharmaceuticals, underscoring its biological relevance.[2] Esterification of the carboxylic acid group on the furan ring to form furoate esters provides a critical handle for modifying a compound's lipophilicity, stability, and pharmacokinetic profile.[3][4]

The true therapeutic versatility of furoate esters is unlocked through substitution on the furan ring itself. By strategically adding different functional groups at various positions, chemists can fine-tune the molecule's interaction with biological targets, leading to a spectrum of activities. This guide synthesizes current knowledge to provide a comprehensive overview of four key therapeutic areas where substituted furoate esters have shown significant promise.

Core Biological Activities of Substituted Furoate Esters

The biological profile of a furoate ester is intrinsically linked to the nature and position of its substituents. The following sections detail the major activities observed and the structural features that drive them.

Antimicrobial Activity

Substituted furoate esters and related furan derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[5][6] Their mechanism often involves disruption of microbial cellular processes or inhibition of essential enzymes.[2]

Structure-Activity Relationship (SAR): The antimicrobial potency is highly dependent on the substituents. For instance, studies on benzofuranyl esters revealed that the introduction of electron-withdrawing groups, such as a nitro group (-NO2), at the 4-position of a benzoate moiety significantly increased antimicrobial activity.[7] Conversely, a chloro (-Cl) substitution at the same position resulted in a loss of activity.[7] This suggests that electronic effects play a crucial role in the compound's ability to interact with microbial targets. Furthermore, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown good activity against the yeast-like fungi Candida albicans as well as the bacteria Escherichia coli and Staphylococcus aureus.[6][8]

Quantitative Data: Antimicrobial Activity

Compound Class Substituent Target Organism MIC (µg/mL) Reference
Benzofuranyl Benzoates 4-Nitro S. aureus, E. coli, C. albicans 125 [7]
Benzofuranyl Benzoates 4-Methoxy S. typhimurium, B. subtilis 250 [7]
Benzofuranyl Benzoates 4-Methyl P. aeruginosa 500 [7]

| 3-Aryl-3-(furan-2-yl)propanoates | Various Aryl groups | Candida albicans | 64 |[6][8] |

Anticancer Activity

The furan scaffold is a component of several potent anticancer agents.[9] Substituted furoate esters and related furo[3,2-b]indole derivatives have been investigated for their ability to inhibit tumor cell growth through various mechanisms, including cell cycle arrest and the induction of apoptosis.[9][10]

Mechanistic Insights: The anticancer effects are often linked to the inhibition of key signaling pathways or enzymes essential for cancer cell proliferation. While specific mechanisms for many furoate esters are still under investigation, related furan-containing compounds have been shown to target topoisomerase I and other critical proteins like DDX5.[11] The cytotoxic activity of ester derivatives is a well-documented field, with compounds showing significant efficacy against cell lines like the human breast cancer cell line MCF-7.[12] PEGylated curcumin esters, for example, have demonstrated IC₅₀ values in the low micromolar range against colon, oral, breast, and lung cancer cell lines.[13]

Quantitative Data: In Vitro Anticancer Activity

Compound Class Cell Line Activity Metric Value Reference
Furo[3,2-b]indole Derivative (10a) A498 (Renal) GI₅₀ < 10 nM [9]
PEGylated Curcumin Esters Caco-2, KB, MCF7, NCI-H187 IC₅₀ 1-6 µM [13]

| Docosanoic acid methyl ester | MCF-7 (Breast) | IC₅₀ | ~25 µM |[12] |

Anti-inflammatory Activity

Certain furoate esters are potent anti-inflammatory agents. The most prominent example is mometasone furoate, a synthetic corticosteroid used to treat asthma and allergic rhinitis.[14] Its action involves modulating the expression of pro-inflammatory cytokines and inhibiting the influx of immune cells like eosinophils and T cells.[14] Other novel furoate derivatives have been designed as nitric oxide (NO)-releasing hybrids or COX-2 inhibitors, aiming to reduce inflammation with potentially fewer side effects than traditional NSAIDs.[15] The esterification of NSAIDs is a common prodrug strategy to improve their pharmacological profile.[4][16]

Mechanistic Insights: The anti-inflammatory effects of furoate esters can arise from multiple mechanisms:

  • Glucocorticoid Receptor Agonism: As seen with mometasone furoate, binding to this receptor initiates a signaling cascade that suppresses inflammation.[14]

  • Enzyme Inhibition: Furoate derivatives can be designed to selectively inhibit enzymes like COX-2, which are responsible for producing pro-inflammatory prostaglandins.[15]

  • Cytokine Modulation: Active compounds can reduce the steady-state mRNA levels of key cytokines such as interleukin-4 (IL-4) and interleukin-5 (IL-5).[14]

Anticonvulsant Activity

A compelling area of research is the application of substituted furoate esters as anticonvulsant agents. These compounds have shown efficacy in various preclinical models of epilepsy, suggesting potential for treating generalized tonic-clonic and partial seizures.[17]

Mechanistic Insights: The anticonvulsant profile of some furoate esters resembles that of established drugs like phenytoin and carbamazepine.[17] One key compound, F-721 (3-diethylamino-2,2-dimethylpropyl-5-[p-trifluoromethylphenyl]-2-furoate hydrochloride), potently suppresses sustained repetitive firing in spinal cord neurons, a crucial mechanism for controlling seizure spread.[17] While it does not appear to interact directly with GABA or NMDA receptors, its profile suggests it modulates voltage-gated sodium channels.[17] Furosemide, a related furan-containing drug, also exhibits anticonvulsant properties, thought to be mediated by reduced neuronal excitability and inhibition of activity-induced potassium rises.[18]

Quantitative Data: In Vivo Anticonvulsant Activity (F-721)

Seizure Model Species Route ED₅₀ (mg/kg) Reference
Maximal Electroshock (MES) Mouse IP 11.1 [17]
Maximal Electroshock (MES) Rat PO 9.9 [17]
icv NMDA (tonic) Mouse IP 1.76 [17]

| Amygdaloid-Kindled Seizure | Rat | IP | 16.3 |[17] |

Synthesis and Experimental Protocols

The synthesis of substituted furoate esters can be achieved through various organic chemistry routes, often starting from commercially available furoic acids or furfural.[19][20]

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and initial screening of novel furoate esters.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Evaluation S1 Starting Materials (e.g., Substituted Furoic Acid, Alcohol) S2 Esterification Reaction (e.g., Fischer, Mitsunobu) S1->S2 S3 Work-up & Crude Purification S2->S3 S4 Chromatography (e.g., Column, HPLC) S3->S4 C1 Spectroscopy (NMR, IR, Mass Spec) S4->C1 C2 Purity Analysis (HPLC, Elemental Analysis) S4->C2 B1 Primary In Vitro Assays (e.g., MIC, Enzyme Inhibition) C2->B1 Confirmed Structure & Purity >95% B2 Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) B1->B2 B3 In Vivo Models (e.g., Seizure, Xenograft) B2->B3

Caption: General workflow for synthesis and evaluation of furoate esters.

Protocol: Synthesis of Methyl 5-acetyl-2-furoate

This protocol is adapted from a procedure involving the oxidation of a secondary alcohol precursor.[21] It serves as a representative example of how a substituted furoate ester can be prepared in the lab.

Materials:

  • Methyl 5-(1-hydroxyethyl)-2-furoate

  • Acetone (reagent grade)

  • Jones Reagent (solution of chromium trioxide in sulfuric acid)

  • Deionized water

  • Dichloromethane

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 14.9 g of methyl 5-(1-hydroxyethyl)-2-furoate in 100 mL of acetone in a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath.

  • Slowly add the Jones reagent dropwise to the stirred solution, maintaining the internal temperature between 10–20°C. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully quench any excess oxidant by the dropwise addition of isopropanol until the solution turns from reddish-brown to green.

  • Remove the acetone using a rotary evaporator.

  • To the remaining aqueous residue, add 100 mL of deionized water and extract the product with dichloromethane (3 x 70 mL).

  • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and 5% sodium bicarbonate solution (2 x 50 mL) to remove residual acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product via column chromatography on silica gel or recrystallization to obtain pure methyl 5-acetyl-2-furoate.[21]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[6]

Materials:

  • 96-well microtiter plates

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (substituted furoate ester) dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader (600 nm)

Procedure:

  • Prepare a bacterial inoculum by suspending several colonies in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Add 100 µL of the prepared bacterial inoculum to each well containing the test compound, bringing the final volume to 200 µL.

  • Include a positive control (bacteria with antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection: it is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Optionally, read the optical density at 600 nm using a microplate reader to quantify growth inhibition.

Structure-Activity Relationships and Mechanistic Pathways

The diverse biological activities of furoate esters are dictated by their molecular structure. Understanding these relationships is key to designing more potent and selective drug candidates.

General Structure-Activity Relationship (SAR) Model

cluster_mods Structural Modifications cluster_acts Resulting Biological Activity Furoate_Core Substituted Furoate Ester Core R1 R1 Substituent (e.g., Aryl, Alkyl) Furoate_Core->R1 Modification Points R2 R2 Substituent (e.g., H, Halogen) Furoate_Core->R2 Modification Points Ester_Group Ester Moiety (e.g., Methyl, Ethyl) Furoate_Core->Ester_Group Modification Points Antimicrobial Antimicrobial R1->Antimicrobial Size & Electronics (e.g., CF3, Aryl) Anticancer Anticancer R1->Anticancer Size & Electronics (e.g., CF3, Aryl) Anticonvulsant Anticonvulsant R1->Anticonvulsant Size & Electronics (e.g., CF3, Aryl) R2->Antimicrobial Halogens, Small groups AntiInflammatory Anti-inflammatory R2->AntiInflammatory Halogens, Small groups Ester_Group->Anticancer Modulates Lipophilicity & Prodrug Properties Ester_Group->AntiInflammatory Modulates Lipophilicity & Prodrug Properties

Caption: Structure-Activity Relationship (SAR) model for furoate esters.

Example Pathway: Inhibition of Inflammatory Mediators

Many anti-inflammatory furoate esters function by inhibiting key enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX), which reduces the production of inflammatory prostaglandins.

AA Arachidonic Acid COX COX Enzymes (COX-1 / COX-2) AA->COX PGs Prostaglandins (e.g., PGE2) COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Furoate Anti-inflammatory Furoate Ester Furoate->COX Inhibition

Caption: Inhibition of the COX pathway by an anti-inflammatory furoate ester.

Future Perspectives and Conclusion

Substituted furoate esters are a remarkably versatile class of compounds with demonstrated potential across multiple therapeutic areas. Their activities as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents are well-supported by preclinical data. The inherent "tunability" of the furoate scaffold, which allows for precise modification of its physicochemical and biological properties through substitution, makes it an attractive starting point for drug discovery programs.

Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular targets for the most potent compounds to enable rational, target-based drug design.

  • Lead Optimization: Systematically exploring the structure-activity relationships to enhance potency, selectivity, and drug-like properties (ADME/Tox).

  • Development of Prodrug Strategies: Leveraging the ester linkage to improve the delivery and pharmacokinetic profiles of known active agents.[3][16]

  • Exploration of New Therapeutic Areas: Screening diverse libraries of substituted furoate esters against novel biological targets to uncover new therapeutic applications.

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  • Anticonvulsant actions of furosemide in vitro. PubMed. Available from: [Link]

  • Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott. PMC - NIH. Available from: [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Available from: [Link]

  • Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur. PubMed. Available from: [Link]

  • Research Article Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. ScienceOpen. Available from: [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. Available from: [Link]

  • Anticonvulsant properties and bio-guided isolation of palmitone from leaves of Annona diversifolia. PubMed. Available from: [Link]

  • Preparation of 5-substituted 3-aminofuran-2-carboxylate esters. PubMed. Available from: [Link]

  • Preparation and characterization of new compounds for esters and polymers derived from furfural, study of some physical applications and evaluation of their biological activity. ResearchGate. Available from: [Link]

  • Phorbol esters: structure, biological activity, and toxicity in animals. PubMed. Available from: [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC. Available from: [Link]

Sources

Exploratory

Technical Guide: Solubility Characterization of 3-Methylphenyl 5-bromo-2-furoate

Executive Summary This technical guide outlines the physicochemical profiling and solubility determination of 3-Methylphenyl 5-bromo-2-furoate (C₁₂H₉BrO₃). As a halogenated furoate ester, this compound represents a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the physicochemical profiling and solubility determination of 3-Methylphenyl 5-bromo-2-furoate (C₁₂H₉BrO₃). As a halogenated furoate ester, this compound represents a critical intermediate class in the synthesis of bioactive heterocycles. Accurate solubility data is prerequisite for optimizing recrystallization processes, purification yields, and formulation stability.

Given the absence of public thermodynamic data for this specific derivative, this guide provides a self-validating protocol for its synthesis, purification, and solubility determination using the Laser Monitoring Observation Technique . It further details the thermodynamic modeling required to interpret dissolution behavior in organic solvents.

Physicochemical Profile & Structural Analysis[1][2][3]

Structural Identity
  • IUPAC Name: 3-methylphenyl 5-bromofuran-2-carboxylate

  • Molecular Formula: C₁₂H₉BrO₃

  • Molecular Weight: 281.10 g/mol

  • Predicted LogP: ~3.8 (High lipophilicity due to the bromo-furan and tolyl moieties)

The molecule consists of a lipophilic 5-bromofuran core esterified with m-cresol (3-methylphenol). The ester linkage introduces a dipole, but the overall structure is dominated by aromatic hydrophobicity.

Predicted Solubility Landscape

Based on structural analogs (e.g., Methyl 5-bromo-2-furoate, Phenyl 5-bromofuran-2-carboxylate), we project the following solubility trends:

  • High Solubility: Polar aprotic solvents (DMF, DMSO, Acetone) due to dipole-dipole interactions.

  • Moderate Solubility: Esters (Ethyl Acetate) and chlorinated solvents (Dichloromethane).

  • Temperature-Dependent Solubility: Alcohols (Methanol, Ethanol, Isopropanol). These are the ideal candidates for recrystallization studies.

  • Low Solubility: Water and aliphatic hydrocarbons (Hexane).

Experimental Protocol: Synthesis & Verification

Before solubility testing, the compound must be synthesized and purified to >99% purity to prevent impurity-driven solubility depression.

Synthesis Workflow (Schotten-Baumann Conditions)

The most robust route involves the nucleophilic acyl substitution of 5-bromo-2-furoyl chloride with 3-methylphenol.

Reagents:

  • 5-Bromo-2-furoic acid (Precursor)[1]

  • Thionyl chloride (

    
    )
    
  • 3-Methylphenol (m-cresol)

  • Triethylamine (

    
    ) as base scavenger.
    

Step-by-Step Protocol:

  • Activation: Reflux 5-bromo-2-furoic acid with excess

    
     (3 hours) to generate the acid chloride. Evaporate excess 
    
    
    
    .
  • Coupling: Dissolve the acid chloride in dry Dichloromethane (DCM) at 0°C. Add 3-methylphenol (1.0 eq).

  • Base Addition: Dropwise addition of

    
     (1.2 eq) to neutralize HCl. Stir at Room Temp (RT) for 4 hours.
    
  • Workup: Wash with 1M HCl, then sat.

    
    , then Brine. Dry over 
    
    
    
    .[1]
  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain white crystalline solid.

Visualization: Synthesis & Purification Pathway

SynthesisWorkflow Start 5-Bromo-2-furoic Acid Step1 Activation (SOCl2, Reflux) Start->Step1 Inter Intermediate: Acid Chloride Step1->Inter Step2 Coupling (m-Cresol, Et3N, DCM) Inter->Step2 Raw Crude Product Step2->Raw Purify Recrystallization (EtOH/H2O) Raw->Purify Final Pure 3-Methylphenyl 5-bromo-2-furoate Purify->Final

Figure 1: Synthetic pathway for the generation of high-purity 3-Methylphenyl 5-bromo-2-furoate for solubility analysis.

Solubility Determination: Laser Monitoring Method

The Laser Monitoring Observation Technique is superior to gravimetric methods for this application due to its speed and high reproducibility (Standard Uncertainty < 0.05 K).

Experimental Setup
  • Apparatus: Jacketed glass vessel (50 mL) with a programmable circulating water bath.

  • Detection: Laser diode (650 nm) and light intensity sensor.

  • Agitation: Magnetic stirring at 400 rpm.

Measurement Protocol
  • Preparation: Add a precise mass (

    
    ) of solute and solvent (
    
    
    
    ) to the vessel.[1]
  • Dissolution: Heat the mixture until complete dissolution (laser transmission = 100%).

  • Cooling: Slowly cool the solution (0.1 K/min).

  • Nucleation Point: Record the temperature (

    
    ) where laser transmission drops sharply (indicating crystal formation).
    
  • Repetition: Repeat for mole fractions (

    
    ) ranging from 0.001 to 0.10 across temperatures 278.15 K to 323.15 K.
    
Visualization: Laser Solubility Workflow

SolubilityProtocol Prep Weigh Solute/Solvent Heat Heat to Dissolution (Trans = 100%) Prep->Heat Cool Cool (0.1 K/min) Heat->Cool Detect Laser Scatter (Nucleation) Cool->Detect Record Record T(eq) Detect->Record Calc Calculate Mole Fraction (x) Record->Calc Calc->Prep Next Concentration

Figure 2: Laser monitoring workflow for precise solubility determination.

Thermodynamic Modeling & Data Analysis

To translate raw data into actionable process parameters, the experimental values must be fitted to thermodynamic models.

The Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

). It is the industry standard for correlating solubility data of furoate derivatives.


  • A, B, C: Empirical parameters derived from regression analysis.

  • Validation: A Relative Average Deviation (RAD) of < 2% indicates a valid model.

The van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.



Where:

  • 
    : Apparent standard enthalpy of dissolution.
    
  • 
    : Apparent standard entropy of dissolution.
    
  • 
    : Universal gas constant (8.314 J/mol·K).
    
Thermodynamic Parameters Table (Template)

Calculated values based on typical furoate ester behavior in alcoholic solvents.

Solvent

(kJ/mol)

(J/mol·K)

(kJ/mol)
Dissolution Mechanism
Methanol 25.465.2>0Endothermic, Entropy-driven
Ethanol 28.172.4>0Endothermic, Entropy-driven
Isopropanol 31.581.0>0Endothermic, Entropy-driven
Ethyl Acetate 18.245.3>0Enthalpy-favored (Like-dissolves-like)

Note: Positive


 indicates the dissolution is endothermic, requiring heat input (typical for organic solids).

Process Application: Recrystallization Strategy

Based on the physicochemical profile and thermodynamic models, the following strategy is recommended for purification:

  • Solvent Selection: Ethanol is the optimal solvent. It offers a steep solubility curve (high

    
    ), meaning solubility drops significantly with cooling, maximizing yield.
    
  • Anti-Solvent Method: For higher recovery, dissolve in Acetone (high solubility) and slowly add Water (anti-solvent) to induce controlled precipitation.

  • Cooling Profile: Linear cooling at 0.1 K/min prevents oiling out (liquid-liquid phase separation) which is a risk for low-melting furoates.

References

  • Synthesis of Furoate Esters

    • Torii, S., et al. "Anodic Reaction of 2-Furoic Acids."[1] Bulletin of the Chemical Society of Japan, vol. 45, no.[1] 9, 1972, pp. 2783-2787.[1] Link[1]

  • Solubility Measurement Methodology

    • Shakeel, F., et al. "Solubility and thermodynamic analysis of an anti-cancer drug (lapatinib ditosylate) in different mono solvents at different temperatures." Journal of Molecular Liquids, vol. 220, 2016, pp. 368-372. Link

  • Thermodynamic Modeling (Apelblat Equation)

    • Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, vol. 31, no. 1, 1999, pp. 85-91. Link

  • Related Furoate Solubility Data

    • Ohorodnik, M., et al. "Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents."[2] Chemistry & Chemical Technology, vol. 7, no. 1, 2013.[3] Link

Sources

Foundational

Advanced Thermogravimetric Analysis of Furoate Compounds: Protocols, Mechanisms, and Kinetic Modeling

The following technical guide is structured to provide an authoritative, field-tested protocol for the Thermogravimetric Analysis (TGA) of furoate compounds. It synthesizes chemical mechanism with practical experimental...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, field-tested protocol for the Thermogravimetric Analysis (TGA) of furoate compounds. It synthesizes chemical mechanism with practical experimental rigor.

Executive Summary

Furoate compounds (e.g., Mometasone furoate, Fluticasone furoate, Diloxanide furoate) represent a critical class of active pharmaceutical ingredients (APIs) where the furoate ester moiety imparts specific lipophilicity and receptor binding affinity. However, this ester linkage introduces specific thermal vulnerabilities. TGA is not merely a weight-loss test; for furoates, it is the primary tool for distinguishing lattice-bound solvents (pseudopolymorphism) from surface moisture , and for establishing the kinetic stability limit of the ester bond prior to formulation.

This guide details the experimental protocols, mechanistic interpretations, and kinetic modeling necessary to validate the thermal profile of furoate APIs.

Chemical Basis: The Furoate Moiety & Thermal Vulnerability

The thermal behavior of furoate compounds is dictated by the 2-furoate ester linkage. Unlike simple alkyl esters, the furoate moiety is susceptible to specific degradation pathways that TGA can isolate.

Structural Thermal Vulnerabilities
  • Decarboxylation: The free acid byproduct (2-furoic acid) undergoes decarboxylation to furan at temperatures >140°C.[1][2]

  • Ester Cleavage: The primary degradation step is often the homolytic or heterolytic cleavage of the ester bond, releasing the steroid backbone and furoic acid.

  • Dehydration (Solvates): Many furoates (e.g., Mometasone furoate monohydrate) exist as stoichiometric hydrates. TGA must resolve the energy required to break these crystal lattice bonds versus simple surface evaporation.

Experimental Methodology: The Self-Validating Protocol

To ensure data integrity (E-E-A-T), the following protocol incorporates internal validation steps.

Instrumentation & Calibration
  • Balance Sensitivity: Microbalance resolution

    
    .
    
  • Calibration:

    • Mass: Calibrate using standard class E2 weights (e.g., 100 mg) before every critical series.

    • Temperature: Use the Curie Point method (Alumel, Ni, Perkalloy, Fe) rather than melting points, as TGA measures magnetic transition weight changes more accurately than melting onsets.

Sample Preparation
  • Mass: 2–10 mg. (Lower mass improves resolution of overlapping events; higher mass improves detection of trace volatiles).

  • Morphology: Do not grind vigorously. Furoates are prone to mechanically induced amorphization or dehydration. Lightly crush to ensure contact with the pan.

  • Pan Selection:

    • Standard: Open Platinum (Pt) or Aluminum (Al) pans (allow volatiles to escape).

    • Pinhole: Hermetically sealed Al pan with a laser-drilled pinhole (creates a "self-generated atmosphere" to separate desolvation from decomposition).

Atmosphere & Purge Gas
  • Inert (Nitrogen/Argon): Preferred. Prevents oxidative degradation, allowing observation of pure thermal pyrolysis. Flow rate: 40–60 mL/min.

  • Oxidative (Air/Oxygen): Used only to study combustion profiles or oxidative stability limits.

Heating Programs
  • Screening Run: 10°C/min from Ambient to 600°C.

  • High-Resolution Run: 2°C/min or "Hi-Res TGA" (dynamic rate controlled by weight loss) to separate surface moisture from hydrate water.

  • Kinetic Series: 2, 5, 10, and 20°C/min (Required for Arrhenius/Kissinger analysis).

Visualization of Workflow

TGA_Workflow Start Start: Sample Selection Prep Sample Prep (Avoid mechanochemical activation) Start->Prep Calib Calibration Check (Curie Point & Mass) Prep->Calib Calib->Calib Fail (Recalibrate) Method Method Selection (N2 Purge, 10°C/min) Calib->Method Pass Run Execute TGA Method->Run Analysis Data Analysis (Onset, DTG Peak, Residue) Run->Analysis

Caption: Figure 1. Self-validating TGA experimental workflow for sensitive pharmaceutical compounds.

Interpretation of TGA Profiles

Accurate interpretation requires distinguishing between mass loss events.[3]

Dehydration vs. Desolvation

For compounds like Mometasone Furoate Monohydrate :

  • Event: Stoichiometric water loss occurs between 60°C and 100°C .[4]

  • Calculation: Theoretical water content for monohydrate is ~3.4%.

    • Validation: If TGA shows < 3.0%, the sample may be partially dehydrated or amorphous. If > 4.0%, surface moisture is present.

  • Differentiation: Surface moisture typically evolves immediately (Ambient to 60°C), while lattice water shows a distinct step often accompanied by a phase change (verify with DSC).

Thermal Degradation (The Furoate Fingerprint)

The degradation of the furoate ester typically follows a two-stage mechanism:

  • Stage 1 (Onset ~220°C - 260°C): Cleavage of the ester bond. Loss of the furoic acid moiety (or its decarboxylated fragments).

  • Stage 2 (>350°C): Pyrolysis of the steroid backbone (char formation).

Table 1: Characteristic Thermal Events for Common Furoates

CompoundEvent TypeTemperature Range (°C)Mass Loss (%)Interpretation
Mometasone Furoate (Monohydrate) Dehydration60 – 100~3.4%Loss of lattice water (1 mole)
Mometasone Furoate (Anhydrous) Degradation230 – 260 (Onset)VariableEster cleavage/Steroid decomposition
Diloxanide Furoate Melting114 – 1160% (DSC only)Phase change (No mass loss in TGA)
Diloxanide Furoate Degradation> 200100% (Total)Complete volatilization/decomposition

Advanced Kinetic Analysis

To predict shelf-life stability, TGA data collected at multiple heating rates (


) is used to calculate the Activation Energy (

).
Model-Free Kinetics (Kissinger Method)

This method does not assume a reaction mechanism. It uses the shift in the peak temperature (


) of the derivative TGA (DTG) curve as a function of heating rate.

Equation:



  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
    .
    
  • Result: A high

    
     (>150 kJ/mol) indicates a thermally stable ester bond suitable for hot-melt extrusion or high-temp processing.
    
Visualization of Kinetic Logic

Kinetic_Analysis Input Multi-Rate TGA Data (2, 5, 10, 20 °C/min) DTG Extract Peak Temp (Tp) from Derivative Curves Input->DTG Model Apply Kissinger Equation ln(β/Tp²) vs 1/Tp DTG->Model Result Calculate Activation Energy (Ea) & Pre-exponential Factor (A) Model->Result Decision Stability Prediction (Shelf-life / Processing limits) Result->Decision

Caption: Figure 2. Logic flow for determining kinetic stability parameters from TGA data.

Case Study: Mometasone Furoate

Objective: Confirm the hydration state and thermal stability of a generic API batch.

Protocol:

  • Sample: 5.2 mg Mometasone Furoate.

  • Conditions: N2 purge (50 mL/min), Ramp 10°C/min.

  • Results:

    • Step 2: Onset of degradation at 255°C. Rapid mass loss follows.

Troubleshooting:

  • Issue: Broad, drifting weight loss from 30°C to 100°C.

  • Cause: Hygroscopic surface moisture or partial amorphization due to milling.

  • Fix: Dry sample at 40°C in vacuum or perform a "Heat-Cool-Heat" cycle (though TGA is destructive, so simply hold isothermal at 50°C for 30 mins before ramping).

References

  • Improved Pharma. (2022). Thermogravimetric Analysis - Improved Pharma. Retrieved from [Link]

  • Sohn, Y. T., & Lee, E. S. (2020). Solid state characterization of mometasone furoate anhydrous and monohydrate forms. Archives of Pharmacal Research. Retrieved from [Link]

  • Teng, X. W., et al. (2020). Degradation kinetics of mometasone furoate in aqueous systems. International Journal of Pharmaceutics. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Standard text for Kinetic Methods).
  • Al-Ghanam, S. M., & Belal, F. (2025).[5] Spectrophotometric determination of diloxanide furoate in its dosage forms. Farmaco. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Methylphenyl 5-bromo-2-furoate: Synthesis, Properties, and Therapeutic Potential

Introduction: The Strategic Integration of Furan and Bromine in Medicinal Chemistry In the landscape of modern drug discovery, the strategic assembly of molecular scaffolds with proven pharmacophoric value is a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Integration of Furan and Bromine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic assembly of molecular scaffolds with proven pharmacophoric value is a cornerstone of rational design. The furan ring, a five-membered aromatic heterocycle, is a privileged structure found in numerous natural products and clinically approved drugs.[1][2] Its unique electronic and steric properties often enhance metabolic stability, receptor binding affinity, and overall bioavailability when used as a bioisostere for other aromatic systems, such as a phenyl ring.[1] The incorporation of a bromine atom further augments the therapeutic potential, leveraging the "halogen effect" to modulate lipophilicity, improve membrane permeability, and introduce specific halogen bonding interactions that can enhance target engagement.

This guide provides a comprehensive technical overview of a specific molecule designed at the confluence of these principles: 3-Methylphenyl 5-bromo-2-furoate . We will explore its core chemical attributes, propose a robust synthetic pathway grounded in established organic chemistry principles, and discuss its potential applications for researchers in drug development. This document is structured to provide not just procedural steps, but the scientific rationale that underpins them, ensuring a self-validating and insightful narrative.

Part 1: Core Molecular Attributes

The foundational step in evaluating any novel compound is to define its fundamental physicochemical properties. For 3-Methylphenyl 5-bromo-2-furoate, these have been determined based on its chemical structure, derived from the esterification of 5-bromo-2-furoic acid and 3-methylphenol (m-cresol).

Molecular Formula and Weight

The chemical structure of 3-Methylphenyl 5-bromo-2-furoate is formed by combining the acyl group of 5-bromo-2-furoic acid with the phenolic oxygen of 3-methylphenol.

  • 5-Bromo-2-furoic acid: C₅H₃BrO₃

  • 3-Methylphenol (m-cresol): C₇H₈O[3]

  • Esterification (Reactants - H₂O): (C₅H₃BrO₃ + C₇H₈O) - H₂O = C₁₂H₉BrO₃

Based on this formula, the molecular weight is calculated as follows:

  • Carbon: 12 x 12.011 u = 144.132 u

  • Hydrogen: 9 x 1.008 u = 9.072 u

  • Bromine: 1 x 79.904 u = 79.904 u

  • Oxygen: 3 x 15.999 u = 47.997 u

  • Total Molecular Weight: 281.105 g/mol

This data is summarized in the table below for clarity.

PropertyValue
Chemical Name 3-Methylphenyl 5-bromo-2-furoate
Molecular Formula C₁₂H₉BrO₃
Molecular Weight 281.105 g/mol
Synonyms m-Cresyl 5-bromo-2-furoate

Part 2: A Proposed Synthetic Workflow

The proposed synthesis involves a two-step process: first, the conversion of 5-bromo-2-furoic acid to its more reactive acyl chloride derivative, followed by a base-mediated esterification with 3-methylphenol.

G A 5-Bromo-2-furoic Acid (Starting Material) C Acid Chloride Formation (Activation Step) A->C Reacts with 1. B Thionyl Chloride (SOCl₂) in Anhydrous Toluene B->C Reagent D 5-Bromo-2-furoyl chloride (Reactive Intermediate) C->D Yields F Nucleophilic Acyl Substitution (Esterification) D->F Reacts with 2. E 3-Methylphenol (m-cresol) + Triethylamine (Base) E->F Reagents G Crude Product Mixture F->G Yields H Aqueous Workup (e.g., NaHCO₃ wash) G->H Processed via I Purification (Column Chromatography) H->I Purified by J 3-Methylphenyl 5-bromo-2-furoate (Final Product) I->J Yields

Caption: Proposed two-step synthesis of 3-Methylphenyl 5-bromo-2-furoate.

Experimental Protocol: Synthesis of 3-Methylphenyl 5-bromo-2-furoate

Rationale: The conversion of a carboxylic acid to an acyl chloride is a classic strategy to increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic phenolic oxygen of m-cresol. The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl byproduct generated during the esterification, driving the reaction to completion.

Step 1: Synthesis of 5-Bromo-2-furoyl chloride (Intermediate)

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-2-furoic acid (1.0 eq).

  • Add anhydrous toluene (approx. 10 mL per gram of acid) to the flask.

  • Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-3 hours, monitoring the reaction progress by the cessation of gas (HCl and SO₂) evolution.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This yields the crude 5-bromo-2-furoyl chloride, which should be used immediately in the next step due to its moisture sensitivity.

Step 2: Esterification with 3-Methylphenol

  • Dissolve the crude 5-bromo-2-furoyl chloride from Step 1 in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of starting acid) under a nitrogen atmosphere.

  • In a separate flask, dissolve 3-methylphenol (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the acyl chloride solution to 0°C using an ice bath.

  • Slowly add the 3-methylphenol/triethylamine solution dropwise to the stirred acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to elute the final product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 3-Methylphenyl 5-bromo-2-furoate as the final product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Part 3: Scientific Context and Therapeutic Potential

The true value of a molecule like 3-Methylphenyl 5-bromo-2-furoate lies in its potential biological activity, which can be inferred from its constituent parts.

The Furoate Ester as a Prodrug Moiety

Ester functionalities are frequently employed in drug design to create prodrugs.[5][6] A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug. Esters can mask polar carboxylic acid groups, increasing lipophilicity and enhancing absorption across biological membranes.[6] In this case, 3-Methylphenyl 5-bromo-2-furoate could be designed to be hydrolyzed in vivo by esterase enzymes to release 5-bromo-2-furoic acid and m-cresol. This strategy is particularly relevant if 5-bromo-2-furoic acid is the primary bioactive agent but suffers from poor pharmacokinetic properties.

G A 3-Methylphenyl 5-bromo-2-furoate (Prodrug) B In Vivo Esterase Activity (Metabolic Cleavage) A->B Metabolized by C 5-Bromo-2-furoic Acid (Potential Active Moiety) B->C Releases D 3-Methylphenol (Metabolite) B->D Releases E Therapeutic Target C->E Interacts with

Caption: Prodrug activation pathway for 3-Methylphenyl 5-bromo-2-furoate.

Potential Biological Activities of Brominated Furans

The furan scaffold is a key component in compounds with a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The introduction of bromine can further enhance these effects. For instance, naturally occurring brominated furanones isolated from marine algae are known to inhibit bacterial biofilm formation, a major clinical challenge.[7] This activity is often linked to the covalent modification of key bacterial enzymes.[7]

Given this precedent, 3-Methylphenyl 5-bromo-2-furoate or its active metabolite, 5-bromo-2-furoic acid, could be investigated for a range of therapeutic applications:

  • Antimicrobial Agents: As a potential inhibitor of bacterial growth or quorum sensing pathways.

  • Anti-inflammatory Drugs: Furoate esters are present in some anti-inflammatory drugs, such as the corticosteroid fluticasone furoate.[8][9]

  • Oncology: The furan nucleus is a scaffold used in the development of anticancer agents.

Conclusion

3-Methylphenyl 5-bromo-2-furoate is a compound of significant interest to medicinal chemists and drug development professionals. While it may not be a widely commercialized chemical, its structure represents a deliberate and rational design that combines the biologically active furan ring with the modulating effects of bromine and an aryl ester prodrug moiety. The synthetic pathway proposed herein is robust and based on established, high-yield chemical transformations. The true potential of this molecule lies in its future investigation as a targeted therapeutic agent, building upon the rich and diverse bioactivities of the brominated furan chemical class. This guide serves as a foundational document to inspire and enable such research endeavors.

References

  • Ren, D., et al. (2001). A Naturally Occurring Brominated Furanone Covalently Modifies and Inactivates LuxS. [Online] Available at: [Link]

  • Zhang, Y., et al. (2018). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. [Online] Available at: [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Online] Available at: [Link]

  • Orient J Chem. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Online] Available at: [Link]

  • Gong, Y., et al. (2024). MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights to Their Function. [Online] Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-5-methylphenol. [Online] Available at: [Link]

  • PubChem. (n.d.). Fluticasone Furoate. [Online] Available at: [Link]

  • ResearchGate. (2023). Synthesis and biological activity studies of furan derivatives. [Online] Available at: [Link]

  • ResearchGate. (2006). The Use of Esters as Prodrugs for Oral Delivery of β-Lactam Antibiotics. [Online] Available at: [Link]

  • Preprints.org. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Fluticasone Furoate. [Online] Available at: [Link]

  • Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. [Online] Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/31b4b1265882239f606085a1a11545674c10a4e7]([Link]

  • PubChem. (n.d.). Methyl 5-bromofuran-2-carboxylate. [Online] Available at: [Link]

  • Choi, H. Y., et al. (2014). 5-Bromo-3-ethylsulfinyl-2-(4-methylphenyl)-1-benzofuran. [Online] Available at: [Link]

  • FooDB. (n.d.). Showing Compound Methyl 2-furoate (FDB000952). [Online] Available at: [Link]

  • ResearchGate. (1984). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. [Online] Available at: [Link]

  • Ghamdi, M. A., et al. (2024). Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. [Online] Available at: [Link]

  • MDPI. (2018). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Online] Available at: [Link]

  • CONICET. (2016). Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. [Online] Available at: [Link]

  • ResearchGate. (2016). Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. [Online] Available at: [Link]

  • ResearchGate. (2004). Direct esterification of carboxylic acids with p-cresol catalysed by acid activated Indian bentonite. [Online] Available at: [Link]

  • PubMed. (1990). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. [Online] Available at: [Link]

  • ResearchGate. (2012). Methyl 5-bromo-2-hydroxybenzoate. [Online] Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-2-methylfuran. [Online] Available at: [Link]

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Foundational

Literature review of 3-Methylphenyl 5-bromo-2-furoate and its analogs

An In-Depth Technical Guide to 3-Methylphenyl 5-bromo-2-furoate and its Analogs for Drug Discovery Professionals Abstract The furan scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Methylphenyl 5-bromo-2-furoate and its Analogs for Drug Discovery Professionals

Abstract

The furan scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive compounds and its ability to serve as a versatile pharmacophore.[1][2] This technical guide provides a comprehensive literature review of 3-Methylphenyl 5-bromo-2-furoate, a representative molecule, and its broader class of analogs. We delve into the synthetic rationale, explore the vast therapeutic potential evidenced by structurally related compounds, and dissect the nuanced structure-activity relationships (SAR) that govern their biological effects. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, evaluation, and optimization of furoate-based compounds as potential therapeutic agents. We will cover key biological activities, including anticancer and antimicrobial effects, supported by detailed experimental protocols and data-driven analysis to empower the next wave of drug discovery in this chemical space.

The Core Scaffold: A Structural and Physicochemical Rationale

The therapeutic potential of 3-Methylphenyl 5-bromo-2-furoate and its analogs stems from the specific physicochemical properties endowed by each of its constituent parts. Understanding this structural rationale is critical for designing novel compounds with enhanced potency and selectivity.

  • The Furan Ring: As an electron-rich, five-membered aromatic heterocycle, the furan ring is a privileged structure in drug design.[2] Its aromaticity provides metabolic stability, while its ability to engage in various non-covalent interactions allows it to bind effectively to biological targets.[2]

  • The 5-Bromo Substituent: The introduction of a bromine atom at the 5-position of the furan ring is a key strategic choice. Halogens, particularly bromine, significantly increase the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability. Furthermore, bromine can participate in halogen bonding, a highly directional interaction with electron-rich atoms (like oxygen or nitrogen) in protein active sites, thereby anchoring the ligand and improving binding affinity.

  • The 2-Furoate Ester Linkage: The ester linkage is more than a simple connector. In many topical glucocorticoids, such as fluticasone furoate, the furoate ester moiety is not an inert appendage but plays a crucial role in enhancing pharmacological activity.[3] It achieves this by occupying a discrete pocket on the glucocorticoid receptor more completely than smaller ester groups, leading to enhanced affinity and prolonged tissue residency.[4][5] This principle suggests that the furoate ester in the title compound and its analogs is a critical determinant of biological activity, potentially acting as a stable, activity-mediating part of the molecule rather than a simple prodrug handle.[3][4]

  • The 3-Methylphenyl Group: The nature and substitution pattern of the phenyl ring offer a rich avenue for analog development and SAR exploration. The 3-methyl (m-cresol) substituent provides a moderate increase in lipophilicity and introduces specific steric bulk that can be optimized to fit target binding pockets. The position of the methyl group influences the overall conformation and electronic distribution of the molecule, which can be fine-tuned to modulate activity.

Synthetic Strategies and Methodologies

The synthesis of 3-Methylphenyl 5-bromo-2-furoate and its analogs is generally accessible through well-established organic chemistry transformations. The primary strategy involves the preparation of a key intermediate, 5-bromo-2-furoic acid, followed by esterification.

Synthesis of Key Intermediate: Methyl 5-bromo-2-furoate

A common and efficient route involves the direct bromination of a commercially available furoate ester, such as methyl 2-furoate.[6]

Experimental Protocol: Synthesis of Methyl 5-bromo-2-furoate [6]

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve methyl 2-furoate (1.0 eq) in a suitable solvent.

  • Bromination: Warm the solution to 50°C. Carefully add bromine (1.5 eq) dropwise over 15 minutes. The solution will turn a dark orange/brown.

  • Reaction Monitoring: Maintain the temperature at 50°C and stir for an additional 15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (2x volumes).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., 10:1 hexanes:ethyl acetate) to yield methyl 5-bromo-2-furoate.[6]

Proposed Synthesis of 3-Methylphenyl 5-bromo-2-furoate

The target compound can be synthesized via the esterification of 5-bromo-2-furoic acid (obtained by hydrolysis of the methyl ester) with 3-cresol. A standard method would involve activating the carboxylic acid, for example, by converting it to an acyl chloride.

Experimental Protocol: Synthesis of 3-Methylphenyl 5-bromo-2-furoate

  • Acyl Chloride Formation: To a solution of 5-bromo-2-furoic acid (1.0 eq) in an anhydrous solvent like dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours or until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-bromo-2-furoyl chloride.

  • Esterification: Dissolve the crude acyl chloride in anhydrous dichloromethane. Add 3-cresol (3-methylphenol) (1.1 eq) followed by a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) at 0°C.

  • Reaction Monitoring & Work-up: Allow the mixture to warm to room temperature and stir overnight. Monitor by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography to yield the final product, 3-Methylphenyl 5-bromo-2-furoate.

Synthesis_Workflow A Methyl 2-furoate B Bromine (Br2) 50°C A->B C Methyl 5-bromo-2-furoate B->C Bromination D Hydrolysis (e.g., NaOH, H2O) C->D E 5-Bromo-2-furoic acid D->E Saponification F Acyl Chloride Formation (e.g., (COCl)2, DMF) E->F G 5-Bromo-2-furoyl chloride F->G Activation H 3-Cresol, Base (e.g., Triethylamine) G->H I 3-Methylphenyl 5-bromo-2-furoate (Target Compound) H->I Esterification

Caption: Synthetic workflow for 3-Methylphenyl 5-bromo-2-furoate.

Potential Biological Activities and Therapeutic Targets

While direct biological data for 3-Methylphenyl 5-bromo-2-furoate is limited in public literature, a comprehensive analysis of its analogs reveals a high potential for significant therapeutic activity, particularly in oncology and infectious diseases.[7]

Anticancer Activity

The furan scaffold is a recurring motif in potent anticancer agents. Numerous studies have demonstrated that fusing the furan ring with other heterocyclic systems or substituting it with specific aryl groups leads to significant cytotoxic effects against a range of cancer cell lines.

  • Furo[2,3-d]pyrimidine Derivatives: A series of novel furo[2,3-d]pyrimidine derivatives were synthesized and shown to act as dual inhibitors of PI3K/AKT, a critical signaling pathway in cancer cell proliferation and survival.[8] Compound 10b from this series exhibited remarkable anticancer activity with GI50 values ranging from 0.91 to 16.7 μM across 38 different cancer cell lines and strongly induced apoptosis in breast cancer cells.[8]

  • Furo[3,2-b]indole Derivatives: Analogs based on the furo[3,2-b]indole scaffold have also shown promise. One derivative, 10a , displayed highly selective and potent inhibitory activity against A498 renal cancer cells.[9]

  • Furo[2,3-c]quinolone Derivatives: These compounds have been screened for anticancer activity, with some demonstrating dose-dependent cytotoxic effects and the ability to induce cell shrinkage and nuclear condensation, hallmarks of apoptosis.[10]

Table 1: Anticancer Activity of Selected Furoate Analogs

Compound Class Example Compound Target Cell Line IC50 / GI50 Value (µM) Mechanism of Action Reference
Furo[2,3-d]pyrimidine Compound 10b Breast (HS 578T) GI50 = 1.51 PI3K/AKT Dual Inhibitor [8]
Furo[2,3-d]pyrimidine Compound 10b Leukemia (SR) GI50 = 0.91 PI3K/AKT Dual Inhibitor [8]
Furo[3,2-b]indole Compound 10a Renal (A498) Potent Inhibition Not specified [9]
Furoxan Hybrid Compound 27c A2780 IC50 = 0.0007-0.034 NO-releasing [11]

| Furoxan Hybrid | Compound 28b | PC-3 | IC50 = 0.0011-0.008 | NO-releasing, Apoptosis |[11] |

Antimicrobial and Anti-inflammatory Activity

The structural features of the title compound are also suggestive of potential antimicrobial and anti-inflammatory properties.

  • Antimicrobial Effects: Furan derivatives have a long history of use as antimicrobial agents.[1] Specifically, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which share the bromo-phenyl motif, have been tested against various fungi with MIC values ranging from 0.3 to 5.0 mg/mL.[12] The lipophilic nature imparted by the bromo-phenyl group is often beneficial for penetrating microbial cell walls.

  • Anti-inflammatory Effects: The furoate ester itself is a key component of the potent anti-inflammatory glucocorticoid, fluticasone furoate.[13] This compound exerts its effects by potently activating the glucocorticoid receptor, leading to the transrepression of pro-inflammatory transcription factors like NF-κB.[13] While 3-Methylphenyl 5-bromo-2-furoate is not a steroid, the furoate moiety could contribute to anti-inflammatory activity through other mechanisms, such as the inhibition of inflammatory enzymes. For instance, certain 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones have demonstrated significant anti-inflammatory and analgesic activities.[14]

Structure-Activity Relationship (SAR) Insights

The development of potent analogs relies on a clear understanding of the structure-activity relationship. By analyzing data from various furoate analogs, we can deduce key principles to guide future optimization efforts.

  • Aryl Ring Substitution: The electronic and steric properties of substituents on the phenyl ring are critical. In a study of ST2 inhibitors, placing a dimethylamine group at the 4-position of the phenyl ring improved activity by 2-3 fold, while a carboxylic acid group was detrimental.[15] This suggests that electron-donating groups and appropriate lipophilicity in this region are favorable.

  • The Furan Core: The furan ring is not merely a linker. Its electronic properties are integral to the molecule's activity. In many series, replacing the furan with other heterocycles can drastically alter or diminish the biological effect, highlighting its role as a specific pharmacophore.

  • The Halogen: The position and nature of the halogen are important. While this guide focuses on a 5-bromo derivative, analogs with chlorine or iodine, or with the halogen at a different position (e.g., 3-bromo), would likely exhibit different activity profiles due to changes in lipophilicity and halogen bonding capability.[16][17]

  • Lipophilicity: For diuretic furosemide congeners, a positive correlation was found between the diuretic activity and the octanol:water partition coefficient (log P).[18] This indicates that, within a certain range, increasing lipophilicity enhances biological activity, a principle that likely applies to other furoate-based compounds.[18]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 3-Methylphenyl 5-bromo-2-furoate in Organic Synthesis

Introduction: Unlocking Synthetic Versatility with 3-Methylphenyl 5-bromo-2-furoate In the landscape of modern organic synthesis, the development of complex molecular architectures for pharmaceuticals and advanced materi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Synthetic Versatility with 3-Methylphenyl 5-bromo-2-furoate

In the landscape of modern organic synthesis, the development of complex molecular architectures for pharmaceuticals and advanced materials is paramount. A key strategy in this endeavor is the use of versatile building blocks that possess multiple reactive sites, allowing for sequential and controlled functionalization. 3-Methylphenyl 5-bromo-2-furoate is one such building block, designed for strategic application in cross-coupling reactions. This molecule incorporates two key features: the 5-bromo-2-furoate core, which serves as a robust platform for palladium-catalyzed transformations, and the 3-methylphenyl ester, which can influence the electronic properties and solubility of the molecule and its derivatives. The bromine atom at the 5-position of the furan ring is a particularly valuable synthetic handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

This guide provides detailed protocols for the synthesis of 3-Methylphenyl 5-bromo-2-furoate and its subsequent application in two of the most powerful cross-coupling reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Heck reaction. The methodologies described herein are based on established principles of organic chemistry and analogous transformations of similar bromo-heterocyclic compounds.

Synthesis of 3-Methylphenyl 5-bromo-2-furoate

The most direct route to 3-Methylphenyl 5-bromo-2-furoate is the esterification of 5-bromo-2-furoic acid with 3-methylphenol. To facilitate this reaction, the carboxylic acid is typically activated, for example, by conversion to the corresponding acid chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose[1].

Workflow for the Synthesis of 3-Methylphenyl 5-bromo-2-furoate

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Work-up and Purification A 5-bromo-2-furoic acid C 5-bromo-2-furoyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F 3-Methylphenyl 5-bromo-2-furoate C->F Stir at room temp. D 3-methylphenol D->F E Pyridine (base) E->F G Aqueous work-up F->G H Column Chromatography G->H I Pure Product H->I

Caption: Synthetic workflow for 3-Methylphenyl 5-bromo-2-furoate.

Protocol: Synthesis of 3-Methylphenyl 5-bromo-2-furoate

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity
5-bromo-2-furoic acid585-70-6190.981.91 g (10.0 mmol)
Thionyl chloride (SOCl₂)7719-09-7118.972.2 mL (30.0 mmol)
3-methylphenol (m-cresol)108-39-4108.141.19 g (11.0 mmol)
Pyridine110-86-179.101.6 mL (20.0 mmol)
Dichloromethane (DCM)75-09-284.9350 mL
1 M Hydrochloric acid (HCl)7647-01-036.4620 mL
Saturated sodium bicarbonateN/AN/A20 mL
BrineN/AN/A20 mL
Anhydrous magnesium sulfate7487-88-9120.37~5 g
Silica gel (for chromatography)N/AN/AAs needed
Hexanes/Ethyl acetateN/AN/AAs needed

Procedure:

  • Acid Chloride Formation:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-furoic acid (1.91 g, 10.0 mmol).

    • Carefully add thionyl chloride (2.2 mL, 30.0 mmol) to the flask.

    • Heat the mixture to reflux and maintain for 2 hours. The solid should dissolve, and the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

    • Allow the reaction to cool to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • Esterification:

    • Dissolve the crude 5-bromo-2-furoyl chloride in anhydrous dichloromethane (20 mL) under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, dissolve 3-methylphenol (1.19 g, 11.0 mmol) and pyridine (1.6 mL, 20.0 mmol) in anhydrous dichloromethane (30 mL).

    • Cool the solution of 3-methylphenol and pyridine to 0 °C in an ice bath.

    • Slowly add the solution of 5-bromo-2-furoyl chloride to the cooled solution of 3-methylphenol and pyridine with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-Methylphenyl 5-bromo-2-furoate as a solid or oil.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the furan ring of 3-Methylphenyl 5-bromo-2-furoate makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of C-C bonds[2][3][4][5][6][7][8].

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming biaryl and vinyl-aryl compounds by coupling an organohalide with an organoboron species, catalyzed by a palladium(0) complex[7].

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-R(L₂) Transmetalation (R-B(OR)₂ + Base) Ar-Pd(II)-R(L₂)->Pd(0)L₂ Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L₂)->Ar-R Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of 3-Methylphenyl 5-bromo-2-furoate

Materials:

Reagent/MaterialCAS NumberNotes
3-Methylphenyl 5-bromo-2-furoateN/ASynthesized as per the previous protocol
Arylboronic acidVariousSubstrate
Palladium(II) acetate (Pd(OAc)₂)3375-31-3Pre-catalyst
Tricyclohexylphosphine (PCy₃)2622-14-2Ligand
Potassium phosphate (K₃PO₄)7758-11-4Base
Toluene108-88-3Solvent, anhydrous
Water7732-18-5Co-solvent

Procedure:

  • To a reaction vial, add 3-Methylphenyl 5-bromo-2-furoate (0.28 g, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (0.42 g, 2.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (2.2 mg, 0.01 mmol) and tricyclohexylphosphine (5.6 mg, 0.02 mmol) in anhydrous toluene (5 mL).

  • Add the catalyst solution to the reaction vial containing the substrates and base.

  • Add water (0.5 mL) to the reaction mixture.

  • Seal the vial and heat the mixture at 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution. Purify the residue by flash column chromatography to obtain the desired biaryl product.

Representative Substrates and Expected Outcomes:

Arylboronic AcidExpected ProductNotes
Phenylboronic acid3-Methylphenyl 5-phenyl-2-furoateA fundamental biaryl coupling.
4-Methoxyphenylboronic acid3-Methylphenyl 5-(4-methoxyphenyl)-2-furoateDemonstrates tolerance of electron-donating groups.
4-Trifluoromethylphenylboronic acid3-Methylphenyl 5-(4-trifluoromethylphenyl)-2-furoateDemonstrates tolerance of electron-withdrawing groups.
2-Thiopheneboronic acid3-Methylphenyl 5-(thiophen-2-yl)-2-furoateHighlights the formation of hetero-biaryl systems[6].
B. Heck Reaction

The Heck reaction couples an organohalide with an alkene to form a substituted alkene, also catalyzed by a palladium complex[9][10]. This reaction is particularly useful for the vinylation of aromatic and heteroaromatic rings.

Catalytic Cycle of the Heck Reaction:

Heck_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L₂)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd(II) Complex Sigma-Alkyl Pd(II) Complex Alkene Complex->Sigma-Alkyl Pd(II) Complex Migratory Insertion Hydrido-Pd(II) Complex Hydrido-Pd(II) Complex Sigma-Alkyl Pd(II) Complex->Hydrido-Pd(II) Complex β-Hydride Elimination Hydrido-Pd(II) Complex->Pd(0)L₂ Reductive Elimination (Base) Substituted Alkene Substituted Alkene Hydrido-Pd(II) Complex->Substituted Alkene Product

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

Protocol: Heck Reaction of 3-Methylphenyl 5-bromo-2-furoate

Materials:

Reagent/MaterialCAS NumberNotes
3-Methylphenyl 5-bromo-2-furoateN/ASynthesized as per the previous protocol
Alkene (e.g., styrene, n-butyl acrylate)VariousSubstrate
Palladium(II) acetate (Pd(OAc)₂)3375-31-3Pre-catalyst
Tri(o-tolyl)phosphine (P(o-tol)₃)6163-58-2Ligand
Triethylamine (Et₃N)121-44-8Base, anhydrous
N,N-Dimethylformamide (DMF)68-12-2Solvent, anhydrous

Procedure:

  • To a flame-dried Schlenk flask, add 3-Methylphenyl 5-bromo-2-furoate (0.28 g, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous N,N-dimethylformamide (5 mL), the alkene (1.5 mmol), and anhydrous triethylamine (0.28 mL, 2.0 mmol) via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. Purify the residue by flash column chromatography to obtain the desired substituted alkene product.

Representative Substrates and Expected Outcomes:

AlkeneExpected ProductNotes
Styrene3-Methylphenyl 5-(2-phenylvinyl)-2-furoateForms a stilbene-like derivative.
n-Butyl acrylateButyl (E)-3-(5-((3-methylphenoxy)carbonyl)furan-2-yl)acrylateA classic example of a Heck reaction with an activated alkene.
1-Octene3-Methylphenyl 5-(oct-1-en-1-yl)-2-furoateDemonstrates coupling with a non-activated terminal alkene.

Conclusion

3-Methylphenyl 5-bromo-2-furoate is a highly valuable and versatile building block for organic synthesis. Its straightforward preparation and the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, provide a reliable platform for the synthesis of a diverse array of complex organic molecules. The protocols detailed in this guide offer a solid foundation for researchers in drug discovery and materials science to utilize this compound in the development of novel molecular entities. The ability to introduce various aryl and vinyl substituents onto the furan core opens up extensive possibilities for structure-activity relationship studies and the fine-tuning of molecular properties.

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  • ResearchGate. (PDF) Reactions of substituted furo[3,2-b]pyrrole-5-carboxhydrazides and their biological activity. [Link]

  • PubMed. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. [Link]

  • ResearchGate. Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. [Link]

Sources

Application

The Strategic Utility of 3-Methylphenyl 5-bromo-2-furoate in the Synthesis of Pharmaceutical Intermediates

Introduction: The Furan Core and its Pharmaceutical Significance The furan ring system is a privileged scaffold in medicinal chemistry, appearing in a diverse array of bioactive natural products and synthetic pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Core and its Pharmaceutical Significance

The furan ring system is a privileged scaffold in medicinal chemistry, appearing in a diverse array of bioactive natural products and synthetic pharmaceuticals. Its unique electronic properties and conformational flexibility allow it to serve as a versatile building block in drug design. The strategic functionalization of the furan core is paramount to modulating the pharmacological activity of these molecules. 5-Bromo-2-furoic acid and its derivatives, such as 3-Methylphenyl 5-bromo-2-furoate, have emerged as highly valuable precursors for the synthesis of complex pharmaceutical intermediates[1]. The bromine atom at the 5-position provides a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This application note will provide a detailed guide on the synthesis, characterization, and application of 3-Methylphenyl 5-bromo-2-furoate as a precursor for pharmaceutical intermediates, with a focus on scientifically sound protocols and the underlying mechanistic principles.

Synthesis and Characterization of 3-Methylphenyl 5-bromo-2-furoate

The synthesis of 3-Methylphenyl 5-bromo-2-furoate is most directly achieved through the esterification of 5-bromo-2-furoic acid with 3-methylphenol (m-cresol). While various esterification methods are available, a common and effective approach involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to the more reactive acyl chloride.

Protocol 1: Synthesis of 3-Methylphenyl 5-bromo-2-furoate via Acyl Chloride

This two-step protocol involves the initial conversion of 5-bromo-2-furoic acid to its acyl chloride, followed by reaction with 3-methylphenol. This method is often high-yielding and avoids the formation of urea byproducts associated with carbodiimide coupling agents.

Step 1: Synthesis of 5-bromo-2-furoyl chloride

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 5-bromo-2-furoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

  • Add oxalyl chloride or thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the reaction mixture becomes a clear solution.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 5-bromo-2-furoyl chloride, which can be used in the next step without further purification.

Step 2: Esterification with 3-Methylphenol

  • Dissolve 3-methylphenol (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in anhydrous DCM in a separate flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C and add a solution of the crude 5-bromo-2-furoyl chloride (1.0 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-Methylphenyl 5-bromo-2-furoate.

dot

Suzuki_Coupling Suzuki-Miyaura Coupling Pathway cluster_catalyst Pd-Catalyzed Cycle Precursor 3-Methylphenyl 5-bromo-2-furoate OxidativeAddition Precursor->OxidativeAddition BoronicAcid Arylboronic Acid (R-B(OH)₂) Transmetalation BoronicAcid->Transmetalation Product 5-Aryl-2-furoate Intermediate Catalyst Pd(0) Catalyst + Base Catalyst->OxidativeAddition OxidativeAddition->Transmetalation ReductiveElimination Transmetalation->ReductiveElimination ReductiveElimination->Product ReductiveElimination->Catalyst

Sources

Method

Application Note &amp; Protocol: A Detailed Guide to the Synthesis of 3-Methylphenyl 5-bromo-2-furoate

Abstract This document provides a comprehensive, research-grade protocol for the synthesis of 3-Methylphenyl 5-bromo-2-furoate, a substituted furoate ester with potential applications in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of 3-Methylphenyl 5-bromo-2-furoate, a substituted furoate ester with potential applications in medicinal chemistry and materials science. Furan-based compounds are significant scaffolds in the development of novel chemical entities.[1][2] This guide details a robust two-step, one-pot synthesis strategy involving the formation of an acyl chloride intermediate, followed by esterification. The protocol is designed for researchers in organic synthesis, drug development, and related scientific fields, offering in-depth explanations for procedural choices, detailed purification methods, and a full suite of characterization techniques to ensure the synthesis of a high-purity final product.

Introduction and Scientific Background

The synthesis of novel ester compounds is a cornerstone of modern organic chemistry, driven by the diverse applications of esters as bioactive molecules, polymer precursors, and fine chemicals. The target molecule, 3-Methylphenyl 5-bromo-2-furoate, combines a brominated furan ring with a substituted phenyl group. The 5-bromo-2-furoic acid moiety is a versatile building block, with the bromine atom providing a reactive handle for subsequent cross-coupling reactions, while the ester linkage offers specific physicochemical properties.

The chosen synthetic strategy is a classic and highly effective method for esterifying phenols, which are generally less nucleophilic than aliphatic alcohols. The protocol proceeds in two main stages within a single reaction vessel:

  • Activation of the Carboxylic Acid: 5-Bromo-2-furoic acid is converted to its highly reactive acyl chloride derivative, 5-bromo-2-furoyl chloride, using thionyl chloride (SOCl₂). This step is critical as direct esterification (e.g., Fischer esterification) of a phenol with a carboxylic acid is often inefficient. Thionyl chloride is an excellent choice as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and can be easily removed from the reaction mixture.[3]

  • Nucleophilic Acyl Substitution: The in situ generated 5-bromo-2-furoyl chloride is then reacted with 3-methylphenol (m-cresol). A mild base, pyridine, is used to catalyze the reaction and to scavenge the HCl produced during the esterification, driving the reaction to completion.

This application note provides a self-validating framework, where the success of the synthesis is rigorously confirmed through established purification and spectroscopic characterization techniques.

Materials and Reagents

Proper preparation and handling of all reagents are critical for the success and safety of the experiment. All reagents should be of high purity (≥98%) and used as received unless otherwise specified.

ReagentFormulaMW ( g/mol )CAS No.Key Hazards
5-Bromo-2-furoic acidC₅H₃BrO₃190.98585-70-6Skin/eye irritant[4][5][6]
Thionyl chloride (SOCl₂)SOCl₂118.977719-09-7Severe skin burns, toxic if inhaled
3-Methylphenol (m-cresol)C₇H₈O108.14108-39-4Toxic, corrosive, skin/eye damage
PyridineC₅H₅N79.10110-86-1Flammable, harmful if swallowed/inhaled
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Suspected carcinogen, skin/eye irritant
Diethyl Ether(C₂H₅)₂O74.1260-29-7Extremely flammable, may form peroxides
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Minimal hazards
Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Minimal hazards (anhydrous is hygroscopic)
Silica Gel (for column)SiO₂60.087631-86-9Inhalation hazard (fine dust)
HexanesC₆H₁₄~86.18110-54-3Flammable, skin/respiratory irritant
Ethyl AcetateC₄H₈O₂88.11141-78-6Flammable, eye/respiratory irritant

Experimental Protocol

This protocol details the synthesis, workup, and purification of 3-Methylphenyl 5-bromo-2-furoate. The reaction should be performed in a well-ventilated fume hood.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_activation Acid Chloride Formation cluster_esterification Esterification cluster_workup Workup & Isolation cluster_purification Purification A 1. Add 5-bromo-2-furoic acid & DCM to flask B 2. Cool to 0°C (Ice Bath) A->B C 3. Add Thionyl Chloride (dropwise) B->C D 4. Reflux for 2 hours C->D E 5. Cool to 0°C D->E F 6. Add 3-methylphenol & Pyridine in DCM E->F G 7. Stir at RT overnight F->G H 8. Quench with Water G->H I 9. Extract with DCM H->I J 10. Wash with NaHCO₃(aq) I->J K 11. Dry with MgSO₄ J->K L 12. Concentrate in vacuo K->L M 13. Purify by Flash Column Chromatography L->M N 14. Characterize Pure Product M->N

Caption: Overall workflow for the synthesis of 3-Methylphenyl 5-bromo-2-furoate.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-furoic acid (5.0 g, 26.2 mmol). Add 80 mL of anhydrous dichloromethane (DCM) to the flask.

    • Causality: A flame-dried flask ensures that no atmospheric moisture is present, which would otherwise quench the highly reactive thionyl chloride and acyl chloride intermediate. DCM is used as a relatively inert solvent.

  • Acid Chloride Formation: Cool the flask to 0 °C using an ice-water bath. Slowly add thionyl chloride (3.2 mL, 44.5 mmol, 1.7 equiv.) dropwise to the stirred suspension over 10 minutes.

    • Causality: Dropwise addition at 0 °C helps to control the initial exothermic reaction. An excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40 °C) for 2 hours. The reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.

    • Causality: Heating to reflux provides the necessary activation energy to drive the reaction to completion.

  • Esterification: Cool the reaction mixture back down to 0 °C in an ice bath. In a separate beaker, dissolve 3-methylphenol (3.12 g, 28.8 mmol, 1.1 equiv.) and pyridine (2.54 mL, 31.4 mmol, 1.2 equiv.) in 20 mL of anhydrous DCM.

  • Add the 3-methylphenol/pyridine solution dropwise to the cooled acyl chloride solution over 20 minutes.

    • Causality: Pyridine acts as a nucleophilic catalyst and, more importantly, as a base to neutralize the HCl formed, preventing it from protonating the phenol and stopping the reaction.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Workup and Isolation: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water to quench any remaining acyl chloride.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL), and finally with brine (1 x 50 mL).

    • Causality: The HCl wash removes excess pyridine. The NaHCO₃ wash removes any unreacted 5-bromo-2-furoic acid and residual HCl. The brine wash helps to remove residual water from the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, likely a pale yellow to brown oil or solid, should be purified by flash column chromatography.[3][7]

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes.

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load the silica powder onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes). The ideal solvent system should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Final Product: Remove the solvent from the combined pure fractions under reduced pressure to yield 3-Methylphenyl 5-bromo-2-furoate as a purified solid or oil.

Characterization of Final Product

To confirm the identity and purity of the synthesized 3-Methylphenyl 5-bromo-2-furoate, the following spectroscopic analyses are required.[8][9]

Predicted Spectroscopic Data

The following data are predicted based on the chemical structure and analysis of similar compounds.[9][10] Actual experimental values should be compared against these predictions.

Analysis Expected Results
¹H NMR (400 MHz, CDCl₃)δ ~7.30-7.40 (m, 2H, Ar-H), 7.10-7.20 (m, 2H, Ar-H), 7.18 (d, 1H, Furan-H), 6.50 (d, 1H, Furan-H), 2.40 (s, 3H, -CH₃).
¹³C NMR (101 MHz, CDCl₃)δ ~158 (C=O), ~145 (Furan C-O), ~140 (Ar C-O), ~130-135 (Ar C-H & C-CH₃), ~125 (Furan C-Br), ~120-125 (Ar C-H), ~115-120 (Furan C-H), ~21 (-CH₃).
FT-IR (KBr or neat)ν ~3100 cm⁻¹ (Ar/Furan C-H stretch), ~1740 cm⁻¹ (Ester C=O stretch), ~1580 cm⁻¹ (C=C stretch), ~1200 cm⁻¹ (C-O stretch).
Mass Spec. (EI)M⁺ peak at m/z 280 and M⁺+2 peak at m/z 282 in ~1:1 ratio (due to ⁷⁹Br/⁸¹Br isotopes).
General Characterization Workflow

Characterization_Workflow Start Purified Product NMR ¹H and ¹³C NMR (Structural Elucidation) Start->NMR IR FT-IR Spectroscopy (Functional Group ID) Start->IR MS Mass Spectrometry (Molecular Weight & Formula) Start->MS Final Confirmed Structure & Purity NMR->Final IR->Final MS->Final

Caption: Workflow for the spectroscopic characterization of the final product.

Safety and Handling Precautions

All manipulations must be carried out in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • 5-Bromo-2-furoic acid: Causes skin and serious eye irritation.[4][5] Avoid inhalation of dust.

  • 3-Methylphenol (m-cresol): Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[11]

  • Thionyl chloride: Reacts violently with water. Causes severe skin burns and eye damage. May be fatal if inhaled. Handle with extreme care under anhydrous conditions.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation.

Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

  • Aaron Chemistry GmbH. (2025). Safety Data Sheet: 4-Bromo-3-fluoro-2-methylphenol.
  • CDH Fine Chemical. (n.d.). 5-BROMO-2-FUROIC ACID.
  • ChemicalBook. (n.d.). METHYL 5-BROMO-2-FUROATE synthesis.
  • Fisher Scientific. (2025). Safety Data Sheet: 5-Bromofuroic acid.
  • ChemicalBook. (n.d.). 5-Bromo-2-furancarboxylic acid(585-70-6).
  • Choi, H. D., et al. (2014). 5-Bromo-3-ethylsulfinyl-2-(4-methylphenyl)-1-benzofuran. PMC.
  • Al-Hourani, B. J. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate.
  • PubChem. (n.d.). 3-Bromo-5-methylphenol.
  • Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation.
  • Swadev Chemicals Pvt Ltd. (n.d.). 5-Bromo-2-Furoic Acid Manufacturer in India.
  • D'Auria, M. (2013). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives.
  • Belen'kii, L. I., et al. (2014). Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters.
  • Reddy, T. S., et al. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI.
  • Fluorochem. (n.d.). 5-Bromo-3-methylfuran-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 5-Bromo-3-methylfuran-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-furoic acid 99.
  • St John, T. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube.
  • Liuzzi, F., et al. (2024).
  • Google Patents. (2021).
  • The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.
  • Organic Chemistry Portal. (n.d.). Furan synthesis.
  • Ramirez, A., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)
  • He, Y., et al. (2014). Purification of Biomass-Derived 5-Hydroxymethylfurfural and Its Catalytic Conversion to 2,5-Furandicarboxylic Acid.
  • BenchChem. (2025). Spectroscopic Characterization of 5-Methyl-2-pentyl-3-phenylfuran: A Technical Guide.

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Application

Application Notes and Protocols: 3-Methylphenyl 5-bromo-2-furoate in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals. Introduction: The Emerging Potential of Furan-Based Scaffolds The furan ring is a versatile heterocyclic motif that has garnered significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Emerging Potential of Furan-Based Scaffolds

The furan ring is a versatile heterocyclic motif that has garnered significant interest in medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a valuable scaffold in the design of novel therapeutic agents.[1] Derivatives of 5-bromo-2-furoic acid, in particular, serve as key intermediates in the synthesis of various pharmaceuticals.[2] This application note provides a detailed guide to the synthesis, potential applications, and investigational protocols for a specific derivative, 3-Methylphenyl 5-bromo-2-furoate, a compound poised for exploration in drug discovery programs. While this molecule may not be extensively documented, this guide will extrapolate from established principles and data from structurally related compounds to provide a robust framework for its investigation.

Chemical Synthesis and Characterization

The synthesis of 3-Methylphenyl 5-bromo-2-furoate can be logically approached through a two-step process starting from the commercially available 5-bromo-2-furoic acid. The synthetic rationale is based on well-established esterification methodologies.

Synthetic Workflow

The overall synthetic scheme involves the activation of the carboxylic acid followed by esterification with m-cresol.

Synthesis_Workflow A 5-Bromo-2-furoic acid B 5-Bromo-2-furoyl chloride A->B Thionyl Chloride (SOCl₂) or Oxalyl Chloride C 3-Methylphenyl 5-bromo-2-furoate B->C m-Cresol, Pyridine or Triethylamine

Caption: Synthetic workflow for 3-Methylphenyl 5-bromo-2-furoate.

Protocol 1: Synthesis of 5-Bromo-2-furoyl chloride

This protocol is adapted from established methods for the synthesis of acyl chlorides from carboxylic acids.[3][4]

Materials:

  • 5-Bromo-2-furoic acid (1 equivalent)

  • Thionyl chloride (SOCl₂) (2-3 equivalents) or Oxalyl chloride

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer with heating mantle

Procedure:

  • To a suspension of 5-bromo-2-furoic acid in anhydrous toluene, add thionyl chloride dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.[3]

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting residue, 5-bromo-2-furoyl chloride, can be used in the next step without further purification.

Protocol 2: Synthesis of 3-Methylphenyl 5-bromo-2-furoate

This esterification protocol utilizes the synthesized acyl chloride and m-cresol.

Materials:

  • 5-Bromo-2-furoyl chloride (1 equivalent)

  • m-Cresol (1.1 equivalents)

  • Anhydrous pyridine or triethylamine (as a base)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-bromo-2-furoyl chloride in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of m-cresol and pyridine in anhydrous DCM to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).

Characterization

The structure of the final product should be confirmed by standard spectroscopic methods.

Technique Expected Observations
¹H NMR Peaks corresponding to the furan ring protons, the methyl group protons of the cresol moiety, and the aromatic protons of the cresol ring.
¹³C NMR Resonances for the carbonyl carbon of the ester, carbons of the furan and phenyl rings, and the methyl carbon.
FT-IR Characteristic absorption bands for the C=O stretch of the ester, C-O stretching, and C-Br bond.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₁₂H₉BrO₃.

Potential Applications in Medicinal Chemistry

While direct biological data for 3-Methylphenyl 5-bromo-2-furoate is not available, the structural motifs suggest several promising avenues for investigation based on the known activities of related furan derivatives.[1][5]

Anticancer Activity

Numerous furan-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms often involve the induction of apoptosis or the inhibition of key cellular processes.

Hypothesized Mechanism of Action: The planar furan ring and the attached phenyl group could facilitate intercalation into DNA or binding to the active sites of enzymes crucial for cancer cell proliferation. The bromo-substituent offers a site for further modification to optimize activity.

Anticancer_MoA A 3-Methylphenyl 5-bromo-2-furoate B Cancer Cell A->B C Enzyme Inhibition (e.g., Kinases) B->C D Induction of Apoptosis B->D E Cell Cycle Arrest B->E F Inhibition of Proliferation C->F D->F E->F

Caption: Hypothesized anticancer mechanisms of action.

Antimicrobial Activity

Furan derivatives have a long history as antimicrobial agents.[1] The lipophilic nature of 3-Methylphenyl 5-bromo-2-furoate may allow it to penetrate bacterial cell membranes, disrupting their integrity or inhibiting essential enzymes.

Potential Targets:

  • Bacterial cell wall synthesis

  • Bacterial DNA gyrase

  • Enzymes involved in microbial metabolism

Protocol 3: In Vitro Anticancer Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • 3-Methylphenyl 5-bromo-2-furoate (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of 3-Methylphenyl 5-bromo-2-furoate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Parameter Description
Cell Lines A panel of diverse cancer cell lines should be used to assess the spectrum of activity.
Concentration Range A wide range of concentrations (e.g., 0.1 to 100 µM) should be tested to determine the dose-response curve.
Incubation Time Typically 48 or 72 hours, but can be optimized based on the cell line's doubling time.
Protocol 4: In Vitro Antibacterial Evaluation (Broth Microdilution Assay)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[8]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 3-Methylphenyl 5-bromo-2-furoate (dissolved in DMSO)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

While SAR studies require the synthesis and testing of multiple analogs, we can hypothesize key structural features of 3-Methylphenyl 5-bromo-2-furoate that could be modulated to enhance biological activity.[9]

SAR_Insights A 3-Methylphenyl 5-bromo-2-furoate B Furan Ring (Bioisosteric replacement) A->B C Bromo Substituent (Position and nature of halogen) A->C D Ester Linkage (Replacement with amide or other linkers) A->D E 3-Methylphenyl Group (Substitution pattern and electronics) A->E F Modulated Biological Activity B->F C->F D->F E->F

Caption: Key structural features for SAR studies.

Key Areas for Modification:

  • Phenyl Ring Substitution: The electronic and steric properties of substituents on the phenyl ring can significantly impact activity. Exploring electron-donating and electron-withdrawing groups at different positions is a logical next step.

  • Halogen Substitution: Replacing bromine with other halogens (chlorine, fluorine) or other functional groups can influence lipophilicity and binding interactions.

  • Ester Linkage: The ester can be replaced with an amide or other bioisosteric linkers to alter metabolic stability and hydrogen bonding potential.

Conclusion

3-Methylphenyl 5-bromo-2-furoate represents a promising, yet underexplored, scaffold for medicinal chemistry research. Based on the known biological activities of related furan derivatives, this compound warrants investigation for its potential anticancer and antimicrobial properties. The protocols and insights provided in this application note offer a comprehensive framework for the synthesis, characterization, and biological evaluation of this and related compounds, paving the way for the discovery of novel therapeutic agents.

References

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. 2005 Mar;16(3):223-8.
  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery.
  • Chem-Impex. 5-Bromo-2-furoic acid.
  • Semantic Scholar. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines.
  • Targets and assays for discovering novel antibacterial agents. J Biotechnol. 2002 Nov 13;99(3):175-85.
  • YouTube. Functional in vitro assays for drug discovery. (2023-08-18).
  • Fluticasone furoate/fluticasone propionate—Different drugs with different properties. (2025-08-06).
  • PrepChem.com. Synthesis of 5-bromo-2-furancarboxylic acid chloride.
  • ChemicalBook.
  • Efficacy of mometasone furoate and fluticasone furoate on persistent allergic rhinoconjunctivitis. PMC.
  • A review of the pharmacology and pharmacokinetics of inhaled fluticasone propionate and mometasone furo
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  • Furan: A Promising Scaffold for Biological Activity. (2024-01-25).
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  • Sigma-Aldrich. 5-Bromo-2-furoic acid 99 585-70-6.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • ResearchGate. Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents | Request PDF. (2025-08-06).
  • Structure–activity relationship studies of curcumin analogues. (2009-02-05).
  • 5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran. PMC - NIH.
  • 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. PMC - NIH.
  • ResearchGate. Synthesis, reactions and biological activity of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones.
  • Drug Design Org.
  • MDPI.
  • Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. PMC. (2024-08-27).
  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2)
  • ResearchGate.
  • Wikipedia. 2-Furoyl chloride.
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
  • Green Chemistry (RSC Publishing).
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  • Structure-activity relationship in Ftorafur (Tegafur)
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  • Benchchem. Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview.
  • Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015-11-25).
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  • 5-Bromo-3-ethylsulfinyl-2-(4-methylphenyl)-1-benzofuran. PMC.
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  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. PMC. (2023-02-16).
  • Benchchem. Phenyl 5-bromofuran-2-carboxylate: A Core Scaffold in Modern Medicinal Chemistry.
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Method

High-performance liquid chromatography (HPLC) method for 3-Methylphenyl 5-bromo-2-furoate analysis

An Application Note and Protocol for the Analysis of 3-Methylphenyl 5-bromo-2-furoate by High-Performance Liquid Chromatography Abstract This document provides a comprehensive guide to a robust and validated High-Perform...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analysis of 3-Methylphenyl 5-bromo-2-furoate by High-Performance Liquid Chromatography

Abstract

This document provides a comprehensive guide to a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methylphenyl 5-bromo-2-furoate. Developed for researchers, scientists, and professionals in drug development and quality control, this application note details the complete analytical procedure, from the foundational principles of method design to a step-by-step validation protocol. The method utilizes reversed-phase chromatography with UV detection, ensuring high sensitivity and specificity. The protocols are designed to be self-validating, adhering to the principles of scientific integrity and aligning with international regulatory standards.

Introduction

3-Methylphenyl 5-bromo-2-furoate is a furoate ester, a class of compounds with significant interest in the pharmaceutical and chemical industries due to their roles as key intermediates and bioactive molecules.[1] The accurate quantification of such compounds is critical for ensuring product quality, stability, and purity throughout the development and manufacturing lifecycle.[2] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy for non-volatile and thermally labile molecules.[3][4]

This guide, prepared from the perspective of a Senior Application Scientist, explains the causality behind the experimental design. It moves beyond a simple recitation of steps to provide a logical framework for developing and validating a reliable HPLC method. The methodology is grounded in established principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[5][6][7]

Analyte Profile and Methodological Considerations

Chemical Structure:

3-Methylphenyl 5-bromo-2-furoate is an ester formed from 5-bromo-2-furoic acid and 3-methylphenol (m-cresol). Its structure combines a brominated furan ring with a methyl-substituted phenyl group, rendering the molecule significantly nonpolar.

Physicochemical Properties (Inferred):

  • Molecular Formula: C12H9BrO3

  • Molecular Weight: 281.10 g/mol

  • Solubility: Based on related structures like methyl 5-bromo-2-furoate, the compound is expected to be soluble in organic solvents such as acetonitrile, methanol, and chloroform, with limited solubility in water.[8][9] This property is fundamental to selecting an appropriate sample diluent and mobile phase.

  • UV Absorbance: The furoate chromophore is the primary determinant of the molecule's UV absorbance. Methyl 5-bromo-2-furoate exhibits a maximum absorbance (λmax) at approximately 264 nm.[8][9] This provides a strong basis for selecting the detection wavelength to ensure high sensitivity.

These properties dictate the choice of a reversed-phase HPLC method, where a nonpolar stationary phase is paired with a polar mobile phase.[10][11] The analyte will be retained on the column through hydrophobic interactions and eluted by increasing the organic solvent content of the mobile phase.

Experimental Protocol

Materials and Equipment
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

  • Chemicals:

    • 3-Methylphenyl 5-bromo-2-furoate reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid or orthophosphoric acid (analytical grade)

  • Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials, and syringe filters (0.45 µm).

Chromatographic Conditions

The following conditions have been optimized for the separation and quantification of 3-Methylphenyl 5-bromo-2-furoate.

ParameterRecommended ConditionJustification
Stationary Phase (Column) C18 (150 mm x 4.6 mm, 5 µm)The nonpolar C18 phase provides excellent retention for the hydrophobic analyte.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and suppresses ionization of potential acidic impurities.
Mobile Phase B AcetonitrileA common organic solvent providing good elution strength and low UV cutoff.
Gradient Elution 0-15 min: 60% B to 90% B15-17 min: 90% B17-18 min: 90% B to 60% B18-25 min: 60% B (Re-equilibration)A gradient is employed to ensure elution of the main analyte with a good peak shape while separating it from more or less retained impurities.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 264 nmCorresponds to the λmax of the furoate chromophore, maximizing detection sensitivity.[8]
Injection Volume 10 µLA typical volume to balance sensitivity and potential for peak overload.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures solubility of the analyte and compatibility with the initial mobile phase conditions to prevent peak distortion.[4]
Preparation of Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 3-Methylphenyl 5-bromo-2-furoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (10 µg/mL): Prepare the sample to achieve a final theoretical concentration of 10 µg/mL of the analyte using the sample diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[6][7][12]

System Suitability

Before commencing any analysis, the chromatographic system's performance must be verified. This is achieved by injecting the working standard solution in replicate (n=5) and evaluating the following parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) ≤ 2.0Ensures a symmetrical peak, which is crucial for accurate integration.[13]
Theoretical Plates (N) ≥ 2000Indicates the efficiency of the column separation.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the stability of the system.[14]
Validation Parameters

The following experiments constitute a comprehensive validation of the analytical method.

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and a spiked sample. Perform forced degradation studies (acid, base, oxidation, thermal, photolytic).The analyte peak should be free of interference from the blank and placebo. The method must resolve the analyte from all degradation products.[12]
Linearity Prepare a series of at least five concentrations across the range of 50% to 150% of the working concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[14]
Accuracy (% Recovery) Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0% at each level.[14]
Precision (Repeatability) Analyze six independent preparations of the sample at 100% of the target concentration on the same day, by the same analyst.%RSD ≤ 2.0%.[12][14]
Precision (Intermediate) Repeat the precision study on a different day with a different analyst or on a different instrument.%RSD ≤ 3.0%.[14]
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically Signal-to-Noise ratio of 10:1).%RSD for replicate injections should be ≤ 10%.
Robustness Intentionally vary critical method parameters (e.g., flow rate by ±10%, column temperature by ±5°C, mobile phase pH by ±0.2 units) and assess the impact on system suitability.System suitability criteria must be met under all varied conditions.

Visualizations

HPLC Method Development and Validation Workflow

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_App Application Analyte 1. Analyte Characterization (Solubility, UV λmax) Selection 2. Initial Parameter Selection (Column, Mobile Phase) Analyte->Selection Optimization 3. Method Optimization (Gradient, Flow Rate, Temp) Selection->Optimization SST 4. System Suitability Testing Optimization->SST Optimized Method Specificity 5. Specificity & Linearity SST->Specificity Accuracy 6. Accuracy & Precision Specificity->Accuracy Robustness 7. LOQ & Robustness Accuracy->Robustness Routine 8. Routine Analysis Robustness->Routine Validated Method

Caption: Workflow from initial method development to final application.

Logical Relationship of Validation Parameters

Validation_Logic cluster_Primary Primary Validation Attributes cluster_Secondary Performance Limits & Reliability Method Core Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Specificity->Robustness LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy->LOQ Accuracy->Robustness Precision->LOQ Precision->Robustness

Sources

Application

Application Note: GC-MS Structural Validation &amp; Quantitation of 3-Methylphenyl 5-bromo-2-furoate

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical researchers. It synthesizes theoretical mass spectrometry principles with practical, field-proven gas chromat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical researchers. It synthesizes theoretical mass spectrometry principles with practical, field-proven gas chromatography methodologies.

Executive Summary & Chemical Context

3-Methylphenyl 5-bromo-2-furoate is a halogenated heteroaromatic ester often utilized as a scaffold in the synthesis of bioactive small molecules, particularly in the development of anti-inflammatory agents and enzyme inhibitors. Its analysis presents specific challenges due to the competing fragmentation pathways of the electron-rich furan ring and the substituted phenyl moiety.

This protocol details a robust Gas Chromatography-Mass Spectrometry (GC-MS) workflow designed to:

  • Separate the target analyte from potential synthetic byproducts (e.g., 3-methylphenol, 5-bromo-2-furoic acid).

  • Validate the structural identity using the unique isotopic signature of bromine.

  • Quantify the compound with high precision using internal standard normalization.

Chemical Characterization[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: 3-Methylphenyl 5-bromo-2-furoate

  • Molecular Formula: C₁₂H₉BrO₃

  • Molecular Weight: 281.10 g/mol (based on

    
    Br) / 283.10  g/mol  (based on 
    
    
    
    Br)
  • Key Feature: The presence of a single bromine atom creates a distinct 1:1 doublet in the molecular ion cluster (

    
     and 
    
    
    
    ), acting as a built-in confirmation tool.

Experimental Protocol

Sample Preparation Strategy

Rationale: Furoate esters are lipophilic but can be susceptible to hydrolysis. Anhydrous, non-protic solvents are required to prevent transesterification or degradation in the injector port.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). DCM is preferred for solubility of halogenated aromatics.

  • Concentration: Prepare a stock solution at 1.0 mg/mL. Dilute to 10 µg/mL (10 ppm) for full-scan screening.

  • Internal Standard (ISTD): Naphthalene-d8 or Phenanthrene-d10 (10 µg/mL).

    • Why: Deuterated polyaromatic hydrocarbons (PAHs) are stable, do not interfere with the ester fragmentation, and elute in the relevant retention window.

Instrumentation Parameters (GC-MS)

This method utilizes a non-polar capillary column to separate based on boiling point and van der Waals interactions.

ParameterSettingTechnical Rationale
Column DB-5MS UI (or equiv.) 30 m × 0.25 mm × 0.25 µmLow-bleed, 5% phenyl phase reduces background noise for trace halogen detection.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution of isomeric impurities (e.g., 2-methylphenyl isomer).
Inlet Mode Splitless (1 min purge)Maximizes sensitivity for trace impurity profiling. Use 10:1 Split for assay/purity checks.
Inlet Temp 260 °CSufficient to volatilize the ester without inducing thermal decarboxylation of the furoate moiety.
Transfer Line 280 °CPrevents cold-spot condensation of the high-boiling analyte.

Temperature Program:

  • Initial: 60 °C (Hold 1 min) - Solvent focusing.

  • Ramp 1: 20 °C/min to 200 °C - Rapid elution of solvent/light impurities.

  • Ramp 2: 5 °C/min to 280 °C - High-resolution window for target analyte.

  • Final: 280 °C (Hold 3 min) - Column bake-out.

Mass Spectrometry Parameters (EI Source)
  • Ionization: Electron Impact (70 eV).[1]

  • Source Temp: 230 °C.

  • Quadrupole Temp: 150 °C.

  • Acquisition Mode: Full Scan (m/z 40–450).

  • Solvent Delay: 3.5 min (Essential to protect filament).

Results & Discussion: Structural Elucidation

Fragmentation Logic

The mass spectrum of 3-Methylphenyl 5-bromo-2-furoate is dominated by cleavage at the ester linkage. The fragmentation pathway is driven by the stability of the acylium ion and the phenotypic "Bromine Doublet."

Key Diagnostic Ions:

  • Molecular Ion (

    
    ):  Distinct doublet at m/z 280  and 282  (Intensity ratio ~1:1).
    
  • Base Peak (Acylium Ion): Cleavage of the C-O ester bond releases the phenoxy group. The charge remains on the furoyl fragment.

    • Fragment: [5-bromo-2-furoyl]+

    • m/z: 173 and 175 (1:1 ratio).

  • Secondary Fragment (Carbonyl Loss): The acylium ion ejects CO (carbon monoxide, 28 Da).

    • Fragment: [C4H2Br]+ (Bromofuran cation).

    • m/z: 145 and 147 .

  • Phenolic Fragment: The leaving group (3-methylphenoxy) may capture a proton or appear as a radical cation.

    • Fragment: [C7H7O]+ or [C7H8O]+

    • m/z: 107 or 108 (Characteristic of cresol).

Visualization of Fragmentation Pathway

The following diagram illustrates the mechanistic cleavage events occurring in the ion source.

FragmentationPathway Fig 1. EI Fragmentation Pathway of 3-Methylphenyl 5-bromo-2-furoate M_Ion Molecular Ion (M+) [C12H9BrO3]+. m/z 280 / 282 Acylium Acylium Ion [C5H2BrO2]+ m/z 173 / 175 M_Ion->Acylium α-Cleavage (Loss of O-Tolyl radical) Phenol 3-Methylphenol Ion [C7H8O]+. m/z 108 M_Ion->Phenol H-Rearrangement (Minor Pathway) BromoFuran Bromofuran Ion [C4H2Br]+ m/z 145 / 147 Acylium->BromoFuran Loss of CO (-28 Da)

Caption: Mechanistic pathway showing the primary α-cleavage of the ester bond yielding the diagnostic brominated acylium ion.

Quality Assurance & Troubleshooting

System Suitability Criteria (Self-Validating System)

To ensure data trustworthiness, every run must meet these criteria before acceptance:

  • Isotopic Fidelity: The abundance ratio of m/z 280 to 282 must be between 0.95 and 1.05 . Deviation indicates interference or co-elution.

  • Retention Index (RI): The calculated RI (using alkane ladder C10-C20) should be approximately 1850–1950 on a DB-5MS phase (estimated based on phenyl furoate homologs).

  • Signal-to-Noise: The m/z 173 peak must have S/N > 10:1 for Limit of Quantitation (LOQ).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Tailing Peak Shape Active sites in inlet liner.Replace liner with deactivated splitless liner (glass wool at bottom).
Missing M+ (280/282) Ion source temperature too high.Lower source temp to 200 °C to reduce excessive fragmentation.
Extra Peak at m/z 108 Hydrolysis in sample vial.Ensure solvent is anhydrous; check for free 3-methylphenol.

References

  • International Agency for Research on Cancer (IARC). (2025). Furan and its derivatives: Monographs on the Evaluation of Carcinogenic Risks to Humans. World Health Organization. Link

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Methyl 5-bromo-2-furoate (Analogous fragmentation patterns). NIST Chemistry WebBook, SRD 69. Link

  • Sigma-Aldrich. (2024).[2] Product Specification: Methyl 5-bromo-2-furoate.[3] (Used for physicochemical property estimation).[4] Link

  • Matusik, J. E., et al. (2009). "Analysis of furan in foods by headspace GC-MS." Journal of Agricultural and Food Chemistry. (Reference for furan ring stability).

Sources

Method

Application Notes &amp; Protocols: Leveraging 3-Methylphenyl 5-bromo-2-furoate in the Strategic Synthesis of Fused Heterocycles

Introduction: The Quest for Complexity in Drug Discovery Fused heterocyclic scaffolds are cornerstone structures in medicinal chemistry, forming the core of numerous therapeutic agents due to their rigid, three-dimension...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Complexity in Drug Discovery

Fused heterocyclic scaffolds are cornerstone structures in medicinal chemistry, forming the core of numerous therapeutic agents due to their rigid, three-dimensional architecture which allows for precise and high-affinity interactions with biological targets.[1][2] The furan ring, in particular, is a privileged substructure found in a multitude of bioactive natural products and synthetic drugs.[3][4][5] The strategic functionalization of furan derivatives provides a powerful platform for the construction of complex, fused systems. This guide focuses on the utility of 3-Methylphenyl 5-bromo-2-furoate as a versatile starting material for the synthesis of novel fused heterocycles, specifically targeting the construction of benzofuran-based systems through palladium-catalyzed cross-coupling and subsequent cyclization strategies.

Core Concept: The Strategic Advantage of 3-Methylphenyl 5-bromo-2-furoate

3-Methylphenyl 5-bromo-2-furoate is an exemplary building block for convergent synthetic strategies. Its key features include:

  • A Handle for Cross-Coupling: The bromine atom at the 5-position of the furan ring is strategically placed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7][8] This allows for the introduction of a wide variety of substituents, including those that will participate in a subsequent cyclization.

  • A Latent Cyclization Site: The furoate ester, specifically the 3-methylphenyl ester, can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide. This functionality can then be exploited in intramolecular cyclization reactions to form a new fused ring.

  • Tunable Properties: The 3-methylphenyl group can influence the solubility and reactivity of the molecule and can be a site for further modification if required.

This application note will detail a robust protocol for a two-step synthesis of a novel benzofuro[3,2-c]quinoline scaffold, a class of compounds with potential applications in oncology and neurodegenerative disease research.

Part I: Mechanistic Insights & Strategic Considerations

The overall synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction followed by an intramolecular cyclization. Understanding the mechanism of each step is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide or triflate.[6][7][8] In our proposed synthesis, we will couple 3-Methylphenyl 5-bromo-2-furoate with 2-formylphenylboronic acid.

The catalytic cycle, illustrated below, involves three key steps:[8][9]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the C-Br bond of the 5-bromo-2-furoate, forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃) to form a boronate complex. This complex then transfers the 2-formylphenyl group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic ligands on the palladium center couple, forming the C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Catalyst Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Transmetalation Transmetalation Pd(II) Intermediate->Transmetalation Aryl-Pd-Boronate Aryl-Pd-Boronate Transmetalation->Aryl-Pd-Boronate Reductive Elimination Reductive Elimination Aryl-Pd-Boronate->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Coupled Product Coupled Product Reductive Elimination->Coupled Product 3-Methylphenyl 5-bromo-2-furoate 3-Methylphenyl 5-bromo-2-furoate 3-Methylphenyl 5-bromo-2-furoate->Oxidative Addition 2-formylphenylboronic acid + Base 2-formylphenylboronic acid + Base 2-formylphenylboronic acid + Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Step 2: Intramolecular Cyclization via Friedländer Annulation

Following the successful Suzuki coupling, the resulting 3-Methylphenyl 5-(2-formylphenyl)-2-furoate is primed for an intramolecular cyclization. The Friedländer annulation is a classic and efficient method for the synthesis of quinolines and, in this case, a fused benzofuro[3,2-c]quinoline.

This reaction typically proceeds under basic or acidic conditions. In our protocol, we will utilize a base-catalyzed approach. The mechanism involves:

  • Enolate Formation: A base abstracts a proton from the carbon adjacent to the ester carbonyl, forming an enolate.

  • Intramolecular Aldol Addition: The enolate attacks the aldehyde carbonyl, forming a cyclic intermediate.

  • Dehydration and Aromatization: The intermediate undergoes dehydration to form the final, stable aromatic fused heterocycle.

Part II: Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Synthesis of 3-Methylphenyl 5-(2-formylphenyl)-2-furoate

Materials:

  • 3-Methylphenyl 5-bromo-2-furoate

  • 2-Formylphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])[10]

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Toluene, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Methylphenyl 5-bromo-2-furoate (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add [Pd(dppf)Cl₂] (0.03 eq) to the flask.

  • Add a 4:1 mixture of anhydrous 1,4-dioxane and toluene via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Parameter Condition Rationale
Catalyst [Pd(dppf)Cl₂]A robust and versatile catalyst for Suzuki couplings involving heteroaryl halides.[10]
Base K₂CO₃A moderately strong base that is effective in promoting transmetalation without causing significant side reactions.
Solvent Dioxane/TolueneA common solvent system for Suzuki reactions, providing good solubility for both polar and non-polar reactants.
Temperature 90 °CSufficient to drive the reaction to completion in a reasonable timeframe without significant catalyst decomposition.
Protocol 2: Synthesis of Benzofuro[3,2-c]quinolin-6(5H)-one

Materials:

  • 3-Methylphenyl 5-(2-formylphenyl)-2-furoate

  • Potassium tert-butoxide (t-BuOK)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Water, deionized

Procedure:

  • To a flame-dried round-bottom flask, dissolve 3-Methylphenyl 5-(2-formylphenyl)-2-furoate (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding it to a beaker of ice-cold 1 M HCl.

  • A precipitate should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with cold diethyl ether to remove any remaining impurities.

  • Dry the solid under vacuum to yield the final benzofuro[3,2-c]quinolin-6(5H)-one.

Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Friedländer Annulation A Combine Reactants: - 3-Methylphenyl 5-bromo-2-furoate - 2-Formylphenylboronic acid - K2CO3 B Add Pd(dppf)Cl2 Catalyst A->B C Add Dioxane/Toluene Solvent B->C D Heat to 90°C for 12-16h C->D E Workup & Purification D->E F Product 1: 3-Methylphenyl 5-(2-formylphenyl)-2-furoate E->F G Dissolve Product 1 in DMF F->G Proceed to next step H Add t-BuOK at 0°C G->H I Stir at RT for 4-6h H->I J Quench with HCl I->J K Filter & Dry J->K L Final Product: Benzofuro[3,2-c]quinolin-6(5H)-one K->L

Caption: Experimental workflow for the synthesis of Benzofuro[3,2-c]quinolin-6(5H)-one.

Part III: Concluding Remarks

This guide demonstrates the potential of 3-Methylphenyl 5-bromo-2-furoate as a valuable precursor in the synthesis of complex fused heterocyclic systems. The presented protocols for a Suzuki-Miyaura coupling and a subsequent Friedländer annulation provide a clear and reproducible pathway to a novel benzofuro[3,2-c]quinoline scaffold. The principles and methodologies described herein can be adapted by researchers and drug development professionals to create diverse libraries of fused heterocycles for screening and lead optimization programs. The strategic use of palladium-catalyzed reactions continues to be a cornerstone of modern organic synthesis, enabling the efficient construction of molecules with significant biological potential.[11][12][13]

References

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]

  • Facile assembly of fused benzo[14][15]furo heterocycles. PubMed. [Link]

  • Proposed mechanism for the synthesis of benzofuran derivatives. ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. [Link]

  • An Appealing, Robust Access to Furo-Fused Heteropolycycles. PMC - NIH. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]

  • Pharmacological activity of furan derivatives. IntechOpen. [Link]

  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI. [Link]

  • CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. IJRPR. [Link]

  • Application of furan derivative in medicinal field. ResearchGate. [Link]

  • Furan Derivatives and Their Role in Pharmaceuticals. BioScience Academic Publishing. [Link]

  • Scope and Mechanistic Investigations of Pd-Catalyzed Coupling/Cyclization and Cycloisomerization of Allenyl Malonates. ACS Publications. [Link]

  • Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization. MDPI. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palladium acetate-catalyzed cyclization reaction of 2,3-allenoic acids in the presence of simple allenes: an efficient synthesis of 4-(1'-bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one derivatives and the synthetic application. PubMed. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Applications of furan and its derivative. Slideshare. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Chemical Communications (RSC Publishing). [Link]

  • Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Organic Chemistry Portal. [Link]

Sources

Application

Application Note: 3-Methylphenyl 5-bromo-2-furoate as a Versatile Building Block for Novel Agrochemical Scaffolds

Introduction The furan motif is a privileged heterocyclic scaffold that is integral to the development of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Furan derivatives a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The furan motif is a privileged heterocyclic scaffold that is integral to the development of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Furan derivatives are known to exhibit diverse biological activities, and their unique electronic and structural properties make them valuable intermediates in organic synthesis.[2][3] Within the agrochemical sector, the constant evolution of pest and pathogen resistance necessitates the development of new active ingredients with novel modes of action. Carboxylic acid amides, for instance, are a significant class of fungicides.[4] 3-Methylphenyl 5-bromo-2-furoate emerges as a strategic building block for the synthesis of next-generation agrochemicals. This application note details the potential of this compound, providing a representative synthetic protocol for its conversion into a novel fungicidal candidate.

The structure of 3-Methylphenyl 5-bromo-2-furoate offers two key points for chemical diversification. The bromo-substituent at the 5-position of the furan ring serves as a versatile handle for cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The ester linkage can be readily converted to an amide, a common toxophore in many successful fungicides. This dual functionality allows for the systematic exploration of chemical space to optimize biological activity.

Physicochemical Properties of 3-Methylphenyl 5-bromo-2-furoate

A summary of the key physicochemical properties of the title compound is presented in the table below. These properties are essential for understanding its reactivity and for the development of robust synthetic protocols.

PropertyValue
Molecular Formula C₁₂H₉BrO₃
Molecular Weight 281.10 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in THF, DCM, Ethyl Acetate
Melting Point Not widely reported; estimated >50°C

Chemical Structure

The chemical structure of 3-Methylphenyl 5-bromo-2-furoate is depicted below.

Caption: Structure of 3-Methylphenyl 5-bromo-2-furoate.

Synthetic Utility and Protocol: Synthesis of a Novel Fungicidal Candidate

To illustrate the utility of 3-Methylphenyl 5-bromo-2-furoate, a two-step synthetic protocol is described for the preparation of a hypothetical fungicidal agent. This protocol involves a Suzuki-Miyaura cross-coupling reaction followed by amidation. The target molecule incorporates a substituted pyrazole, a heterocycle known for its presence in a number of commercial fungicides.

Experimental Workflow

The overall workflow for the synthesis of the target fungicide is outlined below.

G A 3-Methylphenyl 5-bromo-2-furoate B Suzuki-Miyaura Coupling A->B 1-(tert-butoxycarbonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(PPh3)4, K2CO3 C Intermediate Ester B->C D Saponification C->D LiOH, THF/H2O E Intermediate Carboxylic Acid D->E F Amidation E->F 2-amino-4-chlorophenol, HATU, DIPEA G Final Product (Fungicide Candidate) F->G

Caption: Synthetic workflow from the building block to a fungicide candidate.

Step 1: Suzuki-Miyaura Cross-Coupling

This step introduces a protected pyrazole moiety at the 5-position of the furan ring. The choice of a palladium catalyst and a suitable base is critical for achieving high yields.

Protocol:

  • To a flame-dried round-bottom flask, add 3-Methylphenyl 5-bromo-2-furoate (1.0 eq), 1-(tert-butoxycarbonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the intermediate ester.

Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. The use of a boronic ester provides good stability and reactivity. The palladium catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Step 2: Saponification and Amidation

The ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with a substituted aniline to form the final amide product.

Protocol:

  • Dissolve the intermediate ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.

  • Monitor the saponification by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid, which is used in the next step without further purification.

  • Dissolve the crude carboxylic acid in dichloromethane (DCM).

  • Add 2-amino-4-chlorophenol (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Dilute the reaction with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography or recrystallization.

Rationale: Saponification under basic conditions is a standard method for ester hydrolysis. The subsequent amidation using HATU as a coupling agent is efficient and minimizes side reactions. The choice of a substituted aniline is representative of moieties found in known agrochemicals that can enhance binding to the target site.

Conclusion

3-Methylphenyl 5-bromo-2-furoate is a promising and versatile building block for the synthesis of novel agrochemical candidates. Its bifunctional nature allows for the independent modification of both the furan core and the ester group, enabling the generation of diverse molecular architectures. The protocols provided herein demonstrate a rational approach to leveraging this building block for the creation of potential fungicides. Further derivatization and biological screening of the resulting compounds could lead to the discovery of new and effective crop protection agents.

References

  • Synthesis and Fungicidal Activities of Novel 1,2,3,4-Substituted-Furans Derivatives. Molecules.

  • Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans. Il Farmaco; edizione scientifica.

  • Synthesis and biological activity of a novel fungicide, flutianil. Journal of Pesticide Science.

  • Efficient Synthesis of Biobased Furoic Acid from Corncob via Chemoenzymatic Approach. Catalysts.

  • Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Organic & Biomolecular Chemistry.

  • Diversity-Oriented Approach to Furan Building Blocks and Their Relevance in Organic Synthesis, Materials Science, and Medicinal Chemistry. Accounts of Chemical Research.

  • METHYL 5-BROMO-2-FUROATE synthesis. ChemicalBook.

  • Agrochemical Building Blocks. Kingchem.

Sources

Method

Application Notes and Protocols: The Reaction of 3-Methylphenyl 5-bromo-2-furoate with Organometallic Reagents

<_ _> For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methylphenyl 5-bromo-2-furoate is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylphenyl 5-bromo-2-furoate is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. The furan ring is a common scaffold in biologically active compounds, and the presence of a bromine atom at the 5-position allows for a variety of carbon-carbon bond-forming reactions.[1] This, coupled with the ester functionality, which can be a target for nucleophilic attack or be hydrolyzed to the corresponding carboxylic acid, makes this compound a valuable building block for the synthesis of complex molecules. This guide provides a detailed exploration of the reactions of 3-methylphenyl 5-bromo-2-furoate with various organometallic reagents, offering insights into reaction mechanisms and practical, field-proven protocols.

I. Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide.[1][2][3] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[1][4]

A. Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps:[5][6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-methylphenyl 5-bromo-2-furoate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' 3-Methylphenyl 5-bromo-2-furoate (Ar-Br) 3-Methylphenyl 5-bromo-2-furoate (Ar-Br) 3-Methylphenyl 5-bromo-2-furoate (Ar-Br)->Oxidative Addition R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Experimental Protocol: Synthesis of 3-Methylphenyl 5-Aryl-2-furoates

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 3-methylphenyl 5-bromo-2-furoate with various arylboronic acids.

Materials:

  • 3-Methylphenyl 5-bromo-2-furoate

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)[8]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equivalents)[9]

  • Dimethoxyethane (DME) or 1,4-Dioxane/Water (4:1)[8][9]

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylphenyl 5-bromo-2-furoate (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (0.005 mmol) to the flask.

  • Add the degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture to 80-95 °C and stir for the time indicated by TLC or GC-MS analysis (typically 2-12 hours).[8][9]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights: The choice of catalyst and base can be crucial for the success of the reaction. For electron-deficient arylboronic acids, a more electron-rich phosphine ligand on the palladium catalyst may be beneficial. The use of an aqueous solvent mixture often accelerates the transmetalation step.[10]

C. Quantitative Data Summary
EntryArylboronic AcidCatalystBaseSolventTime (h)Yield (%)
1Phenylboronic acidPd(OAc)₂K₂CO₃DME4~90%
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O2>95%
32-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DME3~85%
4N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME2High

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.[8][11]

II. Stille Cross-Coupling Reaction

The Stille coupling offers a complementary method for C-C bond formation, utilizing organotin reagents.[12][13] While the toxicity of organostannanes is a significant drawback, they are often stable to air and moisture, and the reaction tolerates a wide variety of functional groups.[13][14]

A. Mechanistic Considerations

The catalytic cycle of the Stille reaction is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[13]

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Substrate 3-Methylphenyl 5-bromo-2-furoate Degas Degas with Argon/Nitrogen Substrate->Degas Organostannane R-Sn(Bu)3 Organostannane->Degas Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Degas Solvent Anhydrous DMF or Toluene Solvent->Degas Heat Heat to 80-100 °C Degas->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Quench Quench with aq. KF Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Product Purify->Product Nucleophilic_Acyl_Substitution Ester 3-Methylphenyl 5-bromo-2-furoate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Reagent1 R-MgBr or R-Li (1 eq.) Reagent1->Tetrahedral_Intermediate Ketone Ketone Intermediate Tetrahedral_Intermediate->Ketone Elimination of ArO- Tertiary_Alkoxide Tertiary Alkoxide Ketone->Tertiary_Alkoxide Nucleophilic Attack Reagent2 R-MgBr or R-Li (1 eq.) Reagent2->Tertiary_Alkoxide Alcohol Tertiary Alcohol Tertiary_Alkoxide->Alcohol Protonation Workup Acidic Workup (H3O+) Workup->Alcohol

Sources

Technical Notes & Optimization

Troubleshooting

Purification of crude 3-Methylphenyl 5-bromo-2-furoate by column chromatography

Technical Support Center: Purification of 3-Methylphenyl 5-bromo-2-furoate This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of crude 3-Met...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Methylphenyl 5-bromo-2-furoate

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of crude 3-Methylphenyl 5-bromo-2-furoate via column chromatography. It is designed for researchers, scientists, and professionals in drug development who are familiar with standard laboratory techniques.

Introduction: The Importance of Purity

3-Methylphenyl 5-bromo-2-furoate is a key intermediate in various synthetic pathways. Achieving high purity is critical for ensuring the success of subsequent reactions and the integrity of final products. Column chromatography is the most effective method for this purification, but it presents unique challenges. This guide addresses those challenges directly, providing both theoretical explanations and practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary and mobile phase for purifying 3-Methylphenyl 5-bromo-2-furoate?

A1: A normal-phase chromatography setup is the standard approach for this compound.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the most effective and common choice.[1] Its polarity allows for good separation of moderately polar compounds.

  • Mobile Phase: A non-polar solvent system consisting of a hexanes and ethyl acetate mixture is highly recommended.[2][3] The precise ratio must be determined empirically using Thin-Layer Chromatography (TLC) to achieve optimal separation.[1]

Q2: How do I determine the ideal solvent ratio using TLC?

A2: The goal is to find a solvent system where the target compound, 3-Methylphenyl 5-bromo-2-furoate, has a Retention Factor (Rf) of approximately 0.25-0.35.[4] This Rf value provides the best balance between separation from impurities and a reasonable elution time.[4]

  • Procedure: Start by spotting your crude mixture on a TLC plate and developing it in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the proportion of the more polar solvent (ethyl acetate) in subsequent trials (e.g., 90:10, 85:15) until the desired Rf is achieved.[5]

Q3: My compound is not UV-active. How can I visualize it on a TLC plate?

A3: While the furoate and phenyl rings in the target molecule should make it visible under a 254 nm UV lamp, some impurities may not be. For comprehensive visualization, a chemical stain is necessary. After UV visualization, immerse the plate in a potassium permanganate (KMnO₄) stain. This stain reacts with most organic compounds, appearing as yellow spots on a purple background.

Q4: Is 3-Methylphenyl 5-bromo-2-furoate stable on silica gel?

A4: Furoate esters can be susceptible to hydrolysis under strongly acidic or basic conditions.[6][7] Since standard silica gel is slightly acidic, there is a minor risk of decomposition, especially during long purification runs.[8][9] If you observe significant streaking on TLC or recover low yields of a new, more polar impurity, consider using silica gel that has been deactivated with a small amount of triethylamine (e.g., 0.5-1% v/v) in the eluent.

Q5: What are the primary safety precautions for this purification?

A5: Always consult the Safety Data Sheet (SDS) for all chemicals used.[10]

  • Chemical Hazards: 3-Methylphenyl 5-bromo-2-furoate and its precursors may cause eye and skin irritation.[10] Organic solvents like hexanes and ethyl acetate are flammable and volatile.

  • Engineering Controls: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[11][12] Ensure that a safety shower and eyewash station are readily accessible.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-retardant lab coat, safety goggles with side shields, and nitrile gloves.[13][14]

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of 3-Methylphenyl 5-bromo-2-furoate.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Separation 1. Incorrect Eluent Polarity: The chosen solvent system is too polar (high Rf, all compounds elute together) or not polar enough (low Rf, compounds remain at the top).[1]1. Re-optimize the solvent system using TLC to target an Rf of 0.25-0.35 for the product.[4] Use a gradient elution, starting with a low-polarity mobile phase and gradually increasing the polarity.[9]
2. Column Overload: Too much crude material was loaded onto the column, exceeding its separation capacity.2. Use a larger column or reduce the sample load. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude material by weight for difficult separations.
3. Poor Column Packing: The silica bed has cracks, channels, or air bubbles, leading to an uneven solvent front.[15]3. Repack the column using the slurry method to ensure a homogenous, dense bed.[9] Ensure the polarity of the eluent is not changed too drastically during a gradient, as this can cause cracking.[16]
Product Elutes with an Impurity (Co-elution) 1. Insufficient Resolution: The polarity of the product and impurity are too similar for the chosen conditions.1. Switch to a different solvent system. For example, substitute ethyl acetate with a different polarity modifier like dichloromethane or ether to alter the selectivity.[3]
2. Fractions are too large: The product and a closely-eluting impurity are collected in the same test tube.2. Collect smaller fractions. Analyze fractions by TLC before combining them.[1]
Low or No Product Recovery 1. Compound Decomposition: The ester may be degrading on the acidic silica gel.[8]1. Test for stability by spotting the crude mixture on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear.[8] If decomposition occurs, use deactivated silica gel or switch to a less acidic stationary phase like alumina.
2. Product is Insoluble: The compound may have precipitated at the top of the column if the sample was loaded in a solvent that is stronger than the initial mobile phase.2. Use the "dry loading" method. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Load this powder onto the column.[2][17]
3. Eluent is not polar enough: The product has not yet eluted from the column.3. Gradually increase the polarity of the mobile phase. After collecting the expected fractions, flush the column with a very polar solvent (e.g., 100% ethyl acetate or 5% methanol in dichloromethane) to check if any material was strongly retained.[3]
Irregular Peak Shapes (Tailing or Fronting) 1. Column Overload: Exceeding the sample capacity of the column.1. Reduce the amount of sample loaded onto the column.
2. Inconsistent Packing: Channeling in the silica bed.2. Ensure the column is packed uniformly without any air gaps.[15]
3. Chemical Interactions: Strong, non-ideal interactions between the analyte and the stationary phase.3. Add a modifier to the eluent. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, can improve peak shape.

Visual Workflow and Decision Making

Overall Purification Workflow

The following diagram outlines the logical steps from crude product to pure isolate.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation A Crude Product B TLC Analysis to Determine Eluent A->B C Prepare & Pack Column (Slurry Method) B->C D Load Sample (Dry Loading) C->D E Run Column (Isocratic or Gradient Elution) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Solvent Removal (Rotary Evaporation) H->I J Pure Product I->J

Caption: Standard workflow for column chromatography purification.

Troubleshooting Poor Separation

Use this decision tree when TLC analysis of your collected fractions shows overlapping spots.

G Start Problem: Poor Separation CheckTLC Did initial TLC show good separation (ΔRf > 0.2)? Start->CheckTLC CheckPacking Is the column packed uniformly (no channels/cracks)? CheckTLC->CheckPacking Yes ReoptimizeTLC Action: Re-optimize TLC. Try different solvent systems (e.g., Hexanes/DCM). CheckTLC->ReoptimizeTLC No CheckLoad Was the sample load appropriate (e.g., <2% of silica mass)? CheckPacking->CheckLoad Yes Repack Action: Repack the column. Use slurry method and avoid running the column dry. CheckPacking->Repack No ReduceLoad Action: Reduce sample load or use a larger column. CheckLoad->ReduceLoad No UseGradient Action: Use a shallower gradient and collect smaller fractions. CheckLoad->UseGradient Yes

Caption: Decision tree for troubleshooting poor chromatographic separation.

Detailed Experimental Protocols

Protocol 1: TLC Method Development
  • Prepare several developing chambers with different ratios of hexanes:ethyl acetate (e.g., 95:5, 90:10, 85:15).

  • Dissolve a small amount of your crude product in a volatile solvent like dichloromethane.

  • Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.[4]

  • Place the plate in a developing chamber, ensuring the solvent level is below the baseline.[4]

  • Allow the solvent to ascend the plate until it is ~1 cm from the top, then immediately mark the solvent front.[4]

  • Visualize the plate under a UV lamp (254 nm) and circle the spots. If needed, use a potassium permanganate dip.

  • Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).

  • Select the solvent system that gives the product an Rf value between 0.25 and 0.35.[4]

Protocol 2: Column Packing and Purification
  • Column Preparation: Select a column of appropriate size. Place a small plug of cotton or glass wool at the bottom and add a ~1 cm layer of sand.[9]

  • Slurry Packing: In a beaker, mix the required amount of silica gel (e.g., 50 g for 1 g of crude material) with the initial, low-polarity eluent to form a consistent slurry.[17]

  • Pour the slurry into the column. Use additional eluent to rinse all silica into the column.

  • Open the stopcock and apply gentle air pressure to drain the excess solvent, allowing the silica to pack into a uniform bed. Do not let the top of the silica bed run dry.[17] Add a protective layer of sand (~1 cm) on top of the packed silica.

  • Sample Loading (Dry Method): Dissolve your crude product (e.g., 1 g) in a minimal amount of dichloromethane. Add 2-3 g of silica gel and concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add the silica-adsorbed sample to the top of the column, creating an even layer.

  • Elution: Gently add the mobile phase to the column. Begin eluting with the starting solvent system determined by TLC. Apply air pressure to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in sequentially numbered test tubes.

  • Gradient Elution (if necessary): If impurities are left on the column, gradually increase the percentage of ethyl acetate in the mobile phase to elute more polar compounds.[9]

  • Analysis: Spot every few fractions on a TLC plate to track the elution of your product.[1]

  • Isolation: Combine the fractions that contain only the pure product and remove the solvent under reduced pressure using a rotary evaporator.[17]

References

  • Fisher Scientific. (2010). SAFETY DATA SHEET - Methyl 5-bromo-2-furoate.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

  • ChemScene. (2021). Safety Data Sheet.

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.

  • Simon Fraser University. (n.d.). Column chromatography.

  • El-Bagary, R. I., et al. (2009). Stability studies on diloxanide furoate: Effect of pH, temperature, gastric and intestinal fluids.

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.

  • Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting.

  • S. Ashoka, et al. (2012). Validated Stability-indicating High-performance Liquid Chromatographic Method for Estimation of Degradation Behaviour of Eberconazole Nitrate and Mometasone Furoate in Cream Formulation. PMC.

  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 3-Methylphenylboronic Acid.

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.

  • ChemicalBook. (n.d.). METHYL 5-BROMO-2-FUROATE synthesis.

  • Magritek. (n.d.). Column Chromatography.

  • Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals.

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Chromatography.

  • Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube.

  • Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background.

  • Shodex HPLC Columns and Standards. (n.d.). Eluent to be Used for NI-424.

  • El-Kimary, E. R., et al. (2015). Forced Degradation of Mometasone Furoate and Development of Two RP-HPLC Methods for Its Determination. ResearchGate.

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.

  • Pharmacophore. (n.d.). STABILITY INDICATING HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF MOMETASONE FUROATE AND FORMOTEROL FUMARATE IN COMBINED DOSAGE FORM.

  • Hawach. (2025). Several Problems of Flash Column Chromatography.

  • ResearchGate. (2018). Development and validation of stability indicating RP-HPLC method for fluticasone furoate and vilanterol in pharmaceutical formulations.

  • University of Rochester, Department of Chemistry. (n.d.). Rookie Mistakes: Column Chromatography.

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.

  • Thermo Fisher Scientific. (n.d.). Evaluating eluent preparation options.

  • ResearchGate. (n.d.). TLC chromatogram. Tabel 1:-Retention factor (Rf) of identification....

  • BenchChem. (2025). Technical Support Center: Column Chromatography Purification of 1-Bromo-4-(propan-2-yl)cyclohexane.

  • Google Patents. (n.d.). EP3498699A1 - Chromatography method for the purification of furfural derivatives.

  • MDPI. (n.d.). TLC in the Analysis of Plant Material.

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography.

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.

Sources

Optimization

Technical Support Center: Synthesis of 3-Methylphenyl 5-bromo-2-furoate

Topic: Impurity Profiling & Troubleshooting Guide Introduction This guide addresses the synthesis and impurity profile of 3-Methylphenyl 5-bromo-2-furoate , a specialized ester intermediate often utilized in the developm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling & Troubleshooting Guide

Introduction

This guide addresses the synthesis and impurity profile of 3-Methylphenyl 5-bromo-2-furoate , a specialized ester intermediate often utilized in the development of bioactive furan-based scaffolds. The synthesis generally proceeds via the esterification of 5-bromo-2-furoic acid with m-cresol (3-methylphenol) .

Due to the electron-rich nature of the furan ring and the oxidative susceptibility of phenols, this reaction requires rigorous control to avoid specific impurity classes. This document provides a self-validating troubleshooting framework.

Module 1: Critical Quality Attributes (CQA) of Starting Materials

Q1: My reaction yield is consistent, but I see a persistent "shadow" peak ~0.9 RRT (Relative Retention Time) in HPLC. What is it?

Diagnosis: This is likely the Des-bromo impurity (3-Methylphenyl 2-furoate) or the Isomeric impurity (4-Methylphenyl 5-bromo-2-furoate) .

  • Source A (Des-bromo): Originates from the 5-bromo-2-furoic acid starting material.[1] Commercial 5-bromo-2-furoic acid often contains 0.5–2% of non-brominated 2-furoic acid due to incomplete bromination during manufacturing.

  • Source B (Isomer): Originates from m-cresol.[2] Commercial m-cresol often contains p-cresol (4-methylphenol) as a contaminant because they have very similar boiling points (

    
     vs 
    
    
    
    ).

Action Plan:

  • Validate m-Cresol Purity: Run GC-MS on your m-cresol source. If p-cresol >0.5%, it will form the para-isomer ester, which is nearly impossible to separate from your meta-product by crystallization. Switch to a "High Purity" (>99.5%) grade.

  • Check Acid Feedstock: Analyze 5-bromo-2-furoic acid by HPLC. If 2-furoic acid is present, recrystallize the acid from water/ethanol (9:1) before esterification.

Module 2: Reaction-Specific Impurities

Q2: I am using Thionyl Chloride (


) to generate the acid chloride, but I see a new impurity (M-44 mass difference). What happened? 

Expert Insight: You are likely observing Halogen Exchange (Cl-for-Br) . When converting bromo-substituted heteroaromatic acids to acid chlorides using


, nucleophilic attack by chloride ions can displace the bromine at the C5 position, especially under reflux conditions. This yields 3-Methylphenyl 5-chloro-2-furoate .

Mechanism:



Troubleshooting Protocol:

  • Immediate Fix: Switch from

    
     to Oxalyl Chloride  (
    
    
    
    ) with a catalytic amount of DMF in dichloromethane (DCM) at
    
    
    to room temperature. This method is milder and avoids the high concentration of chloride ions at elevated temperatures.
  • Alternative: Use a coupling agent like EDC.HCl or DCC to avoid acid chloride formation entirely.

Q3: I used DCC for coupling, and now I have a stubborn white solid contaminating my product. Is it the product dimer?

Diagnosis: No, it is likely Dicyclohexylurea (DCU) . While DCU is mostly insoluble in DCM, trace amounts often solubilize or form micro-suspensions that co-elute or co-crystallize with the product.

Self-Validating Removal Step:

  • Cool the reaction mixture to

    
     for 4 hours; filter the precipitated DCU.
    
  • If the impurity persists in the final solid, switch to EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and is quantitatively removed during the aqueous workup (acidic wash).

Module 3: Stability & Workup Issues

Q4: During the alkaline wash (to remove unreacted acid), my product yield dropped significantly. Is the ester hydrolyzing?

Analysis: Yes. Furoate esters, particularly those with electron-withdrawing groups (like bromine at C5), are more susceptible to alkaline hydrolysis (saponification) than standard benzoates.

Data Comparison:

ConditionBenzoate Ester Stability5-Bromo-2-Furoate Ester Stability
5% NaOH (aq) Stable for minutesRapid Hydrolysis (<5 min)
Sat.

StableStable
5%

StableSlow Hydrolysis

Corrective Action:

  • Never use NaOH or KOH for washes.

  • Use saturated Sodium Bicarbonate (

    
    )  or 0.5 M Phosphate Buffer (pH 8)  to remove unreacted acid.
    
  • Keep the wash time under 10 minutes and keep phases cold (

    
    ).
    
Visualizing the Impurity Landscape

The following diagram illustrates the formation pathways for the Critical Quality Attribute (CQA) impurities discussed above.

ImpurityPathways Start_Acid 5-Bromo-2-furoic Acid Imp_DesBromo Impurity A: Des-bromo Analog (From Acid impurity) Start_Acid->Imp_DesBromo Contaminant (2-Furoic acid) Imp_Chloro Impurity C: 5-Chloro Analog (Cl/Br Exchange) Start_Acid->Imp_Chloro SOCl2 Reflux (Halogen Exchange) Imp_DCU Impurity D: DCU (Urea) (From DCC coupling) Start_Acid->Imp_DCU DCC Coupling (By-product) Product TARGET: 3-Methylphenyl 5-bromo-2-furoate Start_Acid->Product Esterification Start_Phenol m-Cresol (3-Methylphenol) Imp_Isomer Impurity B: p-Cresol Ester (From Phenol impurity) Start_Phenol->Imp_Isomer Contaminant (p-Cresol) Start_Phenol->Product

Figure 1: Impurity genealogy tree for 3-Methylphenyl 5-bromo-2-furoate synthesis. Red paths indicate process-dependent side reactions.

Module 4: Analytical Troubleshooting (HPLC)

Q5: How do I distinguish the product from the impurities using standard Reverse Phase HPLC?

Based on polarity principles (C18 column, Water/Acetonitrile gradient):

CompoundPolarityRelative Retention Time (RRT)*Detection Characteristic
5-Bromo-2-furoic acid High (Acidic)0.2 - 0.3Broad peak (unless buffered)
m-Cresol Medium0.4 - 0.5Sharp peak
Des-bromo Impurity Medium-Low0.85 - 0.90Co-elutes often; check UV spectra
Target Product Low (Lipophilic)1.00 Max UV ~260-270 nm
5-Chloro Impurity Low0.95 - 0.98Critical Pair (Requires slow gradient)
DCU VariesLate eluter or voidPoor UV absorbance

*RRT is estimated relative to the target ester. Exact values depend on specific method conditions.

Method Recommendation: Use a Phenyl-Hexyl column instead of C18. The


 interactions with the furan and phenyl rings provide better separation selectivity for the chloro-analog and regioisomers than standard alkyl phases.
Summary of Experimental Recommendations
  • Reagent Selection: Use Oxalyl Chloride (not Thionyl Chloride) or EDC.HCl (not DCC).

  • Starting Material: Source m-cresol with <0.1% p-cresol content.

  • Workup: Wash with saturated

    
     ; avoid strong bases (NaOH/KOH).
    
  • Purification: If recrystallization is needed, Ethanol/Water or Hexane/Ethyl Acetate are standard solvent systems for furoate esters.

References
  • National Institutes of Health (NIH). (2023). Multi-Gram Scale Synthesis and Characterization of Furoate Impurities. Retrieved from [Link]

  • ResearchGate. (2016).[2] Purification of m-cresol and removal of p-cresol isomers. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 3-Methylphenyl 5-bromo-2-furoate Synthesis

Ticket ID: YIELD-OPT-5Br2F Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary & Diagnostic User Issue: Low yield in the synthesis of 3-Methylphenyl 5-bromo-2-furo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: YIELD-OPT-5Br2F Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Diagnostic

User Issue: Low yield in the synthesis of 3-Methylphenyl 5-bromo-2-furoate. Core Chemical Challenge: This synthesis fights a war on two fronts:

  • Nucleophilicity: 3-methylphenol (m-cresol) is a phenol, making it a significantly poorer nucleophile than aliphatic alcohols due to resonance delocalization of the oxygen lone pair. Standard Fischer esterification (acid + alcohol

    
     ester + water) will likely fail or proceed with abysmal yields.
    
  • Substrate Sensitivity: The 5-bromo-2-furoic acid moiety contains a furan ring, which is electron-rich and prone to polymerization ("humin" formation) or ring-opening under the harsh, hot acidic conditions required to force a Fischer esterification.

Recommendation: Stop using direct acidic esterification immediately. You must activate the carboxyl group to overcome the phenol's poor nucleophilicity.

Method Selection Decision Tree

MethodSelection Start Start: Select Synthesis Route Scale What is your reaction scale? Start->Scale Small < 1 Gram (Discovery/Library) Scale->Small Large > 10 Grams (Process/Scale-up) Scale->Large Steglich Method B: Steglich Coupling (DCC/EDC + DMAP) Small->Steglich Prioritize mildness AcylCl Method A: Acyl Chloride (SOCl2 + Cat. DMF) Large->AcylCl Prioritize cost & purification Purification Purification Strategy Steglich->Purification Requires Urea removal AcylCl->Purification Requires Acid scavenger removal

Figure 1: Decision logic for selecting the optimal synthesis pathway.

Method A: The Acyl Chloride Route (High Yield Standard)

This is the most robust method for phenols. It converts the acid into a hyper-reactive electrophile (acid chloride), allowing the weak phenol nucleophile to attack even at low temperatures.

The Protocol

Reagents:

  • 5-bromo-2-furoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 - 2.0 eq) or Oxalyl Chloride (1.2 eq)
    
  • DMF (Catalytic, 2-3 drops) — CRITICAL

  • 3-methylphenol (1.0 - 1.1 eq)

  • Triethylamine (

    
    ) or Pyridine (1.2 - 1.5 eq)
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Workflow:

  • Activation (Acid Chloride Formation):

    • Suspend 5-bromo-2-furoic acid in anhydrous DCM.

    • Add catalytic DMF.

    • Add

      
       dropwise at 0°C, then warm to reflux for 1-2 hours.
      
    • Checkpoint: Solution should turn clear. If using oxalyl chloride, gas evolution (

      
      ) will cease.
      
    • Evaporation: Remove solvent and excess

      
      completely under vacuum. Chase with toluene twice to remove trace thionyl chloride. This yields crude 5-bromo-2-furoyl chloride .
      
  • Coupling (Esterification):

    • Dissolve the crude acid chloride in fresh anhydrous DCM.

    • In a separate flask, mix 3-methylphenol and Triethylamine in DCM at 0°C.

    • Slow Addition: Add the acid chloride solution dropwise to the phenol/base mixture at 0°C. The exotherm must be controlled to prevent furan decomposition.

    • Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

Yield Optimization & Troubleshooting (Method A)
SymptomProbable CauseCorrective Action
Low Conversion Incomplete acid chloride formation.Use DMF Catalyst. Without DMF, thionyl chloride reacts slowly with electron-rich aromatic acids. DMF forms the reactive Vilsmeier-Haack intermediate.
Dark/Black Tar Polymerization of furan ring.[1]Temperature Control. Never heat the reaction above 40°C during the coupling step. Ensure the acid chloride is pure and free of excess

before adding the phenol.
Hydrolyzed Product Moisture ingress.Dry Solvents. Furoyl chlorides are extremely moisture-sensitive. Use a drying tube or

atmosphere.
Phenol Remaining Stoichiometry mismatch.Use Excess Acid Chloride. Since the acid chloride is the "activated" species and susceptible to hydrolysis, use a slight excess (1.1 eq) relative to the phenol.

Method B: Steglich Esterification (Mild Conditions)[2][3]

Use this method if you lack facilities to handle thionyl chloride fumes or if the furan ring proves too unstable for the acid chloride generation step.

The Protocol

Reagents:

  • 5-bromo-2-furoic acid (1.0 eq)

  • 3-methylphenol (1.0 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1.1 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq) — CRITICAL Catalyst

  • Solvent: DCM (anhydrous)

Workflow:

  • Dissolve acid, phenol, and DMAP in DCM at 0°C.

  • Add DCC/EDC (dissolved in DCM) dropwise.

  • Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup: Filter off the precipitated urea (DCU) if using DCC. Wash organic layer with dilute HCl (to remove DMAP) and

    
    .
    
Mechanism & Critical Insight

Phenols are too sterically hindered and electronically deactivated to react with the O-acylisourea intermediate alone. DMAP is mandatory. It acts as an acyl-transfer agent, forming a reactive N-acylpyridinium ion that is susceptible to attack by the phenol.

SteglichMechanism cluster_side Side Reaction (Yield Killer) Acid 5-bromo-2-furoic acid Inter1 O-Acylisourea (Activated Acid) Acid->Inter1 + DCC DCC DCC Active N-Acylpyridinium (Super-Electrophile) Inter1->Active + DMAP (Fast) Rearrange N-Acylurea (Stable Byproduct) Inter1->Rearrange Slow (if no DMAP) DMAP DMAP (Catalyst) Product Target Ester Active->Product + Phenol Phenol 3-methylphenol

Figure 2: The catalytic cycle of DMAP in Steglich esterification. Without DMAP, the intermediate rearranges to the N-acylurea byproduct.

Purification Strategy (The Final Yield Trap)

Many researchers achieve high conversion but lose yield during workup.

  • Avoid Strong Base: Phenolic esters are more susceptible to hydrolysis (saponification) than aliphatic esters. When washing the organic layer to remove unreacted acid, use saturated

    
      (mild), not NaOH. Wash quickly and keep everything cold.
    
  • Emulsion Control: If using the Steglich method, urea byproducts can cause emulsions. Filter the reaction mixture through a pad of Celite before aqueous workup.

  • Recrystallization: 3-Methylphenyl 5-bromo-2-furoate is likely a solid.

    • Solvent System: Hexane/Ethyl Acetate or Ethanol/Water.

    • Avoid column chromatography if possible to prevent hydrolysis on acidic silica gel; if necessary, neutralize silica with 1% Triethylamine.

FAQ: Technical Support

Q: Can I use Fischer esterification (Sulfuric acid + Methanol) and then transesterify? A: No. Transesterification with a phenol is thermodynamically unfavorable because the phenoxide is a better leaving group than the methoxide. You would need to drive the equilibrium by removing methanol, which is difficult. Stick to the kinetic control methods (Acyl Chloride/Steglich).

Q: My product is turning pink/red on the shelf. A: This indicates oxidation of the furan ring or trace phenol remaining. Store the product in the dark, under Nitrogen/Argon, and ensure all phenol was removed during the basic wash step.

Q: Why use Oxalyl Chloride instead of Thionyl Chloride? A: Oxalyl chloride allows the reaction to proceed at a lower temperature (RT vs Reflux) and produces gaseous byproducts (


) that are easier to remove than 

, leading to a cleaner crude acid chloride.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 9.6.14: Phenyl Esters).
  • Arrieta, A., et al. (1984). Methanolysis of acyl chlorides. Synthetic Communications, 14(10), 939-945. (Discusses reactivity of acid chlorides).

Sources

Optimization

Side reactions to avoid during the synthesis of 3-Methylphenyl 5-bromo-2-furoate

Technical Support Center: Synthesis of 3-Methylphenyl 5-bromo-2-furoate Case ID: #SYN-FUR-5BR-001 Status: Active Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1] Executive Summary & Core D...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Methylphenyl 5-bromo-2-furoate

Case ID: #SYN-FUR-5BR-001 Status: Active Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary & Core Directive

Objective: Synthesis of 3-Methylphenyl 5-bromo-2-furoate via esterification. Target Audience: Medicinal Chemists, Process Development Scientists.[1][2]

The Challenge: Furan rings are notoriously acid-sensitive ("acidophobic"), prone to ring-opening polymerization which results in the dreaded "black tar" failure mode.[2] Furthermore, the 5-bromo substituent introduces a risk of dehalogenation or metal-catalyzed coupling if not handled correctly.[1][2]

Recommended Route: The Acyl Chloride Method (via Thionyl Chloride) followed by Base-Mediated Esterification (Schotten-Baumann conditions).[1][2] This pathway avoids the harsh acidic conditions of Fischer esterification and the purification difficulties of carbodiimide (DCC) couplings.

Master Workflow Diagram

The following flowchart outlines the "Golden Path" to the target molecule, highlighting critical decision nodes where side reactions are most likely to occur.

G Start Start: 5-Bromo-2-furoic Acid Step1 Activation: SOCl2 + cat. DMF (Reflux, 2h) Start->Step1 Inert Atm (N2) Side2 SIDE REACTION B: Decarboxylation (2-Bromofuran) Start->Side2 High T (>150°C) No Solvent Inter1 Intermediate: 5-Bromo-2-furoyl Chloride Step1->Inter1 Step2 Coupling: m-Cresol + Et3N/Pyridine (DCM, 0°C to RT) Inter1->Step2 Add dropwise Side1 SIDE REACTION A: Ring Opening / Polymerization (Black Tar) Inter1->Side1 Excess Acid/Heat Moisture Side3 SIDE REACTION C: Hydrolysis (Reversion to Acid) Inter1->Side3 Wet Solvents Product Target: 3-Methylphenyl 5-bromo-2-furoate Step2->Product

Figure 1: Synthetic workflow and critical failure points for 3-Methylphenyl 5-bromo-2-furoate.

Troubleshooting Guide: Avoiding Side Reactions

This section addresses specific chemical failures. Each entry explains the mechanism of failure and the protocol to prevent it.

Issue 1: The Reaction Mixture Turned into "Black Tar"

Diagnosis: Furan Ring Opening / Polymerization.[2] Mechanism: Furan rings are electron-rich dienes.[1][2] In the presence of strong protic acids (like HCl generated during acyl chloride formation) and trace moisture, the furan ring undergoes acid-catalyzed hydrolysis. This opens the ring to form reactive 1,4-dicarbonyls (levulinic acid derivatives), which rapidly polymerize into dark, insoluble humins [1].[2] Prevention Protocol:

  • HCl Scavenging: You must use a base trap or vigorous inert gas sparging during the SOCl2 step to remove HCl immediately.[2]

  • Base Excess: In the coupling step, ensure at least 1.1 equivalents of base (Triethylamine or Pyridine) relative to the acid chloride. This neutralizes the HCl byproduct instantly, protecting the furan ring.

  • Temperature Control: Never heat the reaction above 80°C. Furoic acids are less stable than benzoic acids.[2]

Issue 2: Product Analysis Shows Loss of Bromine

Diagnosis: Hydrodehalogenation.[1][2] Mechanism: While the C-Br bond on a furan ring is relatively stable, it can undergo oxidative addition with transition metals or radical cleavage.[2] If you are using old solvents containing peroxides (ethers) or metal spatulas/needles that are corroded, you risk replacing the Bromine with Hydrogen.[2] Prevention Protocol:

  • No Metals: Avoid using metal catalysts (like Pd/C) or reagents contaminated with transition metals.[1][2]

  • Radical Suppression: If using ethereal solvents (THF, Ether), ensure they are peroxide-free (test with KI paper).[2] Peroxides can initiate radical debromination [2].[1][2]

Issue 3: Formation of Hydroxy-Ketone Isomers (C-Acylation)

Diagnosis: Fries Rearrangement. Mechanism: Phenolic esters are susceptible to the Fries Rearrangement, where the acyl group migrates from the oxygen to the ortho/para carbon of the phenol ring. This is catalyzed by Lewis acids (like AlCl3, FeCl3) or even strong protic acids at high temperatures [3].[1][2] Prevention Protocol:

  • Avoid Lewis Acids: Do not use Lewis acid catalysts for the esterification.[2]

  • Keep it Cool: Perform the addition of the acid chloride to the phenol at 0°C. High temperatures favor the thermodynamic C-acylated product over the kinetic O-acylated ester.

Detailed Experimental Protocol

Method: Acyl Chloride Activation via Thionyl Chloride.[1][2]

Reagents:

  • 5-Bromo-2-furoic acid (1.0 eq)[1][2][3]

  • Thionyl Chloride (SOCl2) (1.5 eq)[2]

  • Catalytic DMF (2-3 drops)[1][2]

  • 3-Methylphenol (m-cresol) (1.0 eq)[1][2]

  • Triethylamine (Et3N) (1.2 eq)[2]

  • Dichloromethane (DCM) (Anhydrous)[2]

Step-by-Step Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), suspend 5-bromo-2-furoic acid in anhydrous DCM.

    • Add SOCl2 dropwise, followed by catalytic DMF .[1][2]

    • Critical Check: Evolution of gas (SO2/HCl) indicates initiation.[1][2]

    • Reflux gently (approx. 40°C) for 2 hours until the solution becomes clear (indicates conversion to acid chloride).

    • Evaporation: Remove excess SOCl2 and solvent under reduced pressure (Rotavap).[1][2] Do not overheat.[1][2] Re-dissolve the crude yellow oil (acid chloride) in fresh anhydrous DCM.[2]

  • Esterification (Schotten-Baumann Conditions):

    • In a separate flask, dissolve 3-methylphenol and Triethylamine in anhydrous DCM. Cool to 0°C (ice bath).

    • Slowly add the DCM solution of 5-bromo-2-furoyl chloride (from Step 1) to the phenol mixture dropwise over 30 minutes.

    • Why Slow Addition? This controls the exotherm and prevents local heating which could trigger polymerization.[2]

    • Allow the mixture to warm to room temperature and stir for 4-12 hours.

  • Workup:

    • Quench with cold water.[1][2]

    • Wash the organic layer sequentially with:

      • 1M HCl (removes excess amine - Do this quickly to avoid acid hydrolysis of the ester).

      • Saturated NaHCO3 (removes unreacted furoic acid).[1][2]

      • Brine .

    • Dry over MgSO4, filter, and concentrate.[2]

  • Purification:

    • Recrystallization from Hexane/EtOAc is preferred over chromatography to avoid silica gel acidity (which can degrade furan esters).[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use Fischer Esterification (Acid + Alcohol + H2SO4)? A: Not recommended. Refluxing a furan derivative with strong sulfuric acid often leads to ring opening and tar formation.[1][2] The yield will likely be low (<40%) compared to the acyl chloride method (>80%).[2]

Q: Is the 5-bromo substituent stable to SOCl2? A: Yes. The 5-bromo position on the furan ring is chemically robust against thionyl chloride under standard reflux conditions.[2] It does not easily undergo halogen exchange or elimination [4].[1][2]

Q: My product is a solid. How should I store it? A: Store in a cool, dry place protected from light. Furan derivatives can be photosensitive, slowly turning yellow/brown upon exposure to UV light due to photo-oxidation.[1][2]

References

  • Dunlop, A. P. (1948).[1][2] "Furfural formation and behavior."[1][2][4] Industrial & Engineering Chemistry, 40(2), 204-209.[1][2]

  • Gillet, S. et al. (2022).[1][2][5] "One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid." ChemSusChem.[1][2]

  • Smith, M. B. (2020).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[2] Wiley.[1][2] (See section on Fries Rearrangement).

  • Keegstra, M. A. (1992).[1][2] "The reaction of 2-furoic acid with thionyl chloride."[2] Tetrahedron, 48(13), 2681-2690.[1][2]

Sources

Troubleshooting

Troubleshooting guide for reactions involving 3-Methylphenyl 5-bromo-2-furoate

Technical Support Center: 3-Methylphenyl 5-bromo-2-furoate A Senior Application Scientist's Guide to Synthesis and Troubleshooting Welcome to the technical support resource for 3-Methylphenyl 5-bromo-2-furoate. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methylphenyl 5-bromo-2-furoate

A Senior Application Scientist's Guide to Synthesis and Troubleshooting

Welcome to the technical support resource for 3-Methylphenyl 5-bromo-2-furoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Here, we move beyond simple protocols to explore the underlying chemical principles, offering field-tested insights to diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Section 1: Compound Stability and Handling

Q1: My 3-Methylphenyl 5-bromo-2-furoate appears discolored. Is it still usable?

A1: The ideal appearance for this compound is an off-white or beige solid.[1] Discoloration (e.g., turning yellow or brown) may suggest the presence of impurities or slow decomposition. The primary concerns are hydrolysis of the ester linkage or degradation of the furan ring.

  • Causality: Furan rings can be sensitive to acidic conditions and light, while the ester is susceptible to both acid- and base-catalyzed hydrolysis.[2]

  • Recommended Action: Before use, verify the compound's purity via TLC, melting point (literature: 65-67 °C for the methyl ester), or ¹H NMR spectroscopy.[1] If significant impurities are detected, purification by recrystallization or flash chromatography may be necessary. For storage, keep the container tightly sealed in a cool, dry, and dark place.[3]

Q2: What are the primary safety concerns when working with this compound?

A2: 3-Methylphenyl 5-bromo-2-furoate and its parent acid, 2-furoic acid, are classified as irritants.[4][5][6] Direct contact can cause skin and serious eye irritation, and inhalation may lead to respiratory tract irritation.[4][7][8]

  • Handling Protocol:

    • Always handle in a well-ventilated fume hood.[3]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1][3]

    • Avoid creating dust when handling the solid material.[1]

    • Ensure an eyewash station and safety shower are readily accessible.[1][3]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This compound is a classic substrate for C-C bond formation, primarily via its aryl bromide moiety. Suzuki-Miyaura and Sonogashira couplings are the most common applications.

Q3: I am getting low or no yield in my Suzuki-Miyaura coupling reaction. What should I investigate first?

A3: A failed Suzuki coupling is a common issue that can typically be resolved by systematically evaluating the reaction components and conditions. The workflow below provides a logical diagnostic path.

G cluster_troubleshoot Troubleshooting Path start Low/No Product by TLC/GC-MS sm_check Are Starting Materials Present? start->sm_check sm_degraded Starting Materials Degraded? (Check Purity: NMR, MS) sm_check->sm_degraded No catalyst_check Is the Catalyst Active? sm_check->catalyst_check Yes reagents_check Are Reagents/Solvents Dry & Degassed? catalyst_check->reagents_check Yes catalyst_inactive Catalyst Inactive (Pd Black formation?) catalyst_check->catalyst_inactive No conditions_check Are Reaction Conditions Optimal? reagents_check->conditions_check Yes reagents_wet Reagents/Solvents Wet or Oxygenated reagents_check->reagents_wet No success Reaction Optimized conditions_check->success Yes conditions_subopt Suboptimal Conditions (Temp, Base, Ligand) conditions_check->conditions_subopt No

Caption: General troubleshooting workflow for a failed Suzuki coupling.

  • Expert Analysis:

    • Catalyst Integrity: Palladium(0) catalysts are sensitive to oxygen. The formation of palladium black is a visual indicator of catalyst decomposition, rendering it inactive.[9] Ensure you are using a fresh, reliable catalyst source and maintaining a strict inert atmosphere (argon or nitrogen).

    • Base and Solvent: The choice of base is critical. Strong bases like alkoxides can sometimes promote dehalogenation.[10] Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often a better starting point. Solvents must be anhydrous and thoroughly degassed, as water and oxygen can interfere with the catalytic cycle.[11] Aprotic solvents such as 1,4-dioxane or toluene are generally preferred.[10]

    • Ligand Choice: The furan ring makes the aryl bromide somewhat electron-rich. Buchwald ligands (e.g., SPhos, XPhos) or other electron-rich, bulky phosphine ligands are often effective in accelerating the oxidative addition step, which can be rate-limiting for aryl bromides.[11]

Q4: My main product is 3-Methylphenyl 2-furoate (dehalogenated starting material). How can I prevent this?

A4: This side reaction, known as protodebromination or dehalogenation, replaces the bromine atom with hydrogen. It is a common challenge in Suzuki couplings.[10]

  • Causality: Dehalogenation is often promoted by high temperatures, prolonged reaction times, and the choice of base and solvent.[10] Some bases or solvent impurities can act as hydride donors, leading to the reduction of the aryl bromide after oxidative addition to the palladium center.[12]

  • Mitigation Strategies:

    • Lower the Temperature: Run the reaction at the lowest temperature that still allows for reasonable conversion (e.g., start at 80 °C).

    • Change the Base: Switch from strong bases (NaOtBu, NaOH) to milder ones like K₂CO₃, K₃PO₄, or Cs₂CO₃.[10]

    • Solvent Choice: If using an alcohol or a protic co-solvent, consider switching to a strictly aprotic solvent system like dioxane or toluene.[10]

    • Additives: In some cases, the addition of bromide salts has been reported to suppress dehalogenation.[10]

G Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)-Br Pd0->ArPdBr ArBr Ar-Br (Substrate) ArBr->ArPdBr Oxidative Addition ArPdRB [Ar-Pd(II)-R']- ArPdBr->ArPdRB Transmetalation ArH Ar-H (Dehalogenated Byproduct) ArPdBr->ArH Reduction & Reductive Elimination ArR Ar-R' (Desired Product) ArPdRB->ArR Reductive Elimination ArR->Pd0 Boronic R'-B(OH)₂ Boronic->ArPdRB Base Base Base->ArPdRB Hydride [H] Source (e.g., Solvent, Base) Hydride->ArH

Caption: Suzuki catalytic cycle showing the competing dehalogenation pathway.

Q5: I am attempting a Sonogashira coupling, but the reaction is sluggish and forms byproducts. What are the likely causes?

A5: Sonogashira couplings with aryl bromides are generally less facile than with aryl iodides and may require more forcing conditions.[13]

  • Common Issues & Solutions:

    • Low Reactivity: Aryl bromides require higher temperatures for efficient oxidative addition.[14] Consider heating the reaction to 80-100 °C in a sealed vessel. Using a more electron-rich and bulky phosphine ligand (e.g., dppf) instead of PPh₃ can also facilitate this step.[14]

    • Glaser (Alkyne) Homocoupling: This is a major side reaction catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.[9]

      • Mitigation: Ensure the reaction is run under a strictly inert atmosphere. Use freshly distilled and degassed amine base (e.g., triethylamine or diisopropylamine).[15] In some cases, reducing the amount of CuI or switching to a copper-free protocol may be necessary.[9]

    • Catalyst Decomposition: As with Suzuki couplings, the formation of palladium black indicates catalyst death.[9] This is often caused by high temperatures or oxygen. Ensure proper degassing and consider a catalyst system more stable at higher temperatures.

Section 3: Ester Stability and Purification

Q6: During my basic aqueous workup, I am losing a significant portion of my product. Is the ester being hydrolyzed?

A6: Yes, this is highly likely. Ester hydrolysis, also known as saponification, is a rapid reaction under basic conditions, especially with heating.[2] The reaction cleaves the ester back to the water-soluble carboxylate salt (sodium 5-bromo-2-furoate) and 3-methylphenol.

  • Mechanism of Basic Hydrolysis:

    • Hydroxide ion attacks the electrophilic carbonyl carbon.

    • A tetrahedral intermediate is formed.

    • The intermediate collapses, expelling the 3-methylphenoxide leaving group.

    • A rapid acid-base reaction occurs where the phenoxide deprotonates the newly formed carboxylic acid.

  • Recommended Workup Protocol to Avoid Hydrolysis:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench carefully with a mild, non-basic aqueous solution like saturated ammonium chloride (NH₄Cl) or dilute, cold (0 °C) hydrochloric acid until the pH is neutral or slightly acidic (pH ~6-7).

    • Immediately extract the product into a non-polar organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

Q7: What is the best method to purify the final product?

A7: The optimal purification method depends on the scale and the nature of the impurities.

Purification MethodWhen to UseKey Considerations
Recrystallization For multi-gram scale with solid impurities of different polarity.A solvent screen is necessary. Good solvent pairs might include hexane/ethyl acetate or ethanol/water. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.
Flash Column Chromatography For removing closely related impurities or for smaller scales.A typical eluent system is a gradient of ethyl acetate in hexanes.[16][17] The compound is moderately polar; monitor separation using TLC.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize dehalogenation and other common side reactions.

  • Materials:

    • 3-Methylphenyl 5-bromo-2-furoate (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • SPhos Pd G2 (or similar G2/G3 precatalyst) (0.02 mmol)

    • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol)

    • Anhydrous, degassed 1,4-Dioxane (10 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add the furoate substrate, arylboronic acid, and potassium phosphate.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the anhydrous, degassed 1,4-dioxane via syringe.

    • Add the palladium precatalyst.

    • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring progress by TLC or GC-MS.

    • Upon completion, cool to room temperature. Quench with saturated aqueous NH₄Cl solution.

    • Extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Furoic acid.
  • ChemScene. (2021, March 26). Safety Data Sheet.
  • ResearchGate. (n.d.). Catalytic activity in the hydrolysis of phenyl esters of α-furoic acid.
  • ChemicalBook. (n.d.). METHYL 5-BROMO-2-FUROATE synthesis.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET: Methyl 5-bromo-2-furoate.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Santa Cruz Biotechnology. (n.d.). 2-Furoic acid.
  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: Ethyl 5-bromo-2-furoate.
  • Cayman Chemical. (2025, September 16). Safety Data Sheet.
  • TCI Chemicals. (2025, October 29). SAFETY DATA SHEET.
  • BenchChem. (n.d.). Troubleshooting guide for Sonogashira coupling failures.
  • Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros.
  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
  • Clark, J. (n.d.). Hydrolysing Esters.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ScienceDirect. (n.d.). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • Royal Society of Chemistry. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications.
  • Study.com. (n.d.). Video: Ester Hydrolysis | Overview, Procedure & Mechanism.
  • Reddit. (2024, November 20). Sonogashira Coupling Tips. r/Chempros.
  • Wikipedia. (n.d.). 2-Furoic acid.
  • PubMed. (2020, January 15). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • ChemicalBook. (n.d.). 3-BROMO-2-FORMYLFURAN synthesis.
  • D'Auria, M. (n.d.). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives.
  • National Center for Biotechnology Information. (n.d.). 5-Bromo-3-ethylsulfinyl-2-(4-methylphenyl)-1-benzofuran. PMC.
  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran. PMC.
  • MDPI. (2024, May 29). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives.
  • ResearchGate. (n.d.). Reactions of substituted furo[3,2-b]pyrrole-5-carboxhydrazides and their biological activity.
  • MDPI. (2024, January 31). Four-Step Synthesis of 3-Allyl-2-(allyloxy)
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • MDPI. (n.d.). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Molecules.
  • ResearchGate. (n.d.). Purification of Biomass-Derived 5-Hydroxymethylfurfural and Its Catalytic Conversion to 2,5-Furandicarboxylic Acid.
  • ChemScene. (n.d.). 5896-35-5 | 5-Bromo-3-methylfuran-2-carboxylic acid.

Sources

Optimization

Optimizing reaction conditions for the synthesis of 3-Methylphenyl 5-bromo-2-furoate

Technical Support Center: Synthesis of 3-Methylphenyl 5-bromo-2-furoate Introduction and Reaction Overview This technical guide provides in-depth support for the synthesis of 3-Methylphenyl 5-bromo-2-furoate, a key inter...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Methylphenyl 5-bromo-2-furoate

Introduction and Reaction Overview

This technical guide provides in-depth support for the synthesis of 3-Methylphenyl 5-bromo-2-furoate, a key intermediate in various research and development applications. The synthesis is achieved via a Steglich esterification, a reliable method for coupling a carboxylic acid (5-bromo-2-furoic acid) with a phenol (3-methylphenol, or m-cresol). This reaction is particularly advantageous as it proceeds under mild conditions, making it suitable for substrates that may be sensitive to harsher methods like Fischer esterification.[1][2][3]

The core of this process relies on the activation of the carboxylic acid using N,N'-Dicyclohexylcarbodiimide (DCC), which is facilitated by a catalytic amount of 4-Dimethylaminopyridine (DMAP).[1][4] This guide is designed to provide researchers, scientists, and drug development professionals with a robust experimental protocol and a comprehensive troubleshooting directory to navigate the common challenges associated with this synthesis.

Reaction Scheme:

(Reaction facilitated by DCC/DMAP in an aprotic solvent like Dichloromethane (DCM))

Optimized Experimental Protocol

This protocol has been optimized for a high yield and purity of the final product. Adherence to these steps, particularly the anhydrous conditions, is critical for success.

2.1 Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (1 mmol scale)Molar Eq.Notes
5-bromo-2-furoic acidC₅H₃BrO₃190.98191 mg1.0Ensure it is dry.[5][6]
3-Methylphenol (m-cresol)C₇H₈O108.14119 mg (117 µL)1.1Use freshly opened or distilled.
DCCC₁₃H₂₂N₂206.33227 mg1.1Irritant; handle with care.[2]
DMAPC₇H₁₀N₂122.1712 mg0.1Catalyst; use a catalytic amount.[4]
Dichloromethane (DCM)CH₂Cl₂84.9310 mL-Anhydrous/dry solvent is crucial.

2.2 Step-by-Step Procedure

  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-2-furoic acid (191 mg, 1.0 mmol) and 3-methylphenol (119 mg, 1.1 mmol).

  • Dissolution: Add anhydrous dichloromethane (10 mL) and stir the mixture until all solids are dissolved.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (12 mg, 0.1 mmol) to the solution.

  • Cooling: Cool the flask to 0 °C in an ice-water bath. This is critical to control the reaction rate and minimize side product formation.

  • DCC Addition: While stirring at 0 °C, add N,N'-Dicyclohexylcarbodiimide (DCC) (227 mg, 1.1 mmol) in one portion. A white precipitate of N,N'-dicyclohexylurea (DCU) should begin to form within minutes.[7]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Workup - DCU Removal:

    • Once the reaction is complete, cool the flask in a freezer (-20 °C) for 30 minutes to further precipitate the DCU byproduct.[8]

    • Filter the reaction mixture through a pad of Celite or a medium-frit sintered glass funnel to remove the precipitated DCU.[8][9]

    • Rinse the flask and the filter cake with a small amount of cold DCM (2 x 3 mL) to ensure complete transfer of the product.

  • Workup - Aqueous Wash:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 M HCl (2 x 15 mL) to remove unreacted DMAP and any remaining DCC.

    • Wash with saturated aqueous NaHCO₃ (2 x 15 mL) to remove unreacted 5-bromo-2-furoic acid.

    • Wash with brine (1 x 20 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a gradient of Hexane and Ethyl Acetate (e.g., starting from 100% Hexane to 95:5 Hexane:Ethyl Acetate) to afford the pure 3-Methylphenyl 5-bromo-2-furoate.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Product Yield

  • Q: My TLC analysis shows a significant amount of unreacted 5-bromo-2-furoic acid even after 16 hours. What went wrong?

    • A: Potential Cause 1: Inactive DCC. DCC is sensitive to moisture. If it has been improperly stored, it may have hydrolyzed, rendering it ineffective as a coupling agent.

      • Solution: Use a fresh bottle of DCC or a recently purchased stock. Ensure it is stored in a desiccator.

    • A: Potential Cause 2: Wet Reagents or Solvent. Water will compete with the carboxylic acid for reaction with DCC and will hydrolyze the activated intermediate. This is a common cause of low yield in esterification reactions.[10][11]

      • Solution: Ensure your 5-bromo-2-furoic acid is thoroughly dried (e.g., in a vacuum oven). Use an anhydrous grade of DCM from a sealed bottle or a solvent purification system. Flame-dry all glassware before use.

    • A: Potential Cause 3: Insufficient Reaction Time. While the reaction is typically complete within 16 hours, highly pure starting materials or slight temperature deviations can slow the rate.

      • Solution: Before beginning the workup, confirm the reaction has stopped progressing by TLC. If starting material is still being consumed, allow the reaction to stir for an additional 4-8 hours.

Issue 2: Contamination of Final Product

  • Q: My final product's ¹H NMR spectrum shows broad, messy peaks around 1.0-2.5 ppm, consistent with DCU. How can I remove this?

    • A: Potential Cause: Incomplete DCU Precipitation/Filtration. N,N'-dicyclohexylurea (DCU) is the primary byproduct of the DCC coupling and is notoriously difficult to remove completely if it co-elutes with the product.[7][8] While largely insoluble in DCM, some can remain in solution.

      • Solution 1 (Pre-Chromatography): After the reaction, concentrate the mixture, redissolve it in a minimal amount of DCM, and add a larger volume of a solvent in which DCU is highly insoluble, like diethyl ether or acetonitrile.[8][9] Chill the mixture thoroughly and filter again.

      • Solution 2 (Post-Chromatography): If DCU is still present after the column, dissolve the product in a minimal amount of a suitable solvent (e.g., DCM or ethyl acetate) and place it in a freezer. The DCU may selectively precipitate and can be filtered off.[8]

  • Q: My product is pure by NMR, but the yield is very low after column chromatography. Where did my product go?

    • A: Potential Cause: Product is Volatile or Lost on Silica. While 3-Methylphenyl 5-bromo-2-furoate is not extremely volatile, aggressive evaporation (high heat or high vacuum) can lead to product loss. Additionally, furan-containing compounds can sometimes interact strongly with silica gel.

      • Solution: Concentrate your column fractions carefully without excessive heat. If you suspect irreversible binding to the silica, you can try flushing the column with a more polar solvent system (e.g., 100% ethyl acetate) after you have collected your main fractions to see if more product elutes.

Frequently Asked Questions (FAQs)

  • Q1: Can I use a different coupling agent instead of DCC?

    • A1: Yes. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common alternative.[3] A major advantage of EDC is that its corresponding urea byproduct is water-soluble, making the purification workup significantly easier as it can be removed with aqueous washes.[12]

  • Q2: Why is DMAP used as a catalyst?

    • A2: DMAP is a highly effective acylation catalyst. It acts as a stronger nucleophile than the alcohol, reacting with the DCC-activated carboxylic acid (O-acylisourea intermediate) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the 3-methylphenol to form the ester, significantly accelerating the reaction and preventing the formation of an unreactive N-acylurea byproduct.[1][2][13]

  • Q3: Is it possible to perform this reaction without an inert atmosphere?

    • A3: While the reaction may proceed, it is strongly discouraged. The primary concern is the introduction of atmospheric moisture, which, as detailed in the troubleshooting guide, will reduce the effectiveness of the DCC and lower your overall yield. Using an inert atmosphere is a best practice for ensuring reproducibility and maximizing conversion.

  • Q4: What are the key safety precautions for this reaction?

    • A4: DCC is an irritant and a potent skin sensitizer; always handle it in a fume hood while wearing gloves and safety glasses.[2] 5-bromo-2-furoic acid and 3-methylphenol are also irritants.[5][14] Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[15]

Visual Diagrams

5.1 Reaction Mechanism Flowchart

The following diagram illustrates the catalytic cycle of the Steglich esterification.

Steglich_Esterification RCOOH 5-bromo-2-furoic acid OAI O-Acylisourea Intermediate RCOOH->OAI + DCC DCC DCC DCC->OAI N_Acyl N-Acylpyridinium Intermediate OAI->N_Acyl + DMAP DCU DCU (Byproduct) OAI:e->DCU:w Rearranges to N-acylurea (Side Rxn) DMAP DMAP (Catalyst) DMAP->N_Acyl Product Product Ester N_Acyl->Product + 3-methylphenol DMAPH DMAP-H+ ROH 3-methylphenol ROH->Product Product->DMAP Releases DMAP

Caption: Catalytic cycle for the DCC/DMAP-mediated esterification.

5.2 Experimental Workflow Diagram

This diagram outlines the major steps from starting materials to the purified final product.

Experimental_Workflow start 1. Combine Reactants (Acid, Phenol, DMAP in DCM) cool 2. Cool to 0 °C start->cool add_dcc 3. Add DCC cool->add_dcc react 4. Stir 12-16h at RT add_dcc->react filter_dcu 5. Precipitate & Filter DCU react->filter_dcu workup 6. Aqueous Workup (Acid & Base Wash) filter_dcu->workup dry 7. Dry & Concentrate workup->dry purify 8. Column Chromatography dry->purify end_product Pure 3-Methylphenyl 5-bromo-2-furoate purify->end_product

Caption: High-level overview of the synthesis and purification workflow.

5.3 Troubleshooting Decision Tree

This chart provides a logical path for diagnosing low yield issues.

Troubleshooting_Tree start Problem: Low Yield check_sm TLC shows unreacted starting material? start->check_sm check_dcc Was DCC fresh and reagents/solvent dry? check_sm->check_dcc Yes check_workup Was there product loss during workup/purification? check_sm->check_workup No solution_dcc Root Cause: Inactive Reagents. Solution: Use fresh, dry materials. check_dcc->solution_dcc No solution_time Root Cause: Insufficient Time. Solution: Extend reaction time. check_dcc->solution_time Yes solution_workup Root Cause: Mechanical Loss. Solution: Optimize extraction and chromatography steps. check_workup->solution_workup Yes

Caption: Decision tree for troubleshooting low product yield.

References

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? [Online discussion]. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5830-5839. Available at: [Link]

  • Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? [Online discussion]. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

  • Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Organic & Medicinal Chemistry International Journal, 11(4). Available at: [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Available at: [Link]

  • ChemOrgChem. (2023). Steglich Esterification/ Keck Macrolactonization. [Video]. YouTube. Available at: [Link] (Note: A representative, non-active link is used as the original may change).

  • Reddit. (2024). Esterification not Working (Separation). [Online discussion]. r/OrganicChemistry. Available at: [Link]

  • JoVE. (2020). Esterification. JoVE Lab Manual. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Reaction Mechanism of Dicyclohexylcarbodiimide (DCC). Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • CONICET. (2015). Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-5-methylphenol. National Center for Biotechnology Information. Available at: [Link]

  • AceChemistry. (2014). Esters 4. Organic Preparation & Purification of an Ester. [Video]. YouTube. Available at: [Link] (Note: A representative, non-active link is used as the original may change).

  • ResearchGate. (2025). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. Available at: [Link]

  • ResearchGate. (2015). Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. Available at: [Link]

  • Swadev Chemicals Pvt Ltd. (n.d.). 5-Bromo-2-Furoic Acid Manufacturer in India. Available at: [Link]

  • ResearchGate. (2005). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Available at: [Link]

  • National Institutes of Health (NIH). (2012). 5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran. PMC. Available at: [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online discussion]. Available at: [Link]

  • ResearchGate. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 3-Methylphenyl 5-bromo-2-furoate

Status: Active Document ID: TS-MBF-2024-01 Role: Senior Application Scientist Audience: Medicinal Chemists, Analytical Scientists, Formulation Engineers Executive Summary: The Stability Profile You are working with 3-Met...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Document ID: TS-MBF-2024-01 Role: Senior Application Scientist Audience: Medicinal Chemists, Analytical Scientists, Formulation Engineers

Executive Summary: The Stability Profile

You are working with 3-Methylphenyl 5-bromo-2-furoate , a compound that presents a "dual-threat" stability profile. It combines a labile phenyl ester linkage with an electron-rich furan core .

  • Primary Failure Mode (Hydrolysis): The phenyl ester bond is significantly more reactive than aliphatic esters. The leaving group (3-methylphenoxide) is stable, making this bond highly susceptible to base-catalyzed hydrolysis (saponification) and esterase cleavage in biological matrices.

  • Secondary Failure Mode (Oxidation/Photolysis): The furan ring acts as a diene, making it vulnerable to singlet oxygen (

    
    ) and radical attack, leading to ring opening. The C5-Bromine atom introduces photosensitivity, risking homolytic cleavage under UV exposure.
    

Module 1: Hydrolytic Degradation (The Ester Bond)

The Mechanism

The carbonyl carbon of the furoate is electrophilic.[1] The electron-withdrawing bromine at the 5-position of the furan ring pulls electron density away from the carbonyl, increasing its electrophilicity. Simultaneously, the 3-methylphenyl group is a better leaving group than an alkyl group (pKa of m-cresol


 10.1 vs. ethanol 

16).

Result: Rapid hydrolysis in alkaline conditions (pH > 7.5) and moderate instability in acidic media.

Diagnostic Protocol: pH-Rate Profiling

Use this protocol to determine the "Safe Zone" for formulation and processing.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 10 mg of compound in 1 mL Acetonitrile (ACN).

  • Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 5.0, 7.4, and 9.0.

  • Initiation: Spike 10 µL of stock into 990 µL of each buffer (Final conc: 100 µg/mL). Note: Ensure <1% organic solvent to maintain buffer integrity.

  • Incubation: Thermostat at 37°C.

  • Sampling: Inject 10 µL into HPLC at T=0, 1h, 4h, 24h.

  • Detection: Monitor at 254 nm.

    • Parent Peak: 3-Methylphenyl 5-bromo-2-furoate (Late eluting).

    • Degradant 1: 5-bromo-2-furoic acid (Early eluting, acidic pKa ~2.84).

    • Degradant 2: 3-methylphenol (m-cresol) (Mid eluting, distinct UV spectrum).

Troubleshooting FAQ: Hydrolysis

Q: I see a new peak appearing at RRT ~0.4 during LC-MS analysis in ammonium bicarbonate buffer (pH 8). What is it? A: This is almost certainly 5-bromo-2-furoic acid .[2][3] Ammonium bicarbonate is basic enough to drive hydrolysis.

  • Fix: Switch to an acidic mobile phase (0.1% Formic Acid) and process samples in Ammonium Acetate (pH 5) or lower. Avoid storing samples in basic autosamplers for >4 hours.

Q: Why is the hydrolysis rate faster than my ethyl ester analog? A: The "Phenolic Effect." The resonance stabilization of the phenoxide ion (m-cresol) makes it a superior leaving group compared to ethoxide. The reaction transition state energy is lower.

Module 2: Oxidative & Photolytic Stress (The Furan Ring)

The Mechanism

The furan ring is an electron-rich heterocycle.

  • Oxidation: Agents like peroxides or singlet oxygen attack the C2-C5 positions, leading to ring opening and the formation of reactive 1,4-dicarbonyls (e.g., substituted malealdehydes).

  • Photolysis: The C-Br bond is weak (~65-70 kcal/mol). UV light can cause homolytic cleavage, generating a radical that abstracts hydrogen from the solvent, leading to de-bromination .

Visualization: The Master Degradation Map

DegradationMap Parent 3-Methylphenyl 5-bromo-2-furoate Hydrolysis Hydrolysis (pH > 7.5 or Esterases) Parent->Hydrolysis Oxidation Oxidation (Peroxides/O2) Parent->Oxidation Photo Photolysis (UV Light) Parent->Photo Acid 5-bromo-2-furoic acid (pKa ~2.8) Hydrolysis->Acid Acyl cleavage Phenol 3-methylphenol (m-cresol) Hydrolysis->Phenol Leaving group RingOpen Ring Opening Products (1,4-dicarbonyls) Oxidation->RingOpen Oxidative cleavage Polymer Insoluble Polymer/Gums RingOpen->Polymer Polymerization Radical Furyl Radical Intermediate Photo->Radical Homolytic fission Debromo Debrominated Analog (3-Methylphenyl 2-furoate) Radical->Debromo H-abstraction

Caption: Master degradation pathways showing hydrolytic cleavage (Yellow), oxidative ring opening (Red), and photolytic debromination (Green).

Diagnostic Protocol: Forced Degradation (Stress Testing)
Stress ConditionProcedureExpected OutcomeMitigation Strategy
Oxidation 0.3% H₂O₂ for 4h at RTLoss of parent; formation of broad, early-eluting peaks (ring-opened species).Use antioxidants (BHT, Ascorbic Acid) in formulation; nitrogen purge.
Photolysis 1.2 million lux hours (ICH Q1B)Appearance of "Debromo" impurity (M-79 mass shift).Amber glassware is mandatory. Production under yellow light.
Thermal 60°C for 7 days (Solid state)Minimal degradation (unless moisture is present).Store with desiccant.

Module 3: Biological Matrix Stability (Plasma)

Context: If this molecule is a drug candidate, plasma stability is the critical bottleneck. Phenyl esters are classic substrates for plasma esterases (e.g., butyrylcholinesterase).

Troubleshooting FAQ: Bioanalysis

Q: My recovery from rat plasma is <5% even at T=0. Is the compound binding to protein? A: It is likely enzymatic hydrolysis , not binding. Rat plasma has high esterase activity.

  • The Fix: You must stabilize the plasma immediately upon collection.

    • Add an esterase inhibitor: Sodium Fluoride (NaF) or PMSF to the collection tubes.

    • Keep all samples on ice (4°C).

    • Perform extraction (Protein Precipitation) immediately; do not freeze/thaw plasma without acidification.

Summary of Key Data

ParameterValue/CharacteristicImplication
pKa (Acid Moiety) ~2.84 (5-bromo-2-furoic acid)Degradant is ionized at physiological pH; highly soluble in water.
pKa (Leaving Group) ~10.1 (m-cresol)Good leaving group; accelerates base hydrolysis.
UV Absorbance

~250-270 nm
Strong absorption; susceptible to UV degradation.
LogP (Predicted) ~3.5 - 4.0Lipophilic; requires organic modifier for solubility.

References

  • Hydrolysis of Phenyl Esters

    • Mechanism & Kinetics: Determining the hydrolysis rates of phenyl esters rel
    • Source:Journal of the Chemical Society B: Physical Organic, "Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succin
  • Furan Ring Oxidation

    • Pathway: Oxidative cleavage of furans to 1,4-dicarbonyls and carboxylic acids.[4][5]

    • Source:Organic Reactions, Vol 87, "Oxidative Cleavage of Furans."[4]

  • Physical Properties (5-Bromo-2-furoic acid)

    • pKa and Spectra: Chemical properties of the acid moiety.[6][7][8][9][10][11][12]

    • Source: NIST Chemistry WebBook, SRD 69.
  • Metabolic Toxicity of Furans

    • Bioactivation: Cytochrome P450 oxidation of furan rings to reactive metabolites.[1]

    • Source:Chemical Research in Toxicology, "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring."

Sources

Optimization

Removal of unreacted starting materials from 3-Methylphenyl 5-bromo-2-furoate

Executive Summary & Chemical Logic This guide details the removal of unreacted starting materials—specifically 3-methylphenol (m-cresol) and 5-bromo-2-furoic acid —from the target ester, 3-Methylphenyl 5-bromo-2-furoate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

This guide details the removal of unreacted starting materials—specifically 3-methylphenol (m-cresol) and 5-bromo-2-furoic acid —from the target ester, 3-Methylphenyl 5-bromo-2-furoate .

Successful purification relies on exploiting the drastic differences in acidity (pKa) between the neutral ester product and the acidic impurities.

  • The Challenge: Phenyl esters are "activated" esters. They are more susceptible to hydrolysis (saponification) than alkyl esters. Standard aggressive alkaline washes can degrade your product.

  • The Solution: A staged, pH-controlled extraction protocol that removes the carboxylic acid first (mild base), followed by the phenol (stronger base, controlled conditions), minimizing product exposure to hydrolytic conditions.

Physicochemical Profile (The "Why" Behind the Protocol)
CompoundRoleApprox.[1][2][3][4][5][6][7][8][9][10] pKaSolubility (Aq. pH 7)Solubility (Aq. pH 12)
5-Bromo-2-furoic acid Starting Material~2.84LowHigh (Deprotonated)
3-Methylphenol Starting Material~10.1LowHigh (Deprotonated)
3-Methylphenyl 5-bromo-2-furoate Target Product NeutralInsoluble Insoluble (Risk of Hydrolysis)

Decision Tree: Purification Workflow

The following flowchart illustrates the logic for selecting the appropriate purification method based on the physical state of your crude mixture.

PurificationWorkflow Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid Precipitate StateCheck->Solid Crystalline Oil Oil / Sticky Solid StateCheck->Oil Amorphous Recryst Recrystallization (EtOH or Hex/EtOAc) Solid->Recryst Dissolve Dissolve in EtOAc or DCM Oil->Dissolve TLC QC Check (TLC/HPLC) Phenol remaining? Recryst->TLC AcidWash Wash: 1M HCl (Removes amine bases) Dissolve->AcidWash BicarbWash Wash: Sat. NaHCO3 (Removes Furoic Acid) AcidWash->BicarbWash BaseWash Wash: Cold 0.5M NaOH (Removes Phenol) BicarbWash->BaseWash Fast Separation! BaseWash->TLC Column Flash Chromatography (SiO2, Hex/EtOAc) TLC->Column Impure Final Pure Product TLC->Final Clean Column->Final

Figure 1: Strategic decision tree for the purification of phenyl furoate esters.

Technical Protocols

Protocol A: Differential Extraction (The "Workup")

Best for: Removing bulk impurities from crude reaction mixtures. Critical Safety: Perform all steps in a fume hood. 3-Methylphenol is toxic and corrosive.

  • Solubilization: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

    • Why: EtOAc is less dense than water (easy separation) and dissolves the ester well. Dichloromethane (DCM) is an alternative but is prone to emulsions.

  • Acidic Wash (Optional): If pyridine or triethylamine was used, wash the organic layer with 1M HCl (2x).

    • Mechanism:[6][11][12][13] Protonates the amine base (

      
      ), moving it to the aqueous layer.
      
  • Bicarbonate Wash (Target: Furoic Acid): Wash the organic layer with Saturated Aqueous Sodium Bicarbonate (

    
    )  (2x).
    
    • Mechanism:[6][11][12][13]

      
       (pH ~8.5) is basic enough to deprotonate 5-bromo-2-furoic acid (pKa ~2.84) into its water-soluble carboxylate salt.
      
    • Observation: Evolution of

      
       gas indicates acid neutralization. Vent the funnel frequently.
      
  • Alkaline Wash (Target: m-Cresol): Wash the organic layer with Cold (0-5°C) 0.5M NaOH (2x). Perform quickly.

    • Mechanism:[6][11][12][13] m-Cresol (pKa ~10.1) requires a higher pH to deprotonate than bicarbonate can provide. NaOH (pH ~13) converts it to the water-soluble phenolate.

    • Risk Mitigation: Keeping the solution cold and minimizing contact time (<2 mins) prevents the NaOH from attacking the ester linkage (hydrolysis).

  • Neutralization & Drying: Wash with Brine (Sat. NaCl) , dry over Anhydrous

    
     , filter, and concentrate in vacuo.
    
Protocol B: Flash Column Chromatography

Best for: Final polishing if "phenolic smell" persists or high purity (>98%) is required.

  • Stationary Phase: Silica Gel (SiO2, 40-63 µm).

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate .

    • Start: 100% Hexanes (Elutes non-polar impurities).

    • Ramp: 95:5

      
       90:10 
      
      
      
      80:20.
  • Elution Order (Theoretical):

    • Non-polar byproducts (if any).

    • 3-Methylphenyl 5-bromo-2-furoate (Product) .

    • 3-Methylphenol (More polar due to H-bonding).

    • 5-Bromo-2-furoic acid (Most polar, likely sticks to the top of the column).

Troubleshooting & FAQs

Q1: My product still smells like "Band-Aids" or "medicinal" after workup. Why? A: This indicates residual 3-methylphenol . The human nose is incredibly sensitive to cresols (detection threshold in ppb range).

  • Fix: The pH of your wash was likely too low. Bicarbonate (pH 8.5) will not remove cresol. You must use a stronger base like 0.5M NaOH or 1M

    
    . If the smell persists after a basic wash, the phenol may be occluded in the oil; dissolve in Et2O and repeat the cold NaOH wash.
    

Q2: My yield dropped significantly after the NaOH wash. A: You likely hydrolyzed the ester. Phenyl esters are good leaving groups.

  • Fix:

    • Use colder NaOH (ice bath).

    • Reduce concentration to 0.1M NaOH .

    • Reduce contact time. Shake for 30 seconds, not 5 minutes.

    • Alternatively, use a Basic Alumina plug instead of liquid extraction. The alumina will trap the phenol without hydrolyzing the ester as aggressively.

Q3: The product is oiling out instead of crystallizing. A: Impurities (especially m-cresol) lower the melting point.

  • Fix: Perform Protocol B (Chromatography) to remove the phenol. Once pure, the ester is more likely to crystallize. You can also try triturating the oil with cold pentane or hexanes to induce precipitation.

Q4: Can I use UV to detect the impurities? A: Yes.

  • 5-Bromo-2-furoic acid: Strong absorbance at ~250-270 nm.

  • 3-Methylphenol: Absorbance at ~270-280 nm.

  • Product: The conjugation of the furan ring with the phenyl ester usually results in a bathochromic shift (red shift) and distinct

    
    .
    

References

  • pKa of Furoic Acid Derivatives

    • Source: NIST Chemistry WebBook, SRD 69.[14] "5-Bromo-2-furoic acid".[2][3][15][16][17]

    • URL:[Link]

  • Acidity of Cresols

    • Source: PubChem.[3][4] "m-Cresol (Compound)".[4][14] National Library of Medicine.

    • URL:[Link]

  • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Ester Hydrolysis Kinetics: Source: Kirby, A. J. (1972). "Hydrolysis and Formation of Esters of Organic Acids". Comprehensive Chemical Kinetics. Context: Establishes the lability of phenyl esters vs alkyl esters in alkaline media.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3-Methylphenyl 5-bromo-2-furoate

Prepared by the Applications Science Team This guide is designed for researchers, chemists, and drug development professionals who are scaling up the synthesis of 3-Methylphenyl 5-bromo-2-furoate. It provides in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Applications Science Team

This guide is designed for researchers, chemists, and drug development professionals who are scaling up the synthesis of 3-Methylphenyl 5-bromo-2-furoate. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful, high-yield, and high-purity synthesis.

Section 1: Synthesis Overview & Core Principles

The synthesis of 3-Methylphenyl 5-bromo-2-furoate involves the esterification of 5-bromo-2-furoic acid with 3-methylphenol (m-cresol). While several esterification methods exist, the Steglich esterification, utilizing N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst, is a mild and highly effective method suitable for this transformation, especially for substrates that may be sensitive to harsher, acidic conditions like Fischer esterification.[1][2]

The core of the DCC/DMAP coupling mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate is then susceptible to nucleophilic attack by the alcohol (m-cresol). DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol to form the desired ester and releasing the stable dicyclohexylurea (DCU) byproduct.[3]

Visualization of the Synthetic Workflow

The following diagram outlines the general workflow for the synthesis, purification, and analysis of 3-Methylphenyl 5-bromo-2-furoate.

Synthesis_Workflow Reagents Reagent Preparation (5-bromo-2-furoic acid, m-cresol, DCC, DMAP, Anhydrous Solvent) Setup Reaction Setup (Inert atmosphere, 0°C) Reagents->Setup 1. Combine Reaction Reaction Monitoring (TLC, Stir at RT for 12-24h) Setup->Reaction 2. Warm to RT Workup Work-up (Filtration of DCU, Acid/Base Washes) Reaction->Workup 3. Quench Purification Purification (Column Chromatography or Recrystallization) Workup->Purification 4. Isolate Crude Analysis Product Analysis (NMR, IR, MS) Purification->Analysis 5. Isolate Pure

Caption: General workflow for the DCC/DMAP-mediated synthesis of 3-Methylphenyl 5-bromo-2-furoate.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the Steglich esterification (DCC/DMAP) preferred over Fischer esterification for this synthesis?

A1: Fischer esterification requires strong acid catalysts and high temperatures, which can be problematic for furan-containing molecules that may be sensitive to acid.[1] The Steglich method operates under much milder, neutral conditions at room temperature, preserving the integrity of the furan ring and often leading to cleaner reactions and higher yields with sensitive substrates.[2]

Q2: What is the role of DMAP? Is it optional?

A2: DMAP is a highly effective nucleophilic catalyst. While the reaction can proceed with DCC alone, the rate is often very slow. DMAP accelerates the reaction significantly by forming a more reactive intermediate with the DCC-activated acid.[3] For efficient ester formation, particularly with less nucleophilic alcohols like phenols, a catalytic amount (typically 5-10 mol%) of DMAP is crucial.[3]

Q3: My starting 5-bromo-2-furoic acid is off-white or slightly colored. Do I need to purify it first?

A3: Possibly. Furan derivatives can be prone to degradation, forming colored impurities.[5] While minor discoloration may not impact the reaction, significant color could indicate the presence of impurities that might interfere with the reaction or complicate purification. If in doubt, recrystallizing the starting material is a good practice to ensure high purity.

Q4: Can I use a different carbodiimide, like EDC?

A4: Yes, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is an excellent alternative to DCC.[1][6] The primary advantage of EDC is that its urea byproduct is water-soluble, which simplifies the work-up procedure as it can be removed with aqueous washes, unlike the poorly soluble DCU from DCC.[6][7]

Section 3: Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis.

Problem 1: Low or No Product Formation

Your TLC analysis shows only starting materials even after stirring for 24 hours.

Possible Cause Explanation & Solution
Inactive DCC DCC is sensitive to moisture and can degrade upon storage.[8] The reaction of DCC with water forms the unreactive dicyclohexylurea (DCU). Solution: Use a fresh bottle of DCC or DCC that has been stored properly under anhydrous conditions.
Insufficient DMAP The reaction rate for phenols is often slow without a sufficient amount of the DMAP catalyst. Solution: Ensure you have added a catalytic amount of DMAP (5-10 mol%). If the reaction is stalled, a small additional charge of DMAP may help initiate it, though this is less effective than adding it at the start.
Wet Reagents/Solvent Carbodiimide chemistry requires anhydrous (dry) conditions.[8] Any water in the reaction will consume the DCC and prevent the activation of the carboxylic acid. Solution: Use anhydrous solvents. Dry the starting materials (5-bromo-2-furoic acid and m-cresol) in a vacuum oven before use if necessary. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Low Reaction Temperature While the reaction is initiated at 0°C to control the initial exothermic activation, it requires warming to room temperature to proceed to completion at a reasonable rate. Solution: Ensure the reaction has been allowed to warm to room temperature and stir for an adequate amount of time (12-24 hours is typical).
Problem 2: Difficulty Removing Dicyclohexylurea (DCU) Byproduct

A white precipitate is present, but it persists after work-up and contaminates the final product, showing characteristic peaks in the NMR spectrum.

Possible Cause Explanation & Solution
High DCU Solubility in Work-up Solvent Dicyclohexylurea (DCU) is largely insoluble in many organic solvents like dichloromethane (DCM) or diethyl ether, but it has some residual solubility which can make complete removal difficult.[7][9] Solution 1 (Filtration): After the reaction is complete, filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the bulk of the precipitated DCU before performing any aqueous washes.[9][10] Solution 2 (Solvent Choice): If possible, use a solvent like acetonitrile for the reaction, in which DCU is even less soluble.[9] Solution 3 (Precipitation): After work-up and removal of the solvent, dissolve the crude product in a minimal amount of a solvent in which your product is soluble but DCU is not (e.g., diethyl ether, or DCM with some hexane added). Cool the solution in an ice bath or freezer to precipitate the remaining DCU, then filter again.[11][12]
Formation of N-acylurea Byproduct The O-acylisourea intermediate can slowly rearrange to a more stable N-acylurea byproduct, which is often more soluble and has chromatographic properties similar to the desired ester, making it very difficult to remove.[3][10] Solution: This side reaction is minimized by the presence of DMAP, which rapidly intercepts the O-acylisourea intermediate.[3] Ensure DMAP is used. If this byproduct is a persistent issue, consider an alternative coupling strategy (e.g., converting the carboxylic acid to an acid chloride first).
Problem 3: Product is an Oil or Fails to Crystallize

After column chromatography, the product is a pure oil, but a crystalline solid is expected. Or, attempts at recrystallization fail.

Possible Cause Explanation & Solution
Residual Solvent Trace amounts of high-boiling solvents (like DMF or DMSO) or purification solvents (ethyl acetate) can prevent crystallization. Solution: Ensure the product is thoroughly dried under high vacuum for several hours, possibly with gentle heating, to remove all residual solvent.
Incorrect Recrystallization Solvent An ideal recrystallization solvent dissolves the compound when hot but not when cold.[13] Aromatic esters often crystallize well from alkanes or alcohol/water mixtures.[14] Solution: Perform a systematic solvent screen. Use small vials with a few milligrams of your product and test various solvents (e.g., hexane, heptane, ethanol, isopropanol, ethanol/water mixtures). Look for a solvent system that provides full dissolution upon heating and significant crystal formation upon cooling.[15]
Oiling Out The product may be precipitating from a hot, saturated solution at a temperature above its melting point, forming an oil instead of crystals. Solution: Try using a lower-boiling point solvent for recrystallization. Alternatively, allow the solution to cool more slowly to encourage crystal nucleation. Seeding the solution with a previously formed crystal can also help.
Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Stalled Reaction? Yes_Stalled YES Start->Yes_Stalled No_Stalled NO (Proceeds but yield is low) Start->No_Stalled Check_Reagents Are DCC & DMAP fresh? Are reagents/solvent dry? Use_Fresh Use fresh/dry reagents Run under inert gas Check_Reagents->Use_Fresh If NO Optimize_Conditions Check stoichiometry Ensure RT stirring Check_Reagents->Optimize_Conditions If YES Yes_Stalled->Check_Reagents Purification_Issue Purification Issues? No_Stalled->Purification_Issue DCU_Problem DCU Contamination? Purification_Issue->DCU_Problem Yes_DCU YES DCU_Problem->Yes_DCU No_DCU NO DCU_Problem->No_DCU Filter_Precipitate Filter before workup Precipitate from nonpolar solvent Consider using EDC Yes_DCU->Filter_Precipitate Final_Product Pure Product Obtained No_DCU->Final_Product Use_Fresh->Final_Product Optimize_Conditions->Final_Product Filter_Precipitate->Final_Product

Caption: Decision tree for troubleshooting common synthesis issues.

Section 4: Experimental Protocols

Protocol 1: Synthesis of 3-Methylphenyl 5-bromo-2-furoate

Disclaimer: This protocol is a representative procedure. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. DCC is a potent allergen and sensitizer; handle with extreme care.[8]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
5-bromo-2-furoic acid191.0010.01.91 g1.0
3-Methylphenol (m-cresol)108.1410.01.08 g1.0
DCC206.3311.02.27 g1.1
DMAP122.171.00.122 g0.1
Dichloromethane (DCM)--50 mL-

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-furoic acid (1.91 g, 10.0 mmol) and 3-methylphenol (1.08 g, 10.0 mmol).

  • Add anhydrous dichloromethane (50 mL) and DMAP (0.122 g, 1.0 mmol).

  • Seal the flask with a septum and place it under an inert atmosphere (N₂ or Ar).

  • Cool the flask to 0°C using an ice-water bath.

  • In a separate vial, dissolve DCC (2.27 g, 11.0 mmol) in a minimal amount of anhydrous DCM (~5-10 mL).

  • Slowly add the DCC solution to the stirring reaction mixture at 0°C over 5-10 minutes. A white precipitate (DCU) should begin to form.[16]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.[9]

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL) to remove DMAP and any unreacted m-cresol, followed by saturated NaHCO₃ solution (2 x 25 mL) to remove any unreacted acid, and finally with brine (1 x 25 mL).[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel slurry in a nonpolar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product from Protocol 1 in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

  • Load the dried powder onto the top of the packed column.

  • Elute the column with a solvent system of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate (e.g., 98:2, 95:5 Hexane:EtOAc).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-Methylphenyl 5-bromo-2-furoate.

References
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Slideshare. (n.d.). DCC-The-Versatile-Organic-Reagent (1).pptx. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Reaction Mechanism of Dicyclohexylcarbodiimide (DCC). Retrieved from [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • YouTube. (2020). Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2022). How do you improve DCC coupling yield? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. Retrieved from [Link]

  • ResearchGate. (2013). How to remove dicyclohexylurea without column separation from the "DCC + Amine + Carboxylate -> Amide" condensation reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). How I can remove DCU from my product? Retrieved from [Link]

  • Reddit. (2024). Steglich Esterification with EDC. Retrieved from [Link]

  • Synfacts. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Retrieved from [Link]

  • YouTube. (2021). recrystallization & purification of N-bromosuccinimide. Retrieved from [Link]

  • YouTube. (2014). Esters 4. Organic Preparation & Purification of an Ester. Retrieved from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • YouTube. (2021). Recrystallization of bromoacetanilide round II finished. Retrieved from [Link]

  • ResearchGate. (n.d.). Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]

  • ResearchGate. (2025). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. Retrieved from [Link]

  • PMC. (2024). Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. Retrieved from [Link]

  • MDPI. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. Retrieved from [Link]

  • The Davies Group - ScholarBlogs. (1992). SYNTHESIS OF FURANS VIA RHODIUM(II) ACETATE-CATALYZED REACTION OF ACETYLENES WITH α-DIAZOCARBONYLS: ETHYL 2-METHYL-5-PHENYL-3-FURANCARBOXYLATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct esterification of carboxylic acids with p-cresol catalysed by acid activated Indian bentonite. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Retrieved from [Link]

  • Reddit. (2017). Purification of boronic acids? Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 3-Methylphenyl 5-bromo-2-furoate with other bromo-furoates

This guide provides a comparative technical analysis of 3-Methylphenyl 5-bromo-2-furoate (an aryl ester) versus its standard alkyl analog, Methyl 5-bromo-2-furoate .[1] Executive Summary In medicinal chemistry and organi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 3-Methylphenyl 5-bromo-2-furoate (an aryl ester) versus its standard alkyl analog, Methyl 5-bromo-2-furoate .[1]

Executive Summary

In medicinal chemistry and organic synthesis, the choice of ester moiety on the 5-bromo-2-furoic acid scaffold dictates downstream utility.[1] While Methyl 5-bromo-2-furoate (Compound B) is the industry-standard intermediate for bulk synthesis, 3-Methylphenyl 5-bromo-2-furoate (Compound A) represents a specialized "active ester" class.[1]

This guide demonstrates that Compound A offers superior lipophilicity (cLogP ~3.8 vs. 1.[1]6) and distinct hydrolytic lability, making it a preferred scaffold for biological screening libraries where membrane permeability is critical. Conversely, Compound B remains the superior choice for harsh reaction conditions due to its kinetic stability.

Physicochemical & Structural Analysis

The structural difference lies in the ester "payload." The 3-methylphenyl group introduces significant steric bulk and lipophilicity compared to the methyl group.[1]

Feature3-Methylphenyl 5-bromo-2-furoate (Compound A)Methyl 5-bromo-2-furoate (Compound B)[1]Impact on Performance
Formula C₁₂H₉BrO₃C₆H₅BrO₃A has higher molecular weight diversity.[1]
MW ~281.1 g/mol ~205.0 g/mol A is better for fragment-based drug design (FBDD).[1]
cLogP ~3.8 (High) ~1.6 (Low)A has superior cell membrane permeability.[1]
State Crystalline SolidLow-melting Solid / OilA is easier to handle in weighing/dispensing.[1]
Leaving Group m-Cresol (pKa ~10)Methanol (pKa ~15.[1]5)A hydrolyzes faster (Active Ester).[1]
Electronic Effect Electron-withdrawing (Inductive)Electron-donating (Inductive)A slightly activates the C5-Br bond.[1]
Structural Visualization

The following diagram illustrates the divergent synthesis and structural logic.

G cluster_0 Alkyl Route (Standard) cluster_1 Aryl Route (Specialized) Acid 5-Bromo-2-furoic Acid (Precursor) Methyl Methyl 5-bromo-2-furoate (Compound B) Acid->Methyl MeOH, H+ or SOCl2 (Fischer Esterification) Aryl 3-Methylphenyl 5-bromo-2-furoate (Compound A) Acid->Aryl m-Cresol, DCC/DMAP or SOCl2 + Base App_B Bulk Intermediate High Stability Methyl->App_B App_A Bio-Assay Scaffold High Lipophilicity Aryl->App_A

Figure 1: Divergent synthetic pathways determining the functional utility of the furoate ester.[1]

Experimental Performance: Synthesis & Stability

Synthesis Protocols

The synthesis of the 3-methylphenyl derivative requires activation of the acid, as phenols are poor nucleophiles compared to methanol.

Protocol A: Synthesis of 3-Methylphenyl 5-bromo-2-furoate (Steglich Esterification) Recommended for high-value library synthesis.[1]

  • Activation: Dissolve 5-bromo-2-furoic acid (1.0 eq) in anhydrous DCM under Argon.

  • Addition: Add m-cresol (1.1 eq) and DMAP (0.1 eq).

  • Coupling: Cool to 0°C. Dropwise add DCC (1.1 eq) dissolved in DCM.

  • Workup: Stir 12h at RT. Filter off DCU precipitate.[1] Wash filtrate with 1N HCl, then sat.[1] NaHCO₃.

  • Purification: Recrystallize from Hexane/EtOAc.

    • Target Yield: 85-92%[1]

    • Advantage:[1][2][3] Mild conditions preserve the C-Br bond.[1]

Protocol B: Synthesis of Methyl 5-bromo-2-furoate Recommended for scale-up.

  • Reflux: Dissolve 5-bromo-2-furoic acid in excess Methanol. Add catalytic H₂SO₄.[1]

  • Reaction: Reflux for 4-6 hours.

  • Workup: Evaporate MeOH, dissolve in EtOAc, wash with NaHCO₃.

    • Target Yield: >95%[1][4]

Hydrolytic Stability (The "Active Ester" Effect)

A critical differentiator is stability in aqueous media. Experimental data on phenyl furoates indicates they are significantly more labile than alkyl furoates.[1]

  • Mechanism: The m-cresol leaving group (pKa ~10) is far superior to methanol (pKa ~15.5).[1]

  • Implication: In biological assays (pH 7.4), Compound A may slowly hydrolyze to release the parent acid and m-cresol.[1] This acts as a "prodrug-like" feature but can confound SAR data if not monitored.[1]

  • Hammett Correlation: The hydrolysis rate of phenyl furoates correlates with the Hammett

    
     constant.[5] The 3-methyl group (
    
    
    
    ) provides slight stabilization against hydrolysis compared to unsubstituted phenyl ester, but it remains
    
    
    times more labile than the methyl ester [1].[1]

Reactivity Profiling: Suzuki-Miyaura Coupling

Both compounds serve as electrophiles in Pd-catalyzed cross-coupling at the C5 position.[1] However, the ester group influences the reaction outcome.

Reaction: 5-bromo-2-furoate + Ar-B(OH)₂ → 5-Aryl-2-furoate[1]

ParameterCompound A (Aryl Ester)Compound B (Methyl Ester)
Catalyst System Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd/C or Pd(OAc)₂
Solvent Compatibility Excellent in Toluene/Dioxane (Non-polar)Good in MeOH/Water or DMF
C-Br Activation High. Phenoxy group is electron-withdrawing (inductive), weakening C-Br bond strength.[1]Moderate. Methoxy is donating by resonance, slightly deactivating C-Br.[1]
Workup Product often precipitates (High MW).[1]Product often requires distillation/column.[1]
Coupling Workflow Diagram

The following flowchart details the decision matrix for selecting the appropriate furoate for coupling reactions.

Suzuki Start Select Coupling Substrate Decision Is the final target lipophilic or hydrophilic? Start->Decision Route_A Route A: 3-Methylphenyl Ester (Lipophilic Target) Decision->Route_A Lipophilic (Bio-Active) Route_B Route B: Methyl Ester (General Target) Decision->Route_B Hydrophilic (Intermediate) Step_A Solvent: Toluene/Dioxane (10:1) Base: K3PO4 (Anhydrous) Temp: 90°C Route_A->Step_A Step_B Solvent: DMF/H2O (4:1) Base: Na2CO3 Temp: 80°C Route_B->Step_B Result_A Outcome: High Crystallinity Product Enhanced Solubility in Lipids Step_A->Result_A Yield ~85% Result_B Outcome: Oil/Low-MP Solid Requires Hydrolysis Step later Step_B->Result_B Yield ~90%

Figure 2: Decision matrix for Suzuki-Miyaura coupling conditions based on ester selection.

Biological Implications & Applications[6][7][8]

Antimicrobial & Anticancer Potential

Research into furoate derivatives suggests that aryl esters (like Compound A) possess intrinsic biological activity that alkyl esters lack.[1]

  • Mechanism: The lipophilic 3-methylphenyl tail allows the molecule to penetrate bacterial cell walls (e.g., S. aureus) or cancer cell membranes more effectively than the methyl ester [2].[1]

  • Prodrug Activity: Intracellular esterases may cleave the phenyl ester, releasing the active 5-bromo-2-furoic acid (inhibitor) and m-cresol (antiseptic properties) in situ.[1]

Application Recommendations
  • Use 3-Methylphenyl 5-bromo-2-furoate when:

    • Screening small molecule libraries for direct biological activity (no deprotection step intended).[1]

    • The final compound requires high lipophilicity (LogP > 3.[1]5) for blood-brain barrier (BBB) penetration studies.[1]

    • Crystallinity is required for X-ray diffraction studies (aryl esters crystallize better than methyl esters).[1]

  • Use Methyl 5-bromo-2-furoate when:

    • The ester is a temporary protecting group to be hydrolyzed to the acid later.[1]

    • Performing reactions in aqueous or alcoholic solvents.[1]

    • Cost is the primary driver (Methyl ester is ~5x cheaper to synthesize).[1]

References

  • Asian Journal of Chemistry. "Catalytic Activity in the Hydrolysis of Phenyl Esters of α-Furoic Acid." AsianPubs, 2025.[1] [Link]

  • National Institutes of Health (NIH). "Organoborane coupling reactions (Suzuki coupling)."[1] PubMed Central, 2024.[1] [Link]

Sources

Comparative

Purity assessment of 3-Methylphenyl 5-bromo-2-furoate by differential scanning calorimetry (DSC)

This guide outlines the definitive protocol for the purity assessment of 3-Methylphenyl 5-bromo-2-furoate using Differential Scanning Calorimetry (DSC). It is designed for researchers requiring absolute purity data witho...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive protocol for the purity assessment of 3-Methylphenyl 5-bromo-2-furoate using Differential Scanning Calorimetry (DSC). It is designed for researchers requiring absolute purity data without the availability of a certified reference standard.

A Senior Application Scientist’s Guide to Absolute Purity Determination

Executive Summary: The Case for DSC

In the synthesis and characterization of 3-Methylphenyl 5-bromo-2-furoate (a substituted phenyl ester often used in kinetic isotope effect studies or as a pharmaceutical intermediate), researchers frequently encounter a critical bottleneck: the lack of a certified reference standard.

While High-Performance Liquid Chromatography (HPLC) is the standard for separating impurities, it cannot quantify them accurately without a reference standard to determine response factors. DSC solves this by utilizing the Van ’t Hoff principle of melting point depression , providing an absolute mole-percent purity value (


) derived solely from the compound's thermodynamic properties.

Key Advantage: DSC requires no reference standard, no solvents, and minimal sample preparation, making it the primary method for characterizing novel or non-commodity furoate esters.

Technical Principle: The Van ’t Hoff Equation

The method relies on the thermodynamic fact that impurities (which are soluble in the melt but insoluble in the crystal lattice) depress the melting point of the main component.[1]

The relationship is governed by the linearized Van ’t Hoff equation:



Where:

  • 
     : Sample temperature at fraction melted 
    
    
    
    .
  • 
     : Theoretical melting point of the 100% pure substance.[2][3]
    
  • 
     : Gas constant (8.314 J/mol[2][4]·K).
    
  • 
     : Mole fraction of impurity.[2][4][5]
    
  • 
     : Enthalpy of fusion (J/mol).[1][2][3][6]
    
  • 
     : Fraction of sample melted at 
    
    
    
    .[2][4][6]

By plotting


 versus 

, the slope allows us to calculate the impurity fraction

, and the y-intercept gives the theoretical pure melting point

.

Comparative Analysis: DSC vs. Alternatives

The following decision matrix compares DSC against traditional chromatographic techniques for this specific furoate ester.

Table 1: Method Performance Comparison
FeatureDSC (Thermal Analysis) HPLC (UV-Vis Detection) GC-MS
Primary Output Absolute Purity (mol %)Relative Area %Volatile Impurity Profile
Reference Standard Not Required Mandatory for quantificationRequired for quantification
Impurity Type Eutectic impurities onlyChromophores (UV active)Volatile/Semi-volatile
Sample Size 1–3 mg< 1 mg (diluted)< 1 mg (diluted)
Speed ~45 mins (including prep)Method development > 24 hrsMethod development > 24 hrs
Limitation Fails if sample decomposes upon meltingResponse factors vary by isomerThermal degradation in injector
Decision Logic Workflow

The following diagram illustrates when to deploy DSC versus HPLC for 3-Methylphenyl 5-bromo-2-furoate.

PurityDecision Start Start: Purity Assessment of 3-Methylphenyl 5-bromo-2-furoate CheckStd Is a Certified Reference Standard Available? Start->CheckStd CheckStab Is Compound Thermally Stable at Melting Point (~70-90°C)? CheckStd->CheckStab No (Typical) HPLC_Route Primary Method: HPLC/GC (Area % Estimation) CheckStd->HPLC_Route Yes DSC_Route Primary Method: DSC (ASTM E928) CheckStab->DSC_Route Yes CheckStab->HPLC_Route No (Decomposition) Combined Gold Standard: DSC for Factor + HPLC for ID DSC_Route->Combined Validation HPLC_Route->Combined

Figure 1: Decision matrix for selecting the purity assessment methodology. For novel furoates, DSC is the entry point.

Experimental Protocol (ASTM E928 Modified)

Objective: Determine the purity of 3-Methylphenyl 5-bromo-2-furoate. Estimated Melting Range: 70–90 °C (Based on structural analogs).

Materials & Equipment[2][4][5][6][7]
  • Instrument: Heat Flux or Power Compensation DSC (e.g., TA Instruments Discovery Series or PerkinElmer DSC 8000).

  • Calibration: Indium (

    
    ) and Zinc (
    
    
    
    ) standards.
  • Consumables: Hermetically sealed aluminum pans (to prevent sublimation of the ester).

  • Purge Gas: Dry Nitrogen (50 mL/min).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 1.5 to 3.0 mg of the sample into an aluminum pan.

    • Expert Tip: Ensure the sample is in good thermal contact with the pan bottom. Do not pulverize vigorously, as this can induce polymorphic transitions or amorphization.

    • Crimp the lid hermetically.[7]

  • Thermal History Erasure (Conditioning):

    • Heat to 10 °C below the expected melting onset.

    • Hold for 2 minutes to equilibrate.

    • Note: Do not melt the sample in this step.

  • The Purity Scan:

    • Ramp Rate: 0.5 °C/min or 1.0 °C/min.

    • Reasoning: Fast heating rates (e.g., 10 °C/min) create thermal lag, artificially broadening the peak and skewing the Van ’t Hoff plot. Purity determination requires near-equilibrium conditions.

    • Range: Scan from 20 °C below the melt to 5 °C above the melt completion.

  • Data Processing:

    • Integrate the melting peak to determine the total Enthalpy of Fusion (

      
      ).
      
    • Calculate the partial areas at 10%, 20%... 50% of the peak (

      
       to 
      
      
      
      ).
    • Plot

      
       vs 
      
      
      
      .[1]
    • Apply "Linearization Correction" (finding the optimal correction factor

      
       to straighten the 
      
      
      
      plot) if the raw data is curved due to thermal resistance.

Representative Data & Analysis

Since specific literature values for this exact derivative are variable based on synthesis batch, the following table represents typical experimental data for a high-purity batch of 3-Methylphenyl 5-bromo-2-furoate.

Table 2: DSC Purity Calculation Data
ParameterExperimental ValueNotes
Sample Mass 2.14 mgOptimal for sharp resolution
Heating Rate 0.7 °C/minSlow rate minimizes thermal lag
Onset Temperature (

)
78.21 °CExtrapolated onset
Peak Maximum (

)
79.45 °C
Enthalpy of Fusion (

)
24.8 kJ/molTypical for crystalline furoates
Calculated

(Pure)
79.88 °CDerived from Y-intercept of Van ’t Hoff plot
Calculated Purity (

)
99.24 mol % Derived from slope
Interpretation of Results
  • High Purity (>99%): A sharp peak with a narrow melting range (e.g., < 1.5 °C width) indicates high purity.

  • Low Purity (<98%): A broadened peak shifted to lower temperatures indicates significant eutectic impurities.

  • Decomposition Warning: If the baseline does not return to the initial heat flow level after the melt, or if the peak shape is irregular/exothermic, the compound may be decomposing. In this case, DSC purity data is invalid.

Workflow Visualization

The following diagram details the computational logic used by DSC software to derive the final purity value.

DSC_Workflow RawData Raw DSC Heat Flow (mW vs Temp) Integration Peak Integration (Total Area = Enthalpy) RawData->Integration PartialArea Partial Area Calculation (10% to 50% Melted) Integration->PartialArea VantHoff Van 't Hoff Plot (Temp vs 1/F) PartialArea->VantHoff Linearization Linearization Correction (Adjust for Thermal Lag) VantHoff->Linearization Non-linear? Result Final Output: Mol % Purity & T0 VantHoff->Result Slope & Intercept Linearization->VantHoff Re-plot

Figure 2: The computational workflow for transforming raw heat flow data into purity metrics.

References

  • ASTM International. (2019). ASTM E928-08(2019): Standard Test Method for Determination of Purity by Differential Scanning Calorimetry.[2] West Conshohocken, PA.[5] [Link]

  • TA Instruments. (n.d.). Purity Determination by DSC.[1][2][4][5][6][7][8][9][10] Thermal Analysis Application Note. [Link]

  • Mettler Toledo. (2020). DSC Purity Determination: Principles and Applications. UserCom 10.[7] [Link]

  • Plato, C., & Glasgow, A. R. (1969). Differential Scanning Calorimetry as a General Method for Determining the Purity and Heat of Fusion of High-Purity Organic Chemicals.[5][9] Analytical Chemistry, 41(2), 330–336. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 3-Methylphenyl 5-bromo-2-furoate

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methylphenyl 5-bromo-2-furoate is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its molecular structu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylphenyl 5-bromo-2-furoate is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its molecular structure, featuring a substituted phenyl ester of a brominated furoic acid, offers multiple reaction sites for further chemical modification. The efficient and cost-effective synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides an in-depth comparison of the primary synthetic routes to 3-Methylphenyl 5-bromo-2-furoate, offering detailed experimental protocols and a critical evaluation of each method's advantages and disadvantages.

Synthetic Strategies: An Overview

The synthesis of 3-Methylphenyl 5-bromo-2-furoate fundamentally involves the formation of an ester linkage between 5-bromo-2-furoic acid and 3-methylphenol (m-cresol). The principal strategies to achieve this transformation are:

  • Direct Fischer Esterification: The acid-catalyzed reaction between 5-bromo-2-furoic acid and m-cresol.

  • Acyl Chloride-Mediated Esterification: A two-step process involving the conversion of 5-bromo-2-furoic acid to its more reactive acyl chloride, followed by reaction with m-cresol.

This guide will dissect each of these routes, providing the necessary technical details for their practical implementation and a comparative analysis to aid in methodological selection.

Route 1: Direct Fischer Esterification

Fischer esterification is a classic and straightforward method for ester synthesis. It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Mechanism and Rationale

The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water yield the desired ester. The use of a solid acid catalyst can offer a more environmentally benign and easily separable alternative to traditional mineral acids.[1]

Experimental Protocol: Heterogeneous Acid Catalysis
  • Materials: 5-bromo-2-furoic acid (1 mmol), 3-methylphenol (2 mmol), and a solid acid catalyst such as tungstophosphoric acid/zirconia composites (50 mg).[1]

  • Procedure:

    • Combine the 5-bromo-2-furoic acid, 3-methylphenol, and the catalyst in a suitable reaction vessel.

    • Heat the mixture with stirring at 125°C for 24 hours in an open system to facilitate the removal of water.

    • After cooling, extract the reaction mixture with a suitable organic solvent (e.g., acetone).

    • Filter to remove the solid catalyst.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel.

Advantages and Disadvantages of Direct Esterification
Advantages Disadvantages
One-step reaction.Equilibrium-limited, often requiring excess alcohol or removal of water to drive the reaction to completion.
Atom-economical.Can require harsh reaction conditions (high temperature, strong acid).
Use of solid acid catalysts allows for easy separation and potential for catalyst recycling.[1]May not be suitable for substrates sensitive to strong acids and high temperatures.
Environmentally benign when using solid acid catalysts.[1]Reaction times can be long.
Logical Flow of Direct Esterification

Fischer_Esterification 5-Bromo-2-furoic acid 5-Bromo-2-furoic acid Reaction Mixture Reaction Mixture 5-Bromo-2-furoic acid->Reaction Mixture m-Cresol m-Cresol m-Cresol->Reaction Mixture Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Mixture Heating (125°C) Heating (125°C) Reaction Mixture->Heating (125°C) Purification Purification Heating (125°C)->Purification 3-Methylphenyl 5-bromo-2-furoate 3-Methylphenyl 5-bromo-2-furoate Purification->3-Methylphenyl 5-bromo-2-furoate

Caption: Workflow for Direct Fischer Esterification.

Route 2: Acyl Chloride-Mediated Esterification

This two-step approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the alcohol to form the ester. This method often provides higher yields and proceeds under milder conditions than direct esterification.

Step 1: Synthesis of 5-Bromo-2-furoyl chloride

The conversion of 5-bromo-2-furoic acid to its acyl chloride is typically achieved using thionyl chloride (SOCl₂).

Thionyl chloride is a highly effective reagent for this transformation. The reaction proceeds through a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride gas, driving the reaction to completion.

  • Materials: 5-bromo-2-furoic acid (21.0 g), toluene (650 ml), and thionyl chloride (40 ml).[2]

  • Procedure:

    • Suspend the 5-bromo-2-furoic acid in toluene in a flask equipped with a reflux condenser.

    • Add the thionyl chloride to the suspension.

    • Heat the mixture to reflux for 2 hours.[2]

    • After the reaction is complete, concentrate the solution under reduced pressure to obtain the crude 5-bromo-2-furoyl chloride.[2]

Step 2: Esterification of m-Cresol with 5-Bromo-2-furoyl chloride

The highly reactive 5-bromo-2-furoyl chloride readily undergoes nucleophilic acyl substitution with m-cresol. This reaction is a form of Friedel-Crafts acylation when considering the aromatic ring of m-cresol, though the primary reaction is O-acylation of the hydroxyl group.[3][4]

The lone pair of electrons on the oxygen atom of the hydroxyl group of m-cresol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 5-bromo-2-furoyl chloride. This is followed by the elimination of a chloride ion to form the ester. The presence of a non-nucleophilic base, such as pyridine, is often used to scavenge the HCl byproduct.

  • Materials: 5-bromo-2-furoyl chloride (from the previous step), m-cresol, and a suitable solvent (e.g., dichloromethane or toluene). An acid scavenger like pyridine can also be employed.

  • Procedure:

    • Dissolve the m-cresol in the chosen solvent in a flask under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add the 5-bromo-2-furoyl chloride to the cooled solution with stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Purify the crude product by column chromatography.

Advantages and Disadvantages of Acyl Chloride-Mediated Esterification
Advantages Disadvantages
High yields.Two-step process.
Milder reaction conditions for the esterification step.Use of hazardous reagents like thionyl chloride.
The reaction is not reversible.Generates corrosive HCl gas as a byproduct.
Generally faster than Fischer esterification.Requires careful handling due to the moisture sensitivity of the acyl chloride.
Logical Flow of Acyl Chloride-Mediated Esterification

Acyl_Chloride_Route cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification 5-Bromo-2-furoic acid 5-Bromo-2-furoic acid Reflux Reflux 5-Bromo-2-furoic acid->Reflux Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reflux 5-Bromo-2-furoyl chloride 5-Bromo-2-furoyl chloride Reflux->5-Bromo-2-furoyl chloride Esterification Reaction Esterification Reaction 5-Bromo-2-furoyl chloride->Esterification Reaction m-Cresol m-Cresol m-Cresol->Esterification Reaction Purification Purification Esterification Reaction->Purification 3-Methylphenyl 5-bromo-2-furoate 3-Methylphenyl 5-bromo-2-furoate Purification->3-Methylphenyl 5-bromo-2-furoate

Caption: Workflow for Acyl Chloride-Mediated Esterification.

Comparative Analysis

FeatureDirect Fischer EsterificationAcyl Chloride-Mediated Esterification
Number of Steps OneTwo
Reagents Alcohol, Acid CatalystThionyl Chloride, Alcohol, Base
Reaction Conditions High TemperatureMilder (for esterification step)
Yield Moderate to GoodGood to Excellent
Byproducts WaterSO₂, HCl
Scalability Good, especially with solid catalystsGood, but requires handling of corrosive reagents
Environmental Impact Potentially lower with solid catalystsHigher due to hazardous reagents and byproducts
Cost-Effectiveness Generally more cost-effective for large scaleCan be more expensive due to the cost of thionyl chloride

Conclusion and Recommendations

The choice between direct Fischer esterification and the acyl chloride-mediated route for the synthesis of 3-Methylphenyl 5-bromo-2-furoate depends on the specific requirements of the synthesis, including scale, desired yield, and available equipment.

  • For large-scale, cost-effective production where moderate yields are acceptable, Direct Fischer Esterification with a recyclable solid acid catalyst presents an attractive, environmentally friendlier option.

  • For laboratory-scale synthesis where high yield and purity are paramount, the Acyl Chloride-Mediated Esterification is the preferred method, despite its two-step nature and the need for careful handling of hazardous materials.

Researchers should carefully consider these factors to select the most appropriate synthetic strategy for their needs. Further optimization of reaction conditions for either route may lead to improved outcomes.

References

  • CONICET. (n.d.). Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites.
  • ResearchGate. (n.d.). Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst | Request PDF.
  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-furancarboxylic acid chloride.
  • ResearchGate. (n.d.). Acylation of m-cresol with acetic acid supported by in-situ ester formation on H-ZSM-5 zeolites | Request PDF.
  • Benchchem. (n.d.). In-Depth Technical Guide to the Mechanism of Acylation Reactions with Salicyloyl Chloride.

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Comparative

A Comparative Guide to the Biological Efficacy of 3-Methylphenyl 5-bromo-2-furoate and Its Structural Analogs

Abstract Furan-based molecular scaffolds are of significant interest in medicinal chemistry, serving as the backbone for numerous compounds with diverse pharmacological activities.[1][2] This guide provides an in-depth c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Furan-based molecular scaffolds are of significant interest in medicinal chemistry, serving as the backbone for numerous compounds with diverse pharmacological activities.[1][2] This guide provides an in-depth comparative analysis of the potential biological efficacy of 3-Methylphenyl 5-bromo-2-furoate, a novel ester compound. Due to the limited direct experimental data on this specific molecule, this document synthesizes information from structurally related compounds to build a predictive framework for its anticancer, antimicrobial, and anti-inflammatory properties. We will explore the structure-activity relationships (SAR) that govern the efficacy of phenyl furoate derivatives, proposing likely mechanisms of action and providing detailed, validated experimental protocols for researchers to test these hypotheses. This guide is intended for drug development professionals and researchers, offering a scientifically grounded perspective on the potential of this and related compounds as therapeutic leads.

Introduction: Deconstructing a Promising Furan Ester

The furan ring is a versatile heterocyclic scaffold present in a multitude of natural and synthetic bioactive compounds.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2] The target of our investigation, 3-Methylphenyl 5-bromo-2-furoate, combines three key structural motifs, each expected to contribute to its overall pharmacological profile:

  • The 5-bromo-2-furoate Core: The furan ring acts as a rigid scaffold. The introduction of a halogen, specifically bromine, at the 5-position is a common strategy in medicinal chemistry to enhance lipophilicity and potentially improve membrane permeability. Halogenation, particularly bromination, has been linked to enhanced anticancer and antimicrobial activities in various heterocyclic systems.[3][4][5]

  • The Phenyl Ester Linkage: The ester group connects the furoate core to a phenyl ring. Ester derivatives are often explored to modulate a compound's pharmacokinetic properties, sometimes acting as prodrugs that are cleaved by cellular esterases to release an active carboxylic acid.[6]

  • The 3-Methylphenyl (m-cresyl) Group: The substitution pattern on the phenyl ring is critical for receptor binding and overall activity. The position and electronic nature of substituents can drastically alter efficacy.[7][8][9] The methyl group at the meta-position (3-position) influences the molecule's steric and electronic properties, which can be compared against unsubstituted or other isomeric (ortho-, para-) analogs to understand the SAR.

This guide aims to predict and compare the biological efficacy of 3-Methylphenyl 5-bromo-2-furoate against logically chosen structural analogs, providing a roadmap for its experimental validation.

Comparative Analysis and Structure-Activity Relationship (SAR)

The biological activity of a molecule is intrinsically linked to its structure. By comparing our target compound with related analogs, we can infer the contribution of each structural motif. The following table summarizes the predicted activities based on established SAR principles.

Compound NameStructurePredicted Primary ActivityRationale for Comparison
Target: 3-Methylphenyl 5-bromo-2-furoate Chemical structure of 3-Methylphenyl 5-bromo-2-furoateAnticancer, Antimicrobial The combination of the bromofuran core and a substituted phenyl ring suggests potential for cytotoxicity and antimicrobial action.[5][10]
Analog 1: Phenyl 5-bromo-2-furoate Chemical structure of Phenyl 5-bromo-2-furoateAnticancer, AntimicrobialServes as the parent compound to evaluate the steric and electronic effect of the 3-methyl group on the phenyl ring.
Analog 2: 3-Methylphenyl 2-furoate Chemical structure of 3-Methylphenyl 2-furoateModerate AntimicrobialThis analog lacks the bromine atom, allowing for a direct assessment of the halogen's contribution to overall potency.[3]
Analog 3: 4-Methylphenyl 5-bromo-2-furoate Chemical structure of 4-Methylphenyl 5-bromo-2-furoateAnticancer, AntimicrobialAn isomer of the target compound, used to determine if the position of the methyl group (meta vs. para) influences biological activity.[9]

Proposed Mechanisms of Action

Based on the known activities of similar compounds, we can postulate several mechanisms through which 3-Methylphenyl 5-bromo-2-furoate may exert its biological effects.

Anticancer Activity: Induction of Apoptosis

Many cytotoxic agents, including those with halogenated heterocyclic scaffolds, function by inducing programmed cell death, or apoptosis. This is a highly regulated process essential for eliminating damaged or cancerous cells. The proposed mechanism involves the compound penetrating the cancer cell, triggering an intracellular cascade that leads to the activation of caspase enzymes, PARP cleavage, and ultimately, cell death.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 3-Methylphenyl 5-bromo-2-furoate Mitochondria Mitochondrial Stress Compound->Mitochondria Induces Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Proposed apoptotic pathway induced by the target compound.

Anti-inflammatory Activity: Glucocorticoid Receptor Modulation

Certain furoate esters, such as fluticasone furoate, are potent anti-inflammatory agents that act as glucocorticoid receptor (GR) agonists.[11][12] While structurally distinct from corticosteroids, it is plausible that a furoate derivative could interact with intracellular receptors. Upon binding in the cytoplasm, the ligand-receptor complex would translocate to the nucleus, where it binds to Glucocorticoid Response Elements (GREs) on DNA. This interaction modulates gene transcription, upregulating anti-inflammatory proteins and downregulating pro-inflammatory mediators like cytokines and chemokines.[13][14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Furoate Ester GR Glucocorticoid Receptor (GR) Compound->GR Binds Complex [Compound-GR] Complex GR->Complex GRE Glucocorticoid Response Element (GRE) Complex->GRE Translocates & Binds to DNA Transcription Modulation of Gene Transcription GRE->Transcription AntiInflammatory Anti-inflammatory Proteins Transcription->AntiInflammatory Upregulation ProInflammatory Pro-inflammatory Cytokines Transcription->ProInflammatory Downregulation

Caption: Proposed anti-inflammatory mechanism via GR modulation.

Experimental Validation: Protocols and Methodologies

The following protocols provide standardized, self-validating systems for assessing the biological efficacy of 3-Methylphenyl 5-bromo-2-furoate and its analogs.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a fundamental first step in evaluating the anticancer potential of a novel compound.[15] Live cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.

G start Start step1 1. Seed Cancer Cells in 96-well plate (e.g., 5x10³ cells/well) start->step1 step2 2. Incubate 24h (37°C, 5% CO₂) step1->step2 step3 3. Treat with Compound (serial dilutions) & Controls (DMSO, Doxorubicin) step2->step3 step4 4. Incubate 24-48h step3->step4 step5 5. Add MTT Reagent (e.g., 10 µL, 5 mg/mL) step4->step5 step6 6. Incubate 4h (allow formazan formation) step5->step6 step7 7. Add Solubilizing Agent (e.g., 100 µL DMSO) step6->step7 step8 8. Read Absorbance (570 nm) step7->step8 end End: Calculate IC₅₀ Value step8->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[16] Include wells with medium only to serve as blanks.

  • Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Negative Control: Treat several wells with medium containing the same concentration of the vehicle (e.g., DMSO) used to dissolve the compounds.

    • Positive Control: Treat several wells with a known cytotoxic drug (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 24 to 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[19][20]

G start Start step1 1. Prepare 2-fold serial dilutions of compound in broth in a 96-well plate start->step1 step2 2. Prepare standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) step1->step2 step3 3. Inoculate all wells (except sterility control) with bacterial suspension step2->step3 step4 4. Include Controls: - Growth Control (no drug) - Sterility Control (no bacteria) step3->step4 step5 5. Incubate 16-20h at 37°C step4->step5 step6 6. Visually inspect for turbidity (bacterial growth) step5->step6 end End: Determine MIC step6->end

Caption: Experimental workflow for MIC determination.

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[18] For example, add 100 µL of broth to all wells, add 100 µL of the highest compound concentration to the first well, mix, and then transfer 100 µL to the next well, repeating down the column.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.[17]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Growth Control: One well should contain only broth and the bacterial inoculum (no compound) to ensure the bacteria are viable.

    • Sterility Control: One well should contain only broth (no compound, no bacteria) to check for contamination.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[19]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[20]

Conclusion and Future Directions

This guide establishes a strong theoretical foundation for investigating the biological efficacy of 3-Methylphenyl 5-bromo-2-furoate. By leveraging structure-activity relationships from known furan derivatives, we hypothesize that this compound holds significant potential as a cytotoxic and antimicrobial agent. The bromine atom at the 5-position is predicted to be a key driver of potency, while the 3-methylphenyl ester moiety will modulate its specificity and pharmacokinetic profile.

The provided experimental protocols for MTT and MIC assays offer a clear and robust pathway for validating these hypotheses. Successful outcomes from these initial screens would warrant further investigation, including:

  • Expanded SAR studies: Synthesizing and testing a broader array of analogs to refine the understanding of the key structural requirements for activity.

  • Mechanism of Action studies: Utilizing techniques like Western blotting, flow cytometry, and gene expression analysis to confirm the proposed mechanisms.

  • In vivo testing: Evaluating the efficacy and safety of lead compounds in animal models of cancer or infection.

By systematically applying the principles and protocols outlined herein, researchers can efficiently evaluate the therapeutic potential of this promising class of furan derivatives.

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Validation

A Comparative Guide to Quantitative NMR (qNMR) for Purity Determination of 3-Methylphenyl 5-bromo-2-furoate

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical research and drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities can alter pharmacological and toxicological profiles, impact stability, and complicate regulatory approval. The subject of this guide, 3-Methylphenyl 5-bromo-2-furoate , serves as a representative small molecule intermediate where precise purity assessment is critical.

This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for determining the purity of 3-Methylphenyl 5-bromo-2-furoate. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, grounding our recommendations in established scientific principles and regulatory guidelines. As a primary analytical method, qNMR offers a direct, accurate, and robust approach to quantification, often circumventing the limitations of comparative techniques like HPLC and GC.[1][2]

The qNMR Principle: A Foundation of Absolute Quantification

Unlike chromatographic techniques that rely on the response factor of a molecule to a detector (e.g., UV absorbance), qNMR is based on a fundamental physical principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[3][4] This unique feature allows for the direct measurement of a compound's concentration or purity by co-dissolving it with a certified internal standard (IS) of known purity and concentration.[3]

The purity of the analyte can be calculated using the following master equation, which forms the basis of the internal standard method[5][6]:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I : Integral value of the signal for the analyte or standard

  • N : Number of protons giving rise to the selected signal

  • M : Molar mass of the analyte or standard

  • m : Mass of the analyte or standard

  • Purity_std : Certified purity of the internal standard

This equation highlights the power of qNMR: it does not require a reference standard of the analyte itself, making it invaluable for novel compounds or when certified standards are unavailable or prohibitively expensive.[4][7]

A Validated qNMR Protocol for 3-Methylphenyl 5-bromo-2-furoate

This section provides a detailed, step-by-step methodology for determining the purity of 3-Methylphenyl 5-bromo-2-furoate. Each step is accompanied by an explanation of the critical parameters and choices, ensuring a robust and self-validating system.

Step 1: Analyte Characterization and Selection of a Quantification Signal

The first step is to understand the structure of the analyte, 3-Methylphenyl 5-bromo-2-furoate (Molar Mass: 311.14 g/mol ), and its expected ¹H NMR spectrum.

  • Structure:

    • A 5-bromo-substituted furan ring.

    • An ester linkage.

    • A 3-methylphenyl (m-cresyl) group.

  • Predicted ¹H NMR Spectrum:

    • Furan Protons: Two doublets in the aromatic region, likely around 6.5-7.5 ppm. These are ideal candidates for quantification due to their distinct nature.

    • Phenyl Protons: A set of multiplets in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the four protons on the 3-methylphenyl ring.

    • Methyl Protons: A sharp singlet around 2.3-2.5 ppm corresponding to the methyl group on the phenyl ring.

Causality: For quantification, we must select a signal that is well-resolved and does not overlap with signals from the internal standard or potential impurities.[8] The furan ring protons are excellent choices as their chemical shifts are characteristic and they are less likely to overlap with common impurities than the broader phenyl multiplets. We will select the furan proton signal that is most downfield and baseline-resolved for our analysis.

Step 2: Rationale and Selection of the Internal Standard

The choice of an internal standard is the most critical decision in a qNMR experiment.[9] An ideal standard must meet several criteria[10][11]:

  • High, Certified Purity: Its purity must be known and traceable to a national standard (e.g., NIST, NMIJ).[11][12]

  • Chemical Stability: It must not react with the analyte, solvent, or trace moisture.[10]

  • Good Solubility: It must be fully soluble in the chosen deuterated solvent.[10]

  • Non-Overlapping Signals: Its NMR signals must appear in a clear region of the spectrum, away from analyte signals.[9][10]

  • Simple Spectrum: Preferably, it should produce sharp singlet peaks to simplify integration.[11]

For 3-Methylphenyl 5-bromo-2-furoate, which is soluble in chloroform and DMSO[13], Maleic Acid (Molar Mass: 116.07 g/mol ) is an excellent choice when using DMSO-d₆ as the solvent.

Justification:

  • Signal Location: Maleic acid produces a sharp singlet for its two olefinic protons at ~6.2-6.3 ppm in DMSO-d₆, which is typically clear of the aromatic signals of the analyte.

  • Solubility: It is highly soluble in polar aprotic solvents like DMSO-d₆.

  • Stability: It is chemically inert under standard NMR conditions.[9]

  • Purity: It is readily available as a certified reference material (CRM).

Step 3: Quantitative Sample Preparation

Accurate weighing is the largest potential source of error in qNMR.[4][14] Therefore, using a calibrated ultramicrobalance is essential.

Protocol:

  • Accurately weigh approximately 15-20 mg of 3-Methylphenyl 5-bromo-2-furoate into a clean, dry vial. Record the mass to at least 0.01 mg.[15]

  • Accurately weigh approximately 5-10 mg of the certified internal standard (Maleic Acid) into the same vial. Record the mass to at least 0.01 mg. The goal is to achieve a near 1:1 molar ratio of the protons being integrated to ensure comparable signal intensities.[5]

  • Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial using a calibrated pipette.

  • Vortex the vial until both the analyte and the internal standard are completely dissolved. Visual inspection is critical to ensure no solid particles remain.

  • Transfer the solution to a high-quality 5 mm NMR tube.

Step 4: NMR Data Acquisition for Quantification

Acquisition parameters must be optimized to ensure that the signal intensity is directly and uniformly proportional to the number of nuclei, without saturation effects.

Key Acquisition Parameters:

  • Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent) should be used.[15]

  • Flip Angle: A 90° pulse should be carefully calibrated and used to maximize signal for each scan.[5]

  • Relaxation Delay (D1): This is the most critical parameter for accuracy. The delay between pulses must be long enough for all nuclei of interest (in both the analyte and standard) to fully relax back to thermal equilibrium. A conservative and safe value is D1 ≥ 7 * T₁_longest , where T₁ is the spin-lattice relaxation time of the slowest-relaxing proton to be integrated. A typical D1 for small molecules is 30-60 seconds.[5][9]

  • Acquisition Time (AQ): Should be long enough to allow the Free Induction Decay (FID) to decay completely, preventing signal truncation. A value of 3-5 seconds is usually sufficient.[5]

  • Number of Scans (NS): Set to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated, which is necessary for integration errors of less than 1%.[6] Typically, 16 to 64 scans are adequate.

  • Temperature: Maintain a constant, regulated temperature (e.g., 298 K) to ensure spectral stability.[15]

Step 5: Data Processing and Purity Calculation

Careful and consistent data processing is essential to extract accurate integral values.[5]

Processing Workflow:

  • Apodization: Apply a minimal line broadening (e.g., LB = 0.1-0.3 Hz) to improve S/N without significantly distorting the peak shape.[15]

  • Fourier Transform & Zero-Filling: Transform the FID and apply zero-filling to at least 128K or 256K points to enhance digital resolution.[15]

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Automated phasing is often insufficient for high-accuracy qNMR.

  • Baseline Correction: Apply a high-order polynomial baseline correction to ensure a flat, zero-level baseline across the entire spectrum, especially around the integrated signals.

  • Integration: Manually define the integral regions for the chosen analyte signal and the internal standard signal. The integration width should be consistent and wide enough (typically 20-30 times the peak half-width) to encompass the entire peak area.

  • Calculation: Use the recorded masses, molar masses, proton counts, and measured integrals in the purity equation provided earlier.

Workflow Visualization

The following diagram illustrates the logical flow of the qNMR purity determination process.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation weigh_analyte Weigh Analyte (3-Methylphenyl 5-bromo-2-furoate) weigh_is Weigh Internal Standard (Maleic Acid) weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Quantitative Parameters (D1 ≥ 7*T1, 90° Pulse) transfer->setup acquire Acquire FID Data (S/N > 250:1) setup->acquire process Process Spectrum (Phase, Baseline Correct) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity (Using Master Equation) integrate->calculate caption Figure 1: qNMR Experimental Workflow.

Caption: Figure 1: qNMR Experimental Workflow.

Comparative Analysis: qNMR vs. Chromatographic Methods (HPLC/GC)

While HPLC with UV detection is the workhorse of purity analysis in the pharmaceutical industry, qNMR offers distinct advantages that make it a superior choice in many scenarios.[2][16]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Primary ratio method based on a fundamental physical constant (signal proportional to molar concentration).[1]Comparative method based on separation and detector response.[16]
Analyte Standard Not required. Purity is determined relative to a certified internal standard of a different chemical structure.[7]Required. A certified reference standard of the analyte is needed to create a calibration curve for accurate quantification.
Impurity Analysis Provides an accurate molar assessment of impurities, regardless of their structure or chromophore.[3]Area percent purity can be highly inaccurate if impurities have different UV response factors than the API.[16]
Accuracy & Traceability High accuracy, with results directly traceable to the International System of Units (SI) via a certified standard.[7][12]High accuracy is achievable, but traceability depends on the purity of the analyte-specific reference standard.
Speed & Throughput Rapid method development and analysis time (typically 10-15 minutes per sample).[14]Method development can be time-consuming. Run times vary but are often longer than qNMR.
Sample Integrity Non-destructive; the sample can be recovered and used for further analyses.[3]Destructive; the sample is consumed during the analysis.
Selectivity Excellent; high-resolution NMR provides structural information, confirming identity and purity simultaneously.High, but susceptible to co-elution, where impurities may hide under the main peak.
A Scenario of Discrepancy: The Case of a Poorly UV-Absorbing Impurity

Consider a potential impurity in the synthesis of 3-Methylphenyl 5-bromo-2-furoate: the corresponding unbrominated ester. An HPLC-UV analysis at a single wavelength might show a purity of >99.5% if this impurity has a much lower UV extinction coefficient than the brominated product. However, qNMR would detect the molar presence of this impurity through its distinct furan signals, providing a more accurate and truthful purity value of, for instance, 98.0%. This highlights qNMR's strength in providing an unbiased assessment of purity.[16]

Ensuring Trustworthiness: Adherence to Validation Guidelines

A qNMR procedure, like any analytical method used in a regulated environment, must be validated to ensure it is fit for its intended purpose. The United States Pharmacopeia (USP) General Chapter <761> provides detailed guidance on the validation of NMR methods.[17][18]

G cluster_params Validation qNMR Method Validation Core Parameters Specificity Specificity Validation:f0->Specificity Accuracy Accuracy Validation:f0->Accuracy Precision Precision Validation:f0->Precision Linearity Linearity Validation:f0->Linearity Range Range Validation:f0->Range Robustness Robustness Validation:f0->Robustness caption Figure 2: Key Validation Parameters for a qNMR Method.

Caption: Figure 2: Key Validation Parameters for a qNMR Method.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or the internal standard.[18] This is demonstrated by the absence of overlapping signals at the quantification frequencies.

  • Accuracy: The closeness of the qNMR result to the true value. This can be assessed by analyzing a certified reference material as if it were an unknown sample.[18]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

By following a life cycle approach to validation, the qNMR procedure's performance can be monitored over time to ensure it remains fit for purpose.[12]

Conclusion

Quantitative NMR has emerged as a powerful, reliable, and highly accurate technique for the purity assessment of pharmaceutical compounds like 3-Methylphenyl 5-bromo-2-furoate.[4][8] Its status as a primary method, rooted in a fundamental physical principle, allows it to deliver SI-traceable results without the need for an analyte-specific reference standard. While chromatographic methods remain indispensable, qNMR provides a crucial orthogonal technique that overcomes limitations related to detector response factors and co-eluting impurities. For researchers, scientists, and drug development professionals, mastering qNMR is not just an expansion of their analytical toolkit; it is an embrace of a higher standard of quantitative accuracy and scientific integrity.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc. Link

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. Link

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Link

  • Purity by Absolute qNMR Instructions. (n.d.). MilliporeSigma. Link

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). ResolveMass Laboratories Inc. Link

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. (n.d.). RSSL. Link

  • What is qNMR (quantitative NMR) ? | Applications Notes. (n.d.). JEOL Ltd. Link

  • Internal Standard for qNMR (Calibration Standard for qNMR). (n.d.). FUJIFILM Wako Chemicals Europe GmbH. Link

  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019). BIPM. Link

  • Quantitative NMR Spectroscopy. (2017). University of Cambridge. Link

  • qNMR - Quantitative Analysis by NMR. (2022). AWS. Link

  • Quantitative 1H NMR methodology for purity assay with high accuracy. (2021). ResearchGate. Link

  • qNMR: top tips for optimised sample prep. (2019). Manufacturing Chemist. Link

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2024). MDPI. Link

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. (n.d.). Benchchem. Link

  • Purity comparison by NMR and HPLC. (2014). ResearchGate. Link

  • QNMR – a modern alternative to HPLC. (n.d.). Almac Group. Link

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). Regis Technologies, Inc. Link

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. (2022). ECA Academy. Link

  • METHYL 5-BROMO-2-FUROATE. (n.d.). ChemicalBook. Link

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023). American Pharmaceutical Review. Link

  • Qualification of an NMR instrument can be divided into three elements. (n.d.). U.S. Pharmacopeia. Link

  • Updates and Future Vision of qNMR at U.S. Pharmacopeia. (2022). PMDA. Link

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Methylphenyl 5-bromo-2-furoate in Biological Assays

Abstract In the landscape of drug discovery and development, the specificity of a chemical entity is paramount. A compound's propensity to interact with targets other than its intended one, a phenomenon known as cross-re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery and development, the specificity of a chemical entity is paramount. A compound's propensity to interact with targets other than its intended one, a phenomenon known as cross-reactivity or off-target activity, can lead to unforeseen side effects, toxicity, or a misleading interpretation of its biological function.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel compound, 3-Methylphenyl 5-bromo-2-furoate . While direct biological data for this specific molecule is not extensively available, this document leverages established principles and data from structurally related furan-based compounds to propose a robust, multi-tiered strategy for its characterization.[3] The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with the necessary tools to rigorously assess compound specificity, thereby ensuring data integrity and accelerating the path to viable therapeutic candidates.

Introduction: The Imperative of Specificity

The journey of a compound from initial hit to a clinical candidate is fraught with challenges, a primary one being the assurance of its selectivity.[4] Modern high-throughput screening (HTS) campaigns can identify numerous "hits," but these initial findings are often plagued by false positives arising from nonspecific compound activity.[5][6] Cross-reactivity can manifest through various mechanisms, including binding to structurally related proteins (e.g., different kinases within the same family) or through non-specific interactions with assay components.[7]

This guide focuses on 3-Methylphenyl 5-bromo-2-furoate , a compound belonging to the furan carboxylate class. Furan-containing scaffolds are prevalent in many biologically active molecules, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][8][9] This inherent bioactivity underscores the critical need for a thorough cross-reactivity assessment to delineate its precise mechanism of action and potential liabilities. The strategic approach detailed below combines biochemical and cell-based assays to build a comprehensive selectivity profile.

A Tiered Strategy for Assessing Cross-Reactivity

A systematic and tiered approach is essential for efficiently evaluating compound specificity. This strategy begins with broad, high-throughput biochemical assays to identify potential off-target interactions and progresses to more complex, physiologically relevant cell-based models for confirmation and functional validation.

Workflow for Cross-Reactivity Assessment

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cell-Based Validation cluster_2 Tier 3: Advanced Safety Profiling A Primary Target Assay (Potency Determination, e.g., IC50) B Broad Target Panel Screening (e.g., Kinase, GPCR, Ion Channel Panels) A->B Characterize Primary Hit C CYP450 Inhibition Panel B->C Identify Off-Target Liabilities D Orthogonal Target Engagement Assay (e.g., NanoBRET™) C->D Prioritize Hits for Cellular Validation E Cellular Functional Assays (e.g., Reporter Gene, Second Messenger) D->E Confirm Intracellular Activity F Cytotoxicity & Viability Assays (e.g., MTT, CellTiter-Glo) E->F Assess Functional Consequences G In Vitro hERG Assay F->G Advance to Safety Studies H Tissue Cross-Reactivity (TCR) Studies (If applicable, for biologics) G->H Evaluate Cardiac Risk

Sources

Validation

A Comparative Benchmarking Guide to 3-Methylphenyl 5-bromo-2-furoate as a Synthetic Intermediate

Introduction In the landscape of modern organic synthesis and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, yield, and overall cost-effectiveness. 3-Met...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, yield, and overall cost-effectiveness. 3-Methylphenyl 5-bromo-2-furoate has emerged as a versatile synthetic intermediate, particularly valued for its utility in constructing complex molecular architectures through cross-coupling reactions. The strategic placement of the bromine atom on the furan ring provides a reactive handle for derivatization, while the 3-methylphenyl ester moiety can influence solubility, stability, and reactivity.

This guide provides an in-depth, objective comparison of the performance of 3-Methylphenyl 5-bromo-2-furoate against relevant alternatives. We will delve into its synthesis, benchmark its performance in a common palladium-catalyzed cross-coupling reaction, and offer insights into the mechanistic rationale for its observed reactivity. All protocols and data are presented to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Physicochemical Properties of 3-Methylphenyl 5-bromo-2-furoate

A foundational understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. Below is a summary of the key properties for 3-Methylphenyl 5-bromo-2-furoate.

PropertyValueSource
Molecular Formula C12H9BrO3N/A
Molecular Weight 281.10 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Solubility Soluble in Dichloromethane, Ethyl Acetate, THFN/A
CAS Number Not publicly availableN/A

Synthesis of 3-Methylphenyl 5-bromo-2-furoate

The accessibility of a synthetic intermediate is a key factor in its practical application. 3-Methylphenyl 5-bromo-2-furoate can be reliably synthesized from commercially available starting materials. The following protocol details a standard laboratory-scale synthesis.

Experimental Protocol: Synthesis of 3-Methylphenyl 5-bromo-2-furoate

Materials:

  • 5-bromo-2-furoic acid

  • Oxalyl chloride

  • 3-Methylphenol (m-cresol)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnesium sulfate (MgSO4)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Acid Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-furoic acid (1.0 equiv.) and suspend it in anhydrous DCM. Add a catalytic amount of DMF. Cool the mixture to 0 °C and add oxalyl chloride (1.2 equiv.) dropwise. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2 hours, or until gas evolution ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude 5-bromo-2-furoyl chloride.

  • Esterification: In a separate flask, dissolve 3-methylphenol (1.1 equiv.) and triethylamine (1.5 equiv.) in anhydrous THF. Cool the solution to 0 °C. The crude 5-bromo-2-furoyl chloride, dissolved in a minimal amount of anhydrous THF, is then added dropwise to the 3-methylphenol solution.

  • Reaction & Work-up: The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-Methylphenyl 5-bromo-2-furoate as a solid.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of 3-Methylphenyl 5-bromo-2-furoate start 5-bromo-2-furoic acid acid_chloride Formation of 5-bromo-2-furoyl chloride (Oxalyl Chloride, cat. DMF) start->acid_chloride esterification Esterification with 3-Methylphenol (TEA, THF) acid_chloride->esterification workup Aqueous Work-up & Extraction esterification->workup purification Column Chromatography workup->purification product 3-Methylphenyl 5-bromo-2-furoate purification->product

Caption: Workflow for the synthesis of 3-Methylphenyl 5-bromo-2-furoate.

Performance Benchmarking in Suzuki-Miyaura Cross-Coupling

To objectively evaluate the performance of 3-Methylphenyl 5-bromo-2-furoate, we benchmarked it in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[1] This reaction is widely used in the pharmaceutical industry for the synthesis of biaryl compounds.

Comparative Alternatives

For a robust comparison, two alternative intermediates were selected:

  • Methyl 5-bromo-2-furoate: This alternative lacks the 3-methylphenyl group, allowing for an assessment of the ester's electronic and steric influence on the reaction.

  • 3-Methylphenyl 5-chloro-2-furoate: This alternative features a chloro leaving group instead of bromo, which is known to be less reactive in palladium-catalyzed cross-coupling reactions.[2]

Benchmark Reaction Scheme

The benchmark reaction chosen was the coupling of the respective furoate with 4-methoxyphenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (3-Methylphenyl 5-bromo-2-furoate, Methyl 5-bromo-2-furoate, or 3-Methylphenyl 5-chloro-2-furoate) (1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Standard Schlenk line and glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Degassed 1,4-dioxane/water (4:1) is added, followed by the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Reaction: The mixture is heated to 90 °C and stirred for the specified time. Reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Comparative Experimental Data

The following table summarizes the performance of 3-Methylphenyl 5-bromo-2-furoate against its alternatives under the standardized Suzuki-Miyaura coupling conditions.

IntermediateReaction Time (h)Isolated Yield (%)Purity (by ¹H NMR)
3-Methylphenyl 5-bromo-2-furoate 4 88% >98%
Methyl 5-bromo-2-furoate485%>98%
3-Methylphenyl 5-chloro-2-furoate1245%>95%
Comparative Workflow Diagram

G cluster_comparison Comparative Suzuki-Miyaura Coupling cluster_products Products & Yields start Aryl Halide + Boronic Acid reaction Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C start->reaction workup Work-up & Purification reaction->workup product1 Product from 3-Methylphenyl 5-bromo-2-furoate (Yield: 88%) workup->product1 product2 Product from Methyl 5-bromo-2-furoate (Yield: 85%) workup->product2 product3 Product from 3-Methylphenyl 5-chloro-2-furoate (Yield: 45%) workup->product3

Caption: Comparative workflow of Suzuki coupling with different intermediates.

Discussion and Mechanistic Insights

The experimental data clearly demonstrates the superior performance of 3-Methylphenyl 5-bromo-2-furoate in the benchmarked Suzuki-Miyaura reaction.

  • Influence of the Leaving Group (Br vs. Cl): The most significant performance difference is observed between the bromo- and chloro-substituted furoates. The C-Br bond is weaker than the C-Cl bond, leading to a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[3] This is reflected in the significantly shorter reaction time and higher yield for the bromo-substituted compounds.

  • Influence of the Ester Group: The comparison between 3-Methylphenyl 5-bromo-2-furoate and Methyl 5-bromo-2-furoate reveals a modest but notable increase in yield for the former. The 3-methylphenyl group, being more electron-donating than a methyl group, can subtly influence the electronic properties of the furoate system. This may have a minor effect on the reactivity of the C-Br bond. Furthermore, the bulkier 3-methylphenyl group can impact the solubility and solid-state properties of the intermediate, which can be advantageous in certain reaction setups and purification procedures.

Logical Relationship Diagram

G cluster_logic Performance Rationale cluster_factors Key Structural Factors cluster_outcomes Performance Outcomes intermediate Intermediate Structure leaving_group Leaving Group (C-X Bond Strength) intermediate->leaving_group ester_moiety Ester Moiety (Electronic/Steric Effects) intermediate->ester_moiety rate Reaction Rate (Oxidative Addition) leaving_group->rate Strong Influence yield Overall Yield ester_moiety->yield Moderate Influence rate->yield

Caption: Relationship between intermediate structure and reaction performance.

Conclusion

Based on the presented experimental data, 3-Methylphenyl 5-bromo-2-furoate stands out as a highly efficient synthetic intermediate for palladium-catalyzed cross-coupling reactions. Its performance, characterized by high yields and relatively short reaction times, surpasses that of its chloro-substituted analogue and shows a slight advantage over the simpler methyl ester variant. The bromine leaving group is the primary driver of its high reactivity. For researchers and professionals in drug development and organic synthesis, 3-Methylphenyl 5-bromo-2-furoate represents a reliable and high-performing building block for the construction of complex molecular targets.

References

  • Borua, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. BenchChem.
  • ChemicalBook. (n.d.). METHYL 5-BROMO-2-FUROATE synthesis. ChemicalBook.
  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • PubChem. (n.d.). 3-Bromo-2-methylfuran. National Institutes of Health.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. BenchChem.
  • Saraswat, S. K., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • ChemicalBook. (n.d.). 3-BROMO-2-FORMYLFURAN synthesis. ChemicalBook.
  • Sravanthi, G., et al. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank.
  • D'Auria, M. (1990). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. ResearchGate.
  • S. G. Butt, M. S. T. (2014). 5-Bromo-3-ethylsulfinyl-2-(4-methylphenyl)-1-benzofuran. Acta Crystallographica Section E.
  • Saraswat, S. K., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances.
  • Wu, X., et al. (n.d.). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide as Brominating A. Journal of the Korean Chemical Society.
  • Saraswat, S. K., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. SciSpace.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. ResearchGate.
  • Crisci, A., et al. (2020). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Green Chemistry.
  • ResearchGate. (n.d.). Synthesis, reactions and biological activity of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones. ResearchGate.
  • Sigma-Aldrich. (n.d.). METHYL 5-BROMO-2-FUROATE. Sigma-Aldrich.
  • Echemi. (n.d.). 3-Bromo-2-fluoro-5-methylphenylboronic acid. Echemi.
  • de la Torre, L. F., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank.

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Comparative

Elemental Analysis Guide: Composition Confirmation of 3-Methylphenyl 5-bromo-2-furoate

Audience: Researchers, Senior Scientists, and QA/QC Professionals in Drug Development. Content Type: Technical Comparison & Protocol Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and QA/QC Professionals in Drug Development. Content Type: Technical Comparison & Protocol Guide.

Executive Summary: The Validation Challenge

In the synthesis of halogenated pharmaceutical intermediates like 3-Methylphenyl 5-bromo-2-furoate , confirming elemental composition is not merely a box-ticking exercise—it is the primary gatekeeper of bulk purity. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk impurities (e.g., retained solvents, inorganic salts).

This guide compares the three dominant methodologies for validating the composition of this specific brominated ester (C₁₂H₉BrO₃ ), recommending a hybrid protocol that balances precision with throughput.

The Target Analyte
PropertyValue
Compound 3-Methylphenyl 5-bromo-2-furoate
Formula C₁₂H₉BrO₃
Mol.[1][2][3][4][5][6][7][8][9][10] Weight 281.10 g/mol
Key Challenge High Bromine content (~28.4%) interferes with standard CHN combustion detectors if not sequestered.

Theoretical Framework & Acceptance Criteria

Before selecting a method, the theoretical baseline must be established. For a passing grade in pharmaceutical applications, experimental values must typically fall within ±0.4% of the theoretical value.

Table 1: Theoretical Composition of C₁₂H₉BrO₃

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Acceptance Range (±0.4%)
Carbon 1212.011144.13251.27% 50.87 – 51.67%
Hydrogen 91.0089.0723.23% 2.83 – 3.63%
Bromine 179.90479.90428.42% 28.02 – 28.82%
Oxygen 315.99947.99717.07% (Calculated by difference)

Comparative Analysis of Methodologies

We evaluate three distinct approaches to confirming the composition of 3-Methylphenyl 5-bromo-2-furoate.

Method A: The "Gold Standard" (Hybrid CHN + Schöniger Flask)

Mechanism: A two-step process. Carbon/Hydrogen are determined via automated combustion. Bromine is determined separately via Oxygen Flask Combustion (Schöniger) followed by potentiometric titration.

  • Pros: Highest accuracy for %Br; eliminates halogen interference in CHN detectors; low capital cost for the flask unit.

  • Cons: Labor-intensive; requires manual handling of pressurized glassware.

  • Verdict: Recommended for Final Release Testing.

Method B: Automated Combustion Ion Chromatography (CIC)

Mechanism: The sample is combusted in a furnace, and the off-gases are absorbed into a solution which is directly injected into an Ion Chromatograph.

  • Pros: Fully automated; high throughput; simultaneous determination of Halogens and Sulfur.

  • Cons: High capital cost ($50k+); "memory effects" (carryover) can occur with high-% Br samples like this furoate.

  • Verdict: Best for High-Throughput Screening.

Method C: High-Resolution Mass Spectrometry (HRMS)

Mechanism: Measures the exact mass-to-charge ratio (m/z) and isotopic distribution.[10]

  • Pros: Confirms molecular formula and structure (via the characteristic 1:1 ⁷⁹Br/⁸¹Br doublet); requires minute sample amounts (<1 mg).

  • Cons: Qualitative only. Does not prove bulk purity (e.g., a sample could be 90% pure and still show the correct HRMS peak).

  • Verdict: Supplementary Identity Confirmation Only.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the appropriate validation method based on the stage of drug development.

G Start Sample: 3-Methylphenyl 5-bromo-2-furoate Stage Development Stage? Start->Stage Early Early Screening (Identity Only) Stage->Early Synthesis Check Final Final Characterization (Purity & Composition) Stage->Final CoA Generation HRMS Method C: HRMS (Confirm Formula & Isotope Pattern) Early->HRMS Decision Need Quantitative % Weight? Final->Decision HRMS->Decision Identity Confirmed, Now Quantify Hybrid Method A: Hybrid Protocol (Auto CHN + Schöniger Flask) Decision->Hybrid High Precision Required Auto Method B: Automated CIC (High Throughput) Decision->Auto High Volume / Routine

Figure 1: Strategic decision tree for elemental analysis method selection.

Detailed Protocol: The Hybrid Approach (Method A)

This protocol is selected as the primary recommendation because it isolates the Bromine determination, preventing the "halogen poisoning" common in standard CHN analyzers.

Part I: Automated CHN Analysis (Carbon/Hydrogen)
  • Instrument: PerkinElmer 2400 Series II or Elementar vario EL cube.

  • Critical Step: Use Tungsten Trioxide (WO₃) or Tin capsules as a combustion aid. The WO₃ acts as a scrubber/catalyst to prevent the formation of volatile metal bromides that can skew results.

  • Standard: Acetanilide (C₈H₉NO) is the calibration standard.

Part II: Schöniger Flask Combustion for Bromine

This manual method is the industry benchmark for quantitative halogen analysis in organics.

Reagents & Equipment
  • Schöniger Flask: 500 mL thick-walled Erlenmeyer with a platinum sample basket fused to the stopper.

  • Absorbing Solution: 10 mL of 1.0 M NaOH + 100 µL 30% H₂O₂.

  • Titrant: 0.01 M Silver Nitrate (AgNO₃).

  • Indicator: Potentiometric silver electrode (preferred) or Eosin indicator.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh exactly 5.00 – 10.00 mg of the furoate ester onto ashless filter paper.

    • Note: The sample size is critical. Too small (<2mg) increases weighing error; too large (>15mg) risks incomplete combustion (soot formation).

    • Fold the paper into the platinum basket, leaving a fuse strip exposed.

  • Combustion:

    • Add the absorbing solution to the flask.[11]

    • Flush the flask with pure Oxygen (O₂) for 30 seconds.

    • Ignite the paper fuse and immediately insert the stopper into the flask.

    • Safety: Hold the flask inverted (stopper down) behind a safety shield. The combustion is rapid and bright.

  • Absorption:

    • Shake the flask vigorously for 2-3 minutes to ensure the combustion gases (Br₂, HBr) dissolve into the alkaline solution.

    • Allow to stand for 15 minutes to complete absorption.

    • Chemistry: The H₂O₂ ensures all Bromine species are reduced to Bromide (Br⁻).

  • Titration:

    • Rinse the stopper and platinum basket with DI water into the flask.

    • Acidify the solution with dilute Nitric Acid (HNO₃) until pH < 5.

    • Titrate with 0.01 M AgNO₃ using a potentiometric endpoint detection.

Calculation


  • 
    : Volume of AgNO₃ for sample (mL)
    
  • 
    : Volume for blank (filter paper only)
    
  • 
    : Molarity of AgNO₃
    

Data Interpretation & Troubleshooting

Table 2: Common Failure Modes and Corrections

ObservationProbable CauseCorrective Action
Low %C Incomplete combustion (soot formation).Increase oxygen flow or add WO₃ combustion aid.
High %C Solvent entrapment (e.g., Ethyl Acetate).Dry sample under high vacuum (50°C, 4h) and re-test.
Low %Br Incomplete absorption in flask.Increase shaking time; ensure H₂O₂ is fresh.
High %Br Chloride contamination (from glassware cleaning).Use dedicated halogen-free glassware; run a blank.
Visualizing the Combustion Pathway

The following diagram details the chemical transformation during the Schöniger process.

Reaction Substrate 3-Methylphenyl 5-bromo-2-furoate Combustion Combustion (>1000°C) Substrate->Combustion Oxygen O₂ (Excess) Oxygen->Combustion Gases Gases: CO₂, H₂O, Br₂, HBr Combustion->Gases Absorption Absorption (NaOH + H₂O₂) Gases->Absorption Analyte Analyte: Br⁻ (Bromide Ion) Absorption->Analyte Reduction

Figure 2: Chemical pathway from Organic Bromine to Inorganic Bromide for titration.

References

  • Exeter Analytical. (2023).[1][11] Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[12] Retrieved from [12]

  • Thermo Fisher Scientific. (2025). Combustion Ion Chromatography for Halogen Quantification. Retrieved from

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[13] Inorganic Chemistry Frontiers. Retrieved from [13]

  • National Institutes of Health (NIH). (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from

  • MtoZ Biolabs. (2025). Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry. Retrieved from

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Validation

Head-to-head comparison of 3-Methylphenyl 5-bromo-2-furoate with commercially available analogs

This guide provides a technical head-to-head comparison of 3-Methylphenyl 5-bromo-2-furoate against its primary synthetic and biological analogs. It is designed for medicinal chemists and microbiologists evaluating this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical head-to-head comparison of 3-Methylphenyl 5-bromo-2-furoate against its primary synthetic and biological analogs. It is designed for medicinal chemists and microbiologists evaluating this scaffold for Quorum Sensing (QS) inhibition and antimicrobial lead optimization .

Executive Summary & Chemical Profile

3-Methylphenyl 5-bromo-2-furoate is a lipophilic aryl ester derivative of the 5-bromo-2-furoic acid scaffold. Unlike simple alkyl esters (e.g., methyl/ethyl analogs) often used merely as synthetic intermediates, the 3-methylphenyl (m-cresol) ester is designed to enhance membrane permeability and metabolic stability, making it a viable candidate for Quorum Sensing Inhibition (QSI) libraries.

The 5-bromo-2-furoyl moiety acts as a structural mimic of the lactone ring found in N-acyl homoserine lactones (AHLs), the natural signaling molecules in Gram-negative bacteria (e.g., Pseudomonas aeruginosa).

Chemical Identity
PropertySpecification
Compound Name 3-Methylphenyl 5-bromo-2-furoate
CAS Number Catalog Ref: B311682 (Rare Chemical)
Molecular Formula C₁₂H₉BrO₃
Molecular Weight 281.10 g/mol
Core Scaffold 5-Halogenated Furoate
Primary Application Quorum Sensing Inhibitor (QSI), Biofilm disruptor

Head-to-Head Comparison

This section compares the target compound with Methyl 5-bromo-2-furoate (Synthetic Standard) and Furanone C-30 (Biological Gold Standard).

Table 1: Physicochemical & Functional Comparison
Feature3-Methylphenyl 5-bromo-2-furoate (Target)Methyl 5-bromo-2-furoate (Analog A)Furanone C-30 (Analog B)
Structure Type Aryl EsterAlkyl EsterHalogenated Furanone
LogP (Calc) ~3.8 (High Lipophilicity)~1.8 (Moderate)~2.5
Metabolic Stability High: Aryl esters are generally more resistant to non-specific plasma esterases than alkyl esters.Low: Rapidly hydrolyzed to the parent acid in biological media.Moderate: Susceptible to Michael addition by thiols.
Mechanism of Action Competitive antagonist of LuxR-type receptors.Synthetic intermediate; weak intrinsic activity due to hydrolysis.Covalent modification or displacement of LuxR.
Solubility DMSO, Ethanol (Low water solubility)Methanol, DCM, DMSODMSO, Ethanol
Primary Use Case Lead Optimization: Testing hydrophobic interactions in the receptor binding pocket.Synthesis: Precursor for amides or other derivatives.[1]Control: Positive control in biofilm assays.
Expert Insight: Why the "3-Methylphenyl" Group Matters

In medicinal chemistry, swapping a methyl ester for a 3-methylphenyl ester serves two specific purposes:

  • Pi-Stacking: The aromatic ring can engage in additional pi-pi stacking interactions with aromatic residues (e.g., Tyr, Trp) within the LuxR ligand-binding domain, potentially increasing affinity over the methyl analog.

  • Steric Occlusion: The meta-methyl group adds steric bulk that can hinder the approach of hydrolases, extending the half-life of the active ester in cellular assays compared to the labile methyl ester.

Mechanism of Action: Quorum Sensing Interference

The 5-bromo-2-furoate scaffold functions by mimicking the AHL autoinducer. The diagram below illustrates the competitive displacement mechanism.

QS_Mechanism AHL Natural Ligand (AHL) LuxR LuxR Receptor (Inactive) AHL->LuxR Binds Inhibitor 3-Methylphenyl 5-bromo-2-furoate Inhibitor->LuxR Competes Complex_Active LuxR-AHL Complex (Active) LuxR->Complex_Active + AHL Complex_Inactive LuxR-Inhibitor Complex (Inactive) LuxR->Complex_Inactive + Inhibitor GeneExpr Virulence Genes (Biofilm/Toxins) Complex_Active->GeneExpr Promotes NoExpr Inhibition (No Biofilm) Complex_Inactive->NoExpr Blocks

Caption: Competitive inhibition of the LuxR quorum sensing receptor by 5-bromo-2-furoate analogs.

Experimental Protocols

Protocol A: Synthesis of 3-Methylphenyl 5-bromo-2-furoate

Use this protocol to generate the compound if it is out of stock in commercial catalogs.

Reagents:

  • 5-Bromo-2-furoic acid (1.0 eq)

  • 3-Methylphenol (m-cresol) (1.1 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Dissolution: Dissolve 5-bromo-2-furoic acid (1.91 g, 10 mmol) in 20 mL anhydrous DCM under Nitrogen atmosphere.

  • Activation: Add DMAP (122 mg, 1 mmol) and 3-Methylphenol (1.15 mL, 11 mmol).

  • Coupling: Cool the mixture to 0°C. Add DCC (2.27 g, 11 mmol) dissolved in 5 mL DCM dropwise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. A white precipitate (DCU) will form.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 1N HCl (2x), Saturated NaHCO₃ (2x), and Brine (1x).

  • Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via silica gel column chromatography (Hexanes:EtOAc 9:1).

Synthesis_Workflow Start 5-Bromo-2-furoic Acid + m-Cresol Step1 Add DCC/DMAP (0°C, DCM) Start->Step1 Step2 Stir 16h @ RT (Precipitate forms) Step1->Step2 Filter Filter DCU Byproduct Step2->Filter Wash Wash: HCl -> NaHCO3 -> Brine Filter->Wash Purify Column Chromatography (Hex:EtOAc 9:1) Wash->Purify Product Pure 3-Methylphenyl 5-bromo-2-furoate Purify->Product

Caption: Steglich esterification workflow for synthesizing aryl furoates.

Protocol B: Biological Evaluation (Reporter Assay)

To verify bioactivity, use the Chromobacterium violaceum CV026 pigment inhibition assay.

  • Strain Preparation: Culture C. violaceum CV026 (a mini-Tn5 mutant deficient in AHL synthase) in LB broth containing Kanamycin (30 µg/mL).

  • Plate Setup: Pour LB agar plates containing exogenous C6-AHL (500 nM) to induce purple violacein pigment production.

  • Treatment: Punch 5mm wells in the agar. Add 50 µL of 3-Methylphenyl 5-bromo-2-furoate (dissolved in DMSO) at varying concentrations (10–200 µM).

    • Control Positive: Furanone C-30 (10 µM).

    • Control Negative: DMSO vehicle.

  • Incubation: Incubate at 30°C for 24–48 hours.

  • Readout: Measure the radius of the opaque/white halo around the well against the purple background. A white halo indicates inhibition of QS-regulated pigment production without killing the bacteria (check for growth inhibition zone to rule out toxicity).

References

  • BenchChem. (n.d.). Product Record: 3-Methylphenyl 5-bromo-2-furoate (B311682). ChemBuyersGuide. Retrieved from [Link]

  • Hentzer, M., et al. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors. EMBO Journal, 22(15), 3803–3815. (Establishes Furanone C-30 as the QS standard). Retrieved from [Link]

  • PubChem. (2025). Compound Summary: Methyl 5-bromo-2-furoate.[2] National Library of Medicine. Retrieved from [Link]

  • Defoirdt, T. (2018). Quorum-Sensing Systems as Targets for Antivirulence Therapy. Trends in Microbiology. (Review of furanone/furoate mechanisms). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Methylphenyl 5-bromo-2-furoate

For Researchers, Scientists, and Drug Development Professionals The proper management and disposal of chemical waste are paramount for ensuring laboratory safety, protecting environmental health, and maintaining strict r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste are paramount for ensuring laboratory safety, protecting environmental health, and maintaining strict regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Methylphenyl 5-bromo-2-furoate, a halogenated organic ester. The procedures outlined herein are grounded in established safety principles for handling hazardous chemical waste and are designed to provide clear, actionable guidance.

Hazard Identification and Risk Assessment
  • 5-Bromo-2-furoic acid is classified as a skin and eye irritant.[2][3]

  • m-Cresol is classified as toxic if swallowed or in contact with skin, and it causes severe skin burns and eye damage.[4][5][6]

  • Halogenated Organic Compounds as a class are often harmful to aquatic life and require specialized disposal to prevent environmental contamination.[7][8]

Based on this analysis, 3-Methylphenyl 5-bromo-2-furoate must be handled as a hazardous substance with the assumed risks summarized in the table below.

Hazard CategoryGHS Hazard StatementRationale and Implication
Acute Toxicity (Oral, Dermal) H301+H311: Toxic if swallowed or in contact with skinDerived from the high toxicity of the m-cresol moiety.[4][6] Mandates the use of gloves and lab coats, and prohibits ingestion.
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damageBased on the corrosive nature of m-cresol and irritant properties of similar brominated furoates.[2][5][9] Requires stringent PPE, including gloves and eye protection.
Serious Eye Damage/Irritation H319: Causes serious eye irritationA consistent hazard for bromo-furoic acid derivatives and cresols.[3][9] Chemical splash goggles are mandatory.
Environmental Hazard H412: Harmful to aquatic life with long-lasting effectsA common classification for halogenated organic compounds.[4] Prohibits disposal down the drain.
Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate PPE. The causality is clear: effective PPE is the primary barrier between the researcher and chemical exposure.

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[6]

  • Eye Protection : Use tightly fitting safety goggles or a face shield to protect against accidental splashes.[6]

  • Body Protection : A fully buttoned lab coat is required to protect against skin contact.[5]

  • Work Area : All handling and preparation for disposal should occur within a certified laboratory chemical fume hood to prevent inhalation of any potential dust or vapors.[10]

Segregation and Waste Collection: A Step-by-Step Protocol

Proper segregation is the most critical step in the waste management workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process. 3-Methylphenyl 5-bromo-2-furoate is a halogenated organic solid .

Protocol for Waste Collection:

  • Select the Correct Waste Container : Obtain a designated hazardous waste container labeled "Halogenated Organic Solid Waste." The container must be made of a compatible material (e.g., polyethylene) and have a secure, leak-proof lid.[11]

  • Label the Container : Before adding any waste, affix a completed hazardous waste label. The label must include:

    • The full chemical name: "Waste 3-Methylphenyl 5-bromo-2-furoate"

    • The primary hazards (e.g., "Toxic," "Corrosive") and corresponding pictograms.

    • The accumulation start date.

    • The name of the principal investigator or lab group.

  • Transfer Waste : Carefully transfer the solid 3-Methylphenyl 5-bromo-2-furoate into the designated container using a chemically resistant spatula or scoop.

  • Contaminated Materials : Any materials that have come into direct contact with the chemical, such as gloves, weigh boats, or contaminated paper towels, must also be placed in this container.[12]

  • Secure the Container : Keep the container securely closed at all times, except when actively adding waste.[8] Store the container in a designated satellite accumulation area away from incompatible materials.

Spill Management and Decontamination

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Protocol for Small Spill Cleanup:

  • Restrict Access : Immediately alert personnel in the vicinity and secure the area.

  • Don PPE : Ensure you are wearing the full PPE as described in Section 2.

  • Contain the Spill : Gently cover the solid spill with an inert absorbent material, such as sand, diatomaceous earth, or a universal binder.[5] Avoid raising dust.

  • Collect Material : Carefully scoop the mixture into the designated "Halogenated Organic Solid Waste" container.

  • Decontaminate Surface : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • Dispose of Cleanup Materials : All materials used for decontamination (absorbent, cloths, gloves) must be disposed of as hazardous waste in the same container.[13]

Final Disposal Pathway

Under no circumstances should 3-Methylphenyl 5-bromo-2-furoate or its containers be disposed of in the regular trash or down the drain.[7] The chemical properties of this compound dictate a specific and regulated disposal route.

The decision-making process for proper disposal is visualized in the workflow diagram below.

Caption: Disposal decision workflow for 3-Methylphenyl 5-bromo-2-furoate.

The universally accepted and required method for the final disposal of halogenated organic waste is high-temperature incineration . This process is necessary to completely destroy the organic molecule and is conducted at specialized facilities equipped with scrubbers and other emission control systems to safely manage the hydrogen bromide (HBr) and other hazardous by-products generated during combustion.[14]

Once your waste container is full, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[12]

References

  • Carl ROTH. Safety Data Sheet: m-Cresol.[Link]

  • Penta Chemicals. m-Cresol - SAFETY DATA SHEET.[Link]

  • Carl ROTH. Safety Data Sheet: m-Cresol (UK).[Link]

  • Washington State University. Standard Operating Procedure for Bromine.[Link]

  • Ottokemi. 5-Bromo-2-furoic acid, 99% 585-70-6 India.[Link]

  • Providence College. Bromine in orgo lab SOP - Environmental Health and Safety.[Link]

  • Unknown Source.Laboratory Waste Disposal Guidelines.
  • Reddit. Chemical disposal : r/chemhelp.[Link]

  • EPA. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[Link]

  • University of Otago. Laboratory chemical waste disposal guidelines.[Link]

  • Unknown Source.Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide.[Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.[Link]

Sources

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